Product packaging for 1-Butyl-decahydronaphthalene(Cat. No.:CAS No. 92369-80-7)

1-Butyl-decahydronaphthalene

Cat. No.: B1267208
CAS No.: 92369-80-7
M. Wt: 194.36 g/mol
InChI Key: SVAKAMBIIAHLSL-UHFFFAOYSA-N
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Description

1-Butyl-decahydronaphthalene is a useful research compound. Its molecular formula is C14H26 and its molecular weight is 194.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B1267208 1-Butyl-decahydronaphthalene CAS No. 92369-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAKAMBIIAHLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919217
Record name 1-Butyldecahydronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92369-80-7
Record name alpha-n-Butyldecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyldecahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 1-Butyl-decahydronaphthalene (CAS No: 92369-80-7). This compound, a derivative of decalin, is primarily utilized as a solvent and an additive in various chemical applications.[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental methodologies for their determination, and includes visualizations of relevant chemical processes. The information presented is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the behavior of the compound in various experimental and industrial settings.

PropertyValueUnit
Molecular Formula C₁₄H₂₆
Molar Mass 194.36 g/mol
Density 0.849g/cm³
Boiling Point 263.857°C at 760 mmHg
Flash Point 102.77°C
Vapor Pressure 0.016mmHg at 25°C
Refractive Index 1.46
Storage Condition 2-8°C

(Data sourced from ChemBK)[1]

Solubility Profile

This compound is characterized as being insoluble in water at room temperature.[1] However, it is soluble in most common organic solvents, such as ethanol and various chlorinated hydrocarbons.[1] This solubility profile is consistent with its parent compound, decahydronaphthalene (decalin), which is also immiscible with water but miscible with acetone, benzene, ether, chloroform, and other organic solvents.[2][3]

Experimental Methodologies

While specific experimental protocols for this compound are not extensively published, the following standard methods are typically employed to determine the key physicochemical properties listed above.

3.1. Determination of Boiling Point

The boiling point is commonly determined using distillation methods, such as simple or fractional distillation, at atmospheric pressure. The temperature at which the liquid-vapor phase equilibrium is established is recorded as the boiling point. For higher accuracy, an ebulliometer can be used, which measures the temperature of the vapor in equilibrium with the boiling liquid.

3.2. Measurement of Density

Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.

3.3. Viscosity Measurement

The dynamic viscosity of a liquid like this compound can be measured using various types of viscometers. A common method involves using a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer), where the time it takes for a fixed volume of the liquid to flow through a capillary tube is measured. Alternatively, a rotational viscometer can be used, which measures the torque required to rotate a spindle immersed in the fluid. For decahydronaphthalene, studies have utilized falling-body viscometers for measurements under varying pressure and temperature.[4][5]

3.4. Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured, from which the refractive index is determined.

Synthesis Pathway

This compound is generally synthesized by introducing a butyl group to decalin.[1] This is typically achieved through an alkylation reaction. For example, decalin can be reacted with a butylating agent like butylmagnesium bromide (a Grignard reagent) to yield this compound.[1]

Synthesis_Pathway Decalin Decalin Product This compound Decalin->Product Alkylation Grignard Butylmagnesium Bromide Grignard->Product

A simplified diagram of the synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical compound like this compound involves a series of standard analytical tests.

Physicochemical_Workflow cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_analysis Data Analysis Synthesis Synthesis & Purification BoilingPoint Boiling Point Synthesis->BoilingPoint Density Density Synthesis->Density Viscosity Viscosity Synthesis->Viscosity RefractiveIndex Refractive Index Synthesis->RefractiveIndex Solubility Solubility Synthesis->Solubility DataCompilation Data Compilation & Analysis BoilingPoint->DataCompilation Density->DataCompilation Viscosity->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation

General workflow for the physicochemical characterization of a chemical compound.

Safety and Handling

While comprehensive safety data for this compound is limited, it is considered a low-toxicity compound.[1] Standard laboratory safety precautions should be followed. It is recommended to avoid contact with skin and eyes and to ensure proper ventilation during handling.[1] In case of accidental exposure, immediate medical attention should be sought.[1] The parent compound, decahydronaphthalene, is combustible and may form explosive peroxides upon prolonged exposure to air and light.[3] Therefore, storage in a cool, dark place is advisable.

Conclusion

This compound is a derivative of decalin with well-defined physical properties that make it suitable for its primary applications as a solvent and chemical additive. This guide provides the core physicochemical data necessary for its effective and safe use in a research and development context. The insolubility in water and solubility in organic solvents are key characteristics dictating its application scope. While specific experimental data on this derivative is not abundant, established analytical methods provide reliable means for its characterization.

References

An In-depth Technical Guide to the Stereochemistry of 1-Butyl-decahydronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and conformational complexities of 1-butyl-decahydronaphthalene. Decahydronaphthalene, or decalin, serves as a foundational bicyclic scaffold in numerous natural products and pharmaceutically active compounds. The introduction of an alkyl substituent, such as a butyl group, at the C1 position introduces additional stereocenters and conformational considerations that are critical for understanding molecular geometry, stability, and reactivity. This document outlines the key stereoisomers, their conformational analysis based on established principles, and methodologies for their synthesis and characterization.

Introduction to the Decahydronaphthalene Scaffold

Decahydronaphthalene is a bicyclic alkane consisting of two fused cyclohexane rings. The fusion of these rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin.[1] These isomers are not interconvertible through conformational changes like ring flipping and possess different physical and chemical properties.[1][2]

  • trans-Decalin: The two hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. The two cyclohexane rings are fused via two equatorial-type bonds.[3] This results in a relatively flat and rigid structure that cannot undergo ring flipping.[1][4][5]

  • cis-Decalin: The bridgehead hydrogens are on the same side of the ring system. The fusion involves one axial and one equatorial bond.[3] This conformation is more flexible and can undergo a ring flip, which interconverts the two chair conformations of the rings.[4][6]

The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.0-2.7 kcal/mol due to unfavorable nonbonded interactions within the concave region of cis-decalin.[2][3][4][6]

Stereoisomers of this compound

The substitution of a butyl group at the C1 position of the decalin ring system introduces a new chiral center. This, combined with the inherent stereochemistry of the decalin scaffold, leads to a number of possible stereoisomers. The primary distinction is between the trans and cis ring fusions.

Isomers of 1-Butyl-trans-decahydronaphthalene

The trans-decalin ring is conformationally locked.[1][5] Therefore, the butyl group at C1 can exist in either an axial or an equatorial position. These two forms are diastereomers.

  • 1-Equatorial-butyl-trans-decahydronaphthalene: The butyl group occupies an equatorial position. This is the more stable of the two trans isomers.

  • 1-Axial-butyl-trans-decahydronaphthalene: The butyl group is in an axial position, leading to significant steric strain from 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

Isomers of 1-Butyl-cis-decahydronaphthalene

The cis-decalin system is flexible and undergoes ring flipping.[4] This means that for a 1-butyl-substituted cis-decalin, there is an equilibrium between two chair conformers. The butyl group can be either axial or equatorial, and these two forms will interconvert.

  • 1-Equatorial-butyl-cis-decahydronaphthalene: The butyl group is in an equatorial position in one of the chair conformers. Upon ring flip, it would become axial.

  • 1-Axial-butyl-cis-decahydronaphthalene: The butyl group is in an axial position in one chair conformer and becomes equatorial after a ring flip.

The equilibrium will strongly favor the conformer where the bulky butyl group is in the equatorial position.

Conformational Analysis and Stability

The relative stability of the different isomers of this compound is primarily governed by steric strain. The key interactions to consider are the gauche interactions within the decalin framework and the 1,3-diaxial interactions involving the butyl substituent.

Stability of 1-Butyl-trans-decalin Isomers

The energy difference between the equatorial and axial isomers of 1-butyl-trans-decalin can be estimated from the A-value of the butyl group. The axial isomer will be less stable due to two 1,3-diaxial interactions with axial hydrogens.

IsomerKey Steric InteractionsEstimated Relative Energy (kcal/mol)
1-Equatorial-butyl-trans-decalinMinimal additional strain0 (Reference)
1-Axial-butyl-trans-decalinTwo 1,3-diaxial interactions~2.1
Stability of 1-Butyl-cis-decalin Conformers

For cis-decalin, the energy difference between the two conformers (one with equatorial butyl and one with axial butyl) in the ring-flip equilibrium is also determined by the A-value of the butyl group. The conformer with the equatorial butyl group will be significantly more stable.

ConformerKey Steric InteractionsEstimated Relative Energy (kcal/mol)
Equatorial-butyl conformerGauche interactions inherent to cis-decalin0 (Reference for cis-isomers)
Axial-butyl conformerGauche interactions of cis-decalin + two 1,3-diaxial interactions~2.1

It is important to remember that the trans-decalin scaffold is inherently more stable than the cis-scaffold by about 2.0-2.7 kcal/mol.[3][4][6] Therefore, the most stable isomer overall will be 1-equatorial-butyl-trans-decahydronaphthalene.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-alkyl-substituted decalins is the alkylation of a decalin precursor. One potential route involves the reaction of a suitable decalin derivative with an organometallic reagent, such as a Grignard reagent.[7]

Protocol: Alkylation of Decalinone followed by Reduction

  • Grignard Reaction: 1-Decalone is reacted with butylmagnesium bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C to room temperature. The Grignard reagent will add to the carbonyl group to form a tertiary alcohol.

  • Dehydration: The resulting 1-butyl-1-decalol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield a mixture of 1-butyl-octahydronaphthalenes (butyl-octalins).

  • Hydrogenation: The mixture of alkenes is then catalytically hydrogenated using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reduction will yield a mixture of the stereoisomers of this compound. The stereochemical outcome of the hydrogenation will depend on the catalyst and reaction conditions.

Separation of Isomers: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers and conformers of this compound.

  • ¹H NMR: The chemical shifts of the protons on the decalin ring and the butyl group will be sensitive to their stereochemical environment. Protons in an axial position are generally more shielded (appear at a lower ppm) than their equatorial counterparts. The rigid nature of the trans-decalin isomers will result in sharp, well-resolved signals at low temperatures, while the flexible cis-isomers will show averaged signals at room temperature due to rapid ring inversion.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms are also highly dependent on the stereochemistry. The number of signals can indicate the symmetry of the molecule. For example, due to its conformational flexibility, cis-decalin will show fewer signals than the rigid trans-decalin at room temperature.[9][10] The chemical shifts of the butyl group carbons will also differ between the axial and equatorial positions.

Predicted ¹H NMR Chemical Shift Ranges:

Proton TypePredicted Chemical Shift (ppm)
Decalin Ring Protons0.8 - 1.9
Butyl Group (CH₂)1.2 - 1.4
Butyl Group (terminal CH₃)0.8 - 1.0

Note: These are estimated ranges based on the spectra of decalin and other alkyl-substituted cyclohexanes.[1][11][12]

Visualizations

Logical Relationships and Workflows

G Figure 1: Stereochemical Relationships of this compound Isomers cluster_trans trans-Decalin Backbone cluster_cis cis-Decalin Backbone trans_eq 1-Equatorial-butyl-trans-decalin (More Stable) trans_ax 1-Axial-butyl-trans-decalin (Less Stable) trans_eq->trans_ax Diastereomers cis_eq Equatorial-butyl Conformer cis_ax Axial-butyl Conformer cis_eq->cis_ax Ring Flip (Equilibrium) trans_isomers trans Isomers trans_isomers->trans_eq cis_isomers cis Isomers cis_isomers->cis_eq

Figure 1: Stereochemical Relationships of this compound Isomers

G Figure 2: Synthetic Workflow for this compound decalone 1-Decalone alcohol 1-Butyl-1-decalol decalone->alcohol Grignard Reaction grignard Butylmagnesium Bromide grignard->alcohol octalins Mixture of 1-Butyl-octalins alcohol->octalins Dehydration final_product Mixture of This compound Isomers octalins->final_product Hydrogenation separation Separation (e.g., Distillation) final_product->separation isomers Isolated Stereoisomers separation->isomers

Figure 2: Synthetic Workflow for this compound

Conclusion

The stereochemistry of this compound is a multifaceted topic that builds upon the foundational principles of cyclohexane and decalin conformational analysis. The interplay between the rigid trans-decalin framework and the flexible cis-decalin system, combined with the steric demands of the C1-butyl substituent, dictates the stability and properties of the various stereoisomers. The equatorial isomers are significantly more stable than their axial counterparts, with 1-equatorial-butyl-trans-decahydronaphthalene being the most stable isomer overall. A thorough understanding of these stereochemical relationships is paramount for the rational design and synthesis of complex molecules in medicinal chemistry and materials science that incorporate this important structural motif. Further experimental and computational studies are warranted to precisely quantify the energetic differences and to fully characterize the spectroscopic properties of each stereoisomer.

References

Conformational Analysis of cis-1-Butyl-decahydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Conformational Landscape of cis-Decalin

The decahydronaphthalene (decalin) molecule consists of two fused cyclohexane rings. In the cis isomer, the two rings are fused in a manner where the bridgehead hydrogens are on the same side of the molecule. Unlike the rigid trans-decalin, which is "locked" in a single chair-chair conformation, cis-decalin is conformationally mobile and undergoes a ring-flipping process. This inversion results in two energetically equivalent chair-chair conformers.[1][2] The rapid interconversion between these two forms is a key feature of the cis-decalin system.[1]

The introduction of a substituent on the cis-decalin skeleton breaks the energetic degeneracy of the two ring-flipped conformers, leading to a conformational equilibrium that favors the conformer with the substituent in a sterically less hindered position. In the case of cis-1-butyl-decahydronaphthalene, the n-butyl group at the C-1 position will preferentially occupy the equatorial position to minimize steric interactions.

Conformational Equilibrium of cis-1-Butyl-decahydronaphthalene

The ring inversion of cis-1-butyl-decahydronaphthalene results in an equilibrium between two diastereomeric chair-chair conformations. In one conformer, the butyl group at C-1 is in an axial orientation, while in the other, it is in an equatorial position.

G Conformational Equilibrium of cis-1-Butyl-decahydronaphthalene cluster_0 Axial Butyl Conformer cluster_1 Equatorial Butyl Conformer a a_label Axial n-Butyl b_label Equatorial n-Butyl (More Stable) a_label->b_label Ring Inversion b b_label->a_label

Conformational equilibrium of cis-1-Butyl-decahydronaphthalene.

Due to the significant steric bulk of the n-butyl group, the equilibrium is expected to strongly favor the conformer where the butyl group is in the equatorial position. This preference is primarily due to the avoidance of 1,3-diaxial interactions between the axial butyl group and the axial hydrogens on the same ring. The energetic preference for an equatorial substituent is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Quantitative Conformational Analysis

While specific experimentally determined thermodynamic parameters for the conformational equilibrium of cis-1-butyl-decahydronaphthalene are not readily found in the literature, we can estimate these values based on the known A-values of alkyl groups in cyclohexane systems. The A-value for an n-butyl group is approximately 2.1 kcal/mol. This value represents the free energy difference favoring the equatorial position.

Thermodynamic ParameterEstimated ValueNotes
ΔG° ~ -2.1 kcal/molThe negative sign indicates that the equatorial conformer is more stable. This is an estimation based on the A-value of an n-butyl group on a cyclohexane ring.
ΔH° Likely negativeThe enthalpy change is expected to be the major contributor to ΔG°, arising from the unfavorable steric interactions in the axial conformer.
ΔS° Close to zeroThe entropy difference between the two chair-chair conformers is expected to be small.
Keq > 1The equilibrium constant will be significantly greater than 1, indicating a strong preference for the equatorial conformer.

Experimental Protocols

The primary experimental technique for determining the conformational equilibrium and the energy barriers of ring inversion in substituted decalins is dynamic nuclear magnetic resonance (DNMR) spectroscopy, particularly low-temperature 13C NMR.[3]

Low-Temperature 13C NMR Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium of cis-1-butyl-decahydronaphthalene.

Methodology:

  • Sample Preparation: A solution of cis-1-butyl-decahydronaphthalene is prepared in a suitable low-freezing solvent, such as methylene-d2 chloride (CD2Cl2). Solution concentrations typically range from 5-8 mol%.[3]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • 13C NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing in intervals (e.g., 10°C) until the signals for the individual conformers are resolved (decoalescence).

    • At room temperature, due to rapid ring inversion, the spectrum will show a single set of averaged signals for the two conformers.

    • As the temperature is lowered, the rate of ring inversion slows down. The spectral lines will broaden, coalesce, and eventually, at a sufficiently low temperature, separate into two distinct sets of signals corresponding to the axial and equatorial conformers.

  • Data Analysis:

    • The relative populations of the two conformers at different temperatures below the coalescence point are determined by integrating the signals of corresponding carbon atoms in the two conformers.

    • The equilibrium constant (Keq) at each temperature is calculated from the ratio of the conformer populations.

    • The Gibbs free energy difference (ΔG°) at each temperature is calculated using the equation: ΔG° = -RT ln(Keq).

    • A van't Hoff plot (ln(Keq) vs. 1/T) is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, from which the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined.

G Experimental Workflow for DNMR Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Thermodynamic Calculation prep Dissolve cis-1-butyl-decahydronaphthalene in CD2Cl2 acquire Acquire 13C NMR spectra at various low temperatures prep->acquire analyze Integrate signals of axial and equatorial conformers acquire->analyze calc Calculate Keq, ΔG°, ΔH°, and ΔS° analyze->calc

Workflow for Dynamic NMR Analysis.

Computational Chemistry Approaches

In the absence of experimental data, computational methods provide a powerful tool for investigating the conformational preferences of molecules.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of cis-1-butyl-decahydronaphthalene.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using various levels of theory, such as molecular mechanics (e.g., MMFF), semi-empirical methods, or more accurate ab initio and density functional theory (DFT) methods.

  • Thermodynamic Properties: Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to calculate thermodynamic properties such as free energies, enthalpies, and entropies at different temperatures.

These computational approaches can provide valuable insights into the relative stabilities of the conformers and the energy barriers for their interconversion, complementing and guiding experimental studies.

Conclusion

References

"conformational analysis of trans-1-Butyl-decahydronaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of trans-1-tert-Butyl-decahydronaphthalene Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decahydronaphthalene (decalin) serves as a fundamental bicyclic scaffold in numerous natural products and pharmaceutical compounds. Its conformational behavior, dictated by the fusion of its two cyclohexane rings, profoundly influences molecular shape, stability, and reactivity. The trans-decalin isomer is a conformationally rigid system, meaning it cannot undergo the typical chair-chair ring inversion seen in cyclohexane.[1][2] The introduction of a bulky substituent, such as a tert-butyl group, provides a classic model for understanding steric interactions in fused-ring systems. This guide details the conformational analysis of trans-1-tert-butyl-decahydronaphthalene, focusing on the energetic preferences, underlying steric principles, and the experimental and computational methodologies used for its characterization. The principles discussed are directly applicable to other alkyl-substituted decalins.

Conformational Possibilities in the trans-Decalin System

The trans fusion of the two cyclohexane rings in decahydronaphthalene locks the system into a rigid double-chair conformation. Unlike its cis isomer, this structure cannot undergo ring inversion.[2] Consequently, any substituent at the C1 position can exist in one of two distinct and non-interconverting conformations:

  • Equatorial Conformer: The substituent occupies an equatorial position relative to the chair of the ring it is attached to.

  • Axial Conformer: The substituent occupies an axial position.

The energetic landscape is therefore dominated by the stability difference between these two fixed conformers, rather than a dynamic equilibrium.

Energetic Analysis: The Dominance of Steric Hindrance

The primary factor governing the stability of substituted cycloalkanes is steric strain, particularly the unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers in a monosubstituted cyclohexane system.[3]

The tert-butyl group possesses one of the largest A-values of any common substituent due to its significant steric bulk.[4] An axial tert-butyl group experiences severe steric repulsion with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[5]

G cluster_axial Axial Conformer (Highly Unstable) cluster_equatorial Equatorial Conformer (Stable) cluster_energy Relative Gibbs Free Energy (ΔG) a Severe 1,3-diaxial steric repulsion b No significant 1,3-diaxial interactions energy_diff Axial Conformer + ~5.0 kcal/mol Equatorial Conformer 0 kcal/mol (Reference)

Caption: Logical relationship of stability in substituted decalins.

This steric strain forces the equilibrium to lie almost entirely toward the equatorial conformer. For the rigid trans-decalin system, this means the molecule will exist exclusively in the conformation where the tert-butyl group is equatorial.

Quantitative Energetic Data

The A-value can be used to approximate the energy difference (ΔG°) and predict the relative populations of the two conformers at equilibrium using the equation ΔG° = -RT ln(K), where K is the equilibrium constant ([equatorial]/[axial]). The large A-value for the tert-butyl group indicates a profound preference for the equatorial position.

Substituent GroupA-value (kcal/mol)Steric Effect Reference
Methyl~1.74Baseline for alkyl groups[3]
Ethyl~1.79Similar to methyl[4]
Isopropyl~2.15Increased bulk[4]
tert-Butyl ~4.9 - 5.0 Very high steric strain; conformationally locking [3][4]

Using an A-value of 4.9 kcal/mol for the tert-butyl group, the ratio of equatorial to axial conformers at 298 K (25 °C) is greater than 10,000:1, confirming that the axial conformer is practically non-existent.[4]

Conformer of trans-1-tert-Butyl-decahydronaphthaleneRelative Energy (ΔG°)Population at 298 K
Equatorial0 kcal/mol (reference)> 99.99%
Axial~ +4.9 kcal/mol< 0.01%

Methodologies for Conformational Analysis

The determination of conformational preferences relies on a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) is a powerful tool for studying stable conformers.

  • Sample Preparation: A solution of trans-1-tert-butyl-decahydronaphthalene is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as methylene chloride-d2 (CD₂Cl₂) or dichlorofluoromethane (freon). Solution concentrations typically range from 5-10 mol%.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer equipped with a variable temperature probe. Spectra are recorded over a range of temperatures.[6]

  • Spectral Analysis: For the overwhelmingly stable equatorial conformer, the proton at C1 (the carbon bearing the tert-butyl group) is in an axial position. Its ¹H NMR signal is expected to be a triplet of triplets (or a more complex multiplet) with large coupling constants (J-values) on the order of 10-13 Hz, characteristic of axial-axial couplings to the adjacent axial protons. If the axial conformer could be observed, its C1 proton would be equatorial and exhibit much smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The lack of any signals corresponding to the axial conformer, even at very low temperatures, experimentally confirms the high energetic penalty.

Protocol: Computational Chemistry

Molecular mechanics and quantum mechanics calculations provide detailed energetic and geometric information.[7]

  • Structure Generation: The 3D structures for both the equatorial and axial conformers of trans-1-tert-butyl-decahydronaphthalene are built using molecular modeling software.

  • Geometry Optimization: An initial energy minimization is performed using a molecular mechanics force field (e.g., MM3, MM4).[8] This is followed by a higher-level geometry optimization using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: A final single-point energy calculation is performed on the optimized geometries using a more accurate level of theory or a larger basis set to determine the relative electronic energies.

  • Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy). The difference in the calculated Gibbs free energies between the two conformers provides a theoretical A-value.

G start Generate 3D Structures (Axial & Equatorial) opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq energy Calculate Relative Gibbs Free Energy (ΔG) freq->energy compare Compare with Experimental Data energy->compare end Identify Most Stable Conformer compare->end

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of trans-1-tert-butyl-decahydronaphthalene is a clear and definitive example of sterically controlled molecular structure. The rigid nature of the trans-decalin backbone prevents conformational inversion, resulting in two discrete, non-interconverting conformers.[1][2] The immense steric requirement of the tert-butyl group, quantified by its large A-value, renders the axial conformer highly unstable due to severe 1,3-diaxial repulsions.[3][5] As a result, the molecule exists exclusively as the equatorial conformer. This strong conformational preference, verifiable through computational modeling and NMR spectroscopy, is a critical consideration in the design of molecules where the precise three-dimensional arrangement of substituents is key to biological function or chemical reactivity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. This document details potential synthetic routes, experimental protocols, and analytical characterization techniques relevant to this compound and its analogs. The information presented is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound, also known as 1-butyldecalin, is an alkylated derivative of decahydronaphthalene (decalin). Decahydronaphthalene is a versatile solvent and has been explored as a component in high-density fuels. The addition of an alkyl chain, such as a butyl group, modifies its physicochemical properties, including viscosity, boiling point, and lubricity. These modifications make alkylated naphthalenes and their hydrogenated counterparts, like this compound, valuable as synthetic base oils and additives in lubricants. This guide will explore the primary methods for its synthesis and the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes:

  • Route A: Friedel-Crafts Alkylation of Decahydronaphthalene. This method involves the direct alkylation of the saturated decahydronaphthalene ring system with a suitable butylating agent.

  • Route B: Hydrogenation of 1-Butylnaphthalene. This two-step approach first involves the synthesis of 1-butylnaphthalene, followed by the complete saturation of the aromatic rings through catalytic hydrogenation.

Route A: Friedel-Crafts Alkylation of Decahydronaphthalene

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic and, in some cases, aliphatic rings.[1] For the synthesis of this compound, decahydronaphthalene is reacted with a butylating agent, such as 1-chlorobutane or 1-bromobutane, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Decahydronaphthalene (mixture of cis and trans isomers)

  • 1-Chlorobutane (or 1-Bromobutane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of decahydronaphthalene (1.0 equivalent) and 1-chlorobutane (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Logical Workflow for Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product Decalin Decahydronaphthalene Reaction Reaction in DCM Decalin->Reaction ButylHalide 1-Chlorobutane ButylHalide->Reaction Catalyst AlCl₃ Catalyst->Reaction Quenching Quenching with Ice Reaction->Quenching Workup Aqueous Workup Quenching->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.

Route B: Synthesis via Hydrogenation of 1-Butylnaphthalene

This route involves the initial synthesis of 1-butylnaphthalene followed by its complete hydrogenation.

1-Butylnaphthalene can be synthesized by the Friedel-Crafts alkylation of naphthalene with a butanol or a butyl halide.

Experimental Protocol: Synthesis of 1-Butylnaphthalene

Materials:

  • Naphthalene

  • 1-Butanol

  • Rare earth exchanged Y zeolite (REY) catalyst[2]

  • Carbon dioxide (as solvent)[2]

  • Diethyl ether

Procedure: [2]

  • In a high-pressure autoclave, place naphthalene and 1-butanol (e.g., in a 4:1 molar ratio).

  • Add the REY catalyst.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 6-92 bar).

  • Heat the mixture to the reaction temperature (e.g., 418-458 K) and stir for a specified time (e.g., 1.5-9 hours).

  • After the reaction, cool the reactor and dissolve the product mixture in diethyl ether.

  • Filter the catalyst and remove the solvent under reduced pressure.

  • Purify the crude 1-butylnaphthalene by vacuum distillation.

The complete saturation of the aromatic rings of 1-butylnaphthalene yields this compound. This is typically achieved through catalytic hydrogenation at elevated temperature and pressure.

Experimental Protocol: Hydrogenation of 1-Butylnaphthalene

Materials:

  • 1-Butylnaphthalene

  • Ruthenium nanoparticles stabilized by triphenylphosphine (Ru/PPh₃) or other suitable hydrogenation catalysts (e.g., Pt/Al₂O₃, Ni-Mo/Al₂O₃)[3]

  • Solvent (e.g., hexane)

  • Hydrogen gas

Procedure: [3]

  • In a high-pressure autoclave, dissolve 1-butylnaphthalene in a suitable solvent like hexane.

  • Add the hydrogenation catalyst (e.g., Ru/PPh₃).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Heat the mixture to the reaction temperature and stir vigorously.

  • Monitor the reaction progress by analyzing aliquots for the disappearance of the aromatic substrate.

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Workflow for Synthesis via Hydrogenation

Hydrogenation_Workflow cluster_step1 Step 1: Synthesis of 1-Butylnaphthalene cluster_step2 Step 2: Hydrogenation Naphthalene Naphthalene Alkylation Friedel-Crafts Alkylation Naphthalene->Alkylation Butanol 1-Butanol Butanol->Alkylation Butylnaphthalene 1-Butylnaphthalene Alkylation->Butylnaphthalene Hydrogenation Catalytic Hydrogenation Butylnaphthalene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Two-step synthesis of this compound via hydrogenation of 1-butylnaphthalene.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₆[4][5]
Molecular Weight 194.36 g/mol [4][5]
Boiling Point 263.9 ± 7.0 °C at 760 mmHg[6]
99-100 °C at 3 Torr[4]
Density 0.8857 g/cm³[4]
Flash Point 102.8 ± 11.7 °C[6]
Refractive Index 1.460[7]
LogP 4.7831[5]
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the spectra would be complex due to the presence of multiple stereoisomers (cis/trans ring fusion and chirality at the C1 position).

  • ¹H NMR: The spectrum would show a complex series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The terminal methyl group of the butyl chain would appear as a triplet around 0.9 ppm. The methylene protons of the butyl chain and the methine and methylene protons of the decahydronaphthalene rings would resonate in the upfield region.

  • ¹³C NMR: The spectrum would display multiple signals corresponding to the different carbon environments in the various isomers. The signals for the butyl chain carbons would be distinct from the ten carbons of the decahydronaphthalene core.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to identify the different isomers present. The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Gas Chromatography: The chromatogram would likely show multiple peaks corresponding to the different stereoisomers of this compound.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would be characteristic of an alkylated decalin, with common losses of alkyl fragments from the butyl chain and fragmentation of the decahydronaphthalene ring system.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations.

  • C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.

  • C-H Bending: Absorptions around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ symmetric bending). The absence of significant peaks in the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹) regions would confirm the complete hydrogenation of the aromatic precursor.[7]

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation NMR NMR (¹H, ¹³C) Distillation->NMR GCMS GC-MS Distillation->GCMS FTIR FTIR Distillation->FTIR Structure Structure Confirmation NMR->Structure Purity Purity Assessment GCMS->Purity Isomer_ID Isomer Identification GCMS->Isomer_ID FTIR->Structure

Caption: General workflow for the purification and characterization of this compound.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound and detailed the necessary analytical techniques for its comprehensive characterization. The choice of synthetic route will depend on the availability of starting materials and the desired isomeric distribution of the final product. Thorough characterization using a combination of spectroscopic and chromatographic methods is crucial to confirm the structure and purity of the synthesized compound, especially given the potential for multiple stereoisomers. The information provided herein serves as a foundational resource for researchers engaged in the synthesis and application of alkylated decahydronaphthalenes.

References

A Technical Guide to the Spectroscopic Analysis of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 1-butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted data based on the known spectral characteristics of the decahydronaphthalene (decalin) core and the influence of an n-butyl substituent. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data for this compound or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of organic spectroscopy and data from related structures, such as cis- and trans-decahydronaphthalene and other alkyl-substituted cycloalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The decahydronaphthalene ring system exists as cis and trans isomers, which are not typically interchangeable. The butyl substitution at C1 introduces further stereoisomers. The chemical shifts (δ) will vary depending on the specific stereoisomer, but the general regions and multiplicities are predictable. The spectrum will be complex due to significant signal overlap of the 21 protons in the aliphatic region.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Butyl -CH₃~0.9Triplet (t)3H
Decalin & Butyl -(CH₂)n-~1.0 - 1.9Complex Multiplets (m)~17H
Decalin -CH- (Bridgehead)~1.6 - 2.0Broad Multiplets (m)2H
Decalin -CH- (Butyl-substituted)~1.5 - 1.9Multiplet (m)1H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Butyl -CH₃~14
Butyl -CH₂-~23, ~29
Butyl -CH₂- (attached to ring)~30 - 35
Decalin -CH₂-~25 - 45 (multiple overlapping signals)
Decalin -CH- (Bridgehead)~35 - 50 (multiple signals)
Decalin -CH- (Butyl-substituted)~40 - 55
Infrared (IR) Spectroscopy

As a saturated hydrocarbon, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 2960C-H Stretch (sp³ hybridized)Strong, sharp
1450 - 1470-CH₂- Scissoring (bending)Medium
~1380-CH₃ Bending (symmetric)Medium-Weak
~720-(CH₂)n- Rocking (for n ≥ 4)Weak
Mass Spectrometry (MS)

The mass spectrum is predicted based on electron ionization (EI), which typically causes fragmentation of the parent molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge Ratio)Predicted IdentityPredicted Relative Abundance
194[M]⁺ (Molecular Ion)Low to Medium
137[M - C₄H₉]⁺ (Loss of butyl group)High (likely Base Peak)
96, 81, 67, 55, 41Decalin ring fragmentation productsMedium to High

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for liquid hydrocarbon samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filtration : Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Instrumentation : Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming process to optimize the magnetic field homogeneity and achieve high spectral resolution.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

    • 2D NMR (Optional) : For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

IR Spectroscopy (FTIR-ATR) Protocol
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.[3] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place one to two drops of neat (pure) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Data Acquisition : Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning : After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile, nonpolar compound like this compound.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[4] Transfer the solution to a 2 mL autosampler vial.

  • GC Method :

    • Injector : Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column : Use a nonpolar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

  • MS Method :

    • Ionization : Use Electron Ionization (EI) at the standard 70 eV.[5]

    • Ion Source : Set the ion source temperature to ~230 °C.

    • Mass Analyzer : Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

  • Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and detection. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of this compound involves sequential data acquisition and integrated analysis to confirm the molecular structure.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion MS Mass Spectrometry (GC-MS) MS_Data Determine Molecular Weight (194 g/mol) Identify Fragmentation Pattern (m/z 137) MS->MS_Data IR IR Spectroscopy (FTIR-ATR) IR_Data Identify Functional Groups (C-H sp3 bonds only) IR->IR_Data NMR NMR Spectroscopy (1H, 13C) NMR_Data Determine Carbon-Hydrogen Framework (Proton count, connectivity) NMR->NMR_Data Structure Structure Confirmation: This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for structure elucidation using MS, IR, and NMR data.

References

Solubility of 1-Butyl-decahydronaphthalene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-Butyl-decahydronaphthalene. Due to the limited specific experimental data on this compound, this guide also includes inferred solubility characteristics based on its chemical structure and the known properties of its parent compound, decahydronaphthalene. Furthermore, a general experimental protocol for solubility determination is provided to aid researchers in generating quantitative data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₁₄H₂₆[1]
Molar Mass 194.36 g/mol [1]
Density 0.8±0.1 g/cm³
Boiling Point 263.9±7.0 °C at 760 mmHg[1]
Flash Point 102.77 °C[1]
Vapor Pressure 0.016 mmHg at 25 °C[1]
Refractive Index 1.46[1]

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative information suggests that it is insoluble in water but soluble in most organic solvents.[1]

Based on its chemical structure—a nonpolar decahydronaphthalene ring with a nonpolar butyl group—it is anticipated to exhibit high solubility in nonpolar and weakly polar organic solvents. This is consistent with the principle of "like dissolves like." The parent compound, decahydronaphthalene (decalin), is known to be miscible with ethanol, methanol, ether, chloroform, acetone, and benzene.[2] Therefore, this compound is expected to be readily soluble in a range of common organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection).

  • Calculation: Calculate the solubility in terms of g/100 mL or mol/L from the concentration of the saturated solution.

  • Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling of Undissolved Solute) B->C D Sampling and Filtration (Syringe with Filter) C->D E Quantification (e.g., GC-FID, HPLC-UV) D->E F Solubility Calculation E->F

Figure 1: Experimental Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of a nonpolar compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

G Figure 2: Factors Influencing Solubility of Nonpolar Compounds cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions A Molecular Structure (e.g., this compound) B Intermolecular Forces (van der Waals) A->B H Solubility B->H Solute-Solute Interactions B->H Solute-Solvent Interactions C Molar Mass C->B D Polarity E Intermolecular Forces D->E E->H Solvent-Solvent Interactions E->H Solute-Solvent Interactions F Temperature F->H G Pressure G->H

Figure 2: Factors Influencing Solubility of Nonpolar Compounds

Implications for Drug Development

The mention of this compound as a potential pharmaceutical intermediate suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] In this context, its solubility profile is of paramount importance for several reasons:

  • Reaction Medium: Understanding its solubility in various organic solvents is critical for selecting an appropriate reaction medium that can dissolve both the starting materials and intermediates, thereby facilitating efficient chemical synthesis.

  • Purification: Solubility data is essential for developing effective purification strategies, such as crystallization, where the compound needs to be highly soluble in one solvent at a higher temperature and poorly soluble at a lower temperature.

  • Formulation: If the compound itself or a derivative is being considered as a drug candidate, its solubility in pharmaceutically acceptable solvents would be a key determinant in developing liquid dosage forms. Poor solubility can be a significant hurdle in achieving desired bioavailability.

Given its nonpolar nature, it is likely that any API derived from this intermediate would also have low aqueous solubility, a common challenge in drug development. Therefore, early characterization of its solubility in both organic and aqueous systems is crucial for guiding the drug discovery and development process.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, its chemical structure and the properties of its parent compound, decahydronaphthalene, strongly indicate its high solubility in nonpolar and weakly polar organic solvents. This technical guide has provided the known physicochemical properties, a general experimental protocol for solubility determination, and an overview of the factors influencing its solubility. For professionals in drug development, understanding and experimentally determining the solubility of this and related compounds is a critical step in the synthesis, purification, and formulation of new chemical entities.

References

Thermal Stability of Alkylated Decahydronaphthalenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated decahydronaphthalenes, derivatives of the saturated bicyclic hydrocarbon decalin, are of significant interest in various high-temperature applications. Their inherent thermal stability, high density, and hydrogen donor capabilities make them promising candidates for advanced aviation fuels, heat transfer fluids, and high-performance lubricants.[1] Understanding the thermal stability of these compounds is paramount for predicting their performance, lifetime, and decomposition pathways under operational stress. This guide provides a comprehensive overview of the thermal stability of alkylated decahydronaphthalenes, including experimental methodologies for its determination and an exploration of decomposition mechanisms.

Quantitative Data on Thermal Stability

Table 1: Thermal Properties of Decahydronaphthalene (Decalin)

PropertyValueReference
Autoignition Temperature255 °C
Boiling Point189-191 °C
Flash Point57 °C

Note: The thermal stability of alkylated decahydronaphthalenes can be influenced by factors such as the length and branching of the alkyl chain, as well as the position of substitution on the decahydronaphthalene core. Generally, increased alkyl substitution may lead to a slight decrease in thermal stability due to the introduction of more readily cleavable C-C bonds. However, specific isomers may exhibit enhanced stability due to steric hindrance or other electronic effects. Further experimental investigation is required to establish a comprehensive quantitative structure-property relationship.

Experimental Protocols

The thermal stability of alkylated decahydronaphthalenes is typically evaluated using a combination of thermoanalytical techniques and specialized fuel stability test methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes decomposition by measuring its mass loss as a function of temperature.

Methodology:

  • Instrument: A high-precision thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the alkylated decahydronaphthalene sample.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air) at a constant flow rate (e.g., 50-100 mL/min).

  • Heating Rate: A linear heating rate, typically between 5 to 20 °C/min.

  • Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs. The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on exothermic decomposition events.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Size: 2-5 mg of the alkylated decahydronaphthalene sample.

  • Crucible: Hermetically sealed aluminum or high-pressure pans to prevent evaporation before decomposition.

  • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air).

  • Heating Rate: A controlled linear heating rate, typically 5 to 20 °C/min.

  • Temperature Range: From sub-ambient to a temperature beyond the decomposition point.

  • Data Analysis: The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. The enthalpy of decomposition (ΔH) can be calculated by integrating the area under the exothermic peak.

Sealed-Tube Thermal Stress Test

Objective: To simulate the long-term thermal stressing of a liquid in a closed system and to evaluate the formation of degradation products.

Methodology:

  • Apparatus: High-pressure, sealed stainless steel or glass tubes.

  • Sample Preparation: A known volume of the alkylated decahydronaphthalene is placed in the tube. The headspace can be filled with an inert gas (e.g., nitrogen) or air to investigate oxidative stability.

  • Test Conditions: The sealed tubes are placed in a temperature-controlled oven or heating block at a specified temperature (e.g., 300-450 °C) for a defined duration (e.g., 24-72 hours).

  • Post-Test Analysis: After cooling, the tubes are opened, and the liquid and any solid deposits are collected. The liquid phase is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. The solid deposits (coke) are washed, dried, and weighed to determine the extent of solid formation.

Mandatory Visualizations

G cluster_structure General Structure of Alkylated Decahydronaphthalene Decalin Decahydronaphthalene (C10H18) Alkyl Alkyl Group (R) (e.g., -CH3, -C2H5) Decalin->Alkyl Substitution G cluster_workflow Experimental Workflow for Thermal Stability Assessment Sample Alkylated Decahydronaphthalene Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC SealedTube Sealed-Tube Thermal Stress Test Sample->SealedTube DataAnalysis Data Analysis and Interpretation TGA->DataAnalysis DSC->DataAnalysis SealedTube->DataAnalysis StabilityReport Thermal Stability Report DataAnalysis->StabilityReport G cluster_pathway Simplified Thermal Decomposition Pathway AlkylatedDecalin Alkylated Decahydronaphthalene Heat High Temperature AlkylatedDecalin->Heat RingOpening Ring Opening & C-C Bond Cleavage Heat->RingOpening Dehydrogenation Dehydrogenation RingOpening->Dehydrogenation Volatiles Smaller Volatile Hydrocarbons RingOpening->Volatiles Aromatics Aromatic Products (e.g., Alkylbenzenes, Alkylnaphthalenes) Dehydrogenation->Aromatics

References

An In-depth Technical Guide to the Isomeric Purity of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isomeric forms, and analytical methodologies for determining the isomeric purity of 1-Butyl-decahydronaphthalene. Due to the limited availability of specific literature for this compound, this guide combines established chemical principles with data from analogous compounds to present a thorough and practical resource.

Introduction to this compound and its Isomers

This compound, also known as 1-butyldecalin, is an alkyl derivative of decahydronaphthalene. The core decahydronaphthalene (decalin) structure is a bicyclic alkane consisting of two fused cyclohexane rings. This fusion can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. The trans isomer is generally more energetically stable due to reduced steric hindrance.[1]

The addition of a butyl group at the 1-position introduces further stereochemical complexity. Consequently, this compound can exist as a mixture of several stereoisomers, primarily differing in the cis or trans fusion of the decalin ring system and the axial or equatorial orientation of the butyl substituent. The precise isomeric composition is highly dependent on the synthetic route employed.

Synthetic Pathways and Isomeric Outcomes

Two primary synthetic routes are plausible for the preparation of this compound: catalytic hydrogenation of 1-butylnaphthalene and Friedel-Crafts alkylation of decahydronaphthalene.

Catalytic Hydrogenation of 1-Butylnaphthalene

This is a common and effective method for the synthesis of saturated bicyclic systems. The process involves the reduction of the aromatic rings of 1-butylnaphthalene in the presence of a metal catalyst and hydrogen gas. The choice of catalyst and reaction conditions significantly influences the resulting ratio of cis and trans isomers.[2][3]

Catalytic_Hydrogenation_Pathway 1-Butylnaphthalene 1-Butylnaphthalene Isomer_Mixture This compound (Mixture of cis and trans isomers) 1-Butylnaphthalene->Isomer_Mixture Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Ru, Ni, Pt) H2_Catalyst->Isomer_Mixture

Figure 1: Catalytic Hydrogenation of 1-Butylnaphthalene.
Friedel-Crafts Alkylation of Decahydronaphthalene

This method involves the electrophilic substitution of a hydrogen atom on the decahydronaphthalene ring with a butyl group.[4][5] A suitable butylating agent, such as 1-butene or 1-chlorobutane, is reacted with decahydronaphthalene in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[5] This reaction is prone to carbocation rearrangements and may lead to a mixture of positional isomers (e.g., 2-Butyl-decahydronaphthalene) in addition to the desired 1-butyl product.[6]

Friedel_Crafts_Alkylation_Pathway cluster_reactants Reactants Decahydronaphthalene Decahydronaphthalene Product_Mixture Mixture of Alkylated Products (1-Butyl-, 2-Butyl-isomers, etc.) Decahydronaphthalene->Product_Mixture Alkylation Butylating_Agent Butylating Agent (e.g., 1-Butene) Butylating_Agent->Product_Mixture Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Product_Mixture

Figure 2: Friedel-Crafts Alkylation of Decahydronaphthalene.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on established methodologies for similar compounds.

Synthesis Protocol: Catalytic Hydrogenation of 1-Butylnaphthalene

Objective: To synthesize this compound via the hydrogenation of 1-butylnaphthalene.

Materials:

  • 1-Butylnaphthalene

  • Ruthenium on carbon (Ru/C) catalyst (5 wt%)

  • Ethanol (solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, dissolve 1-butylnaphthalene (1 equivalent) in ethanol.

  • Add the Ru/C catalyst (5 mol% relative to the substrate).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 20 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain these conditions for 24 hours, monitoring the reaction progress by taking aliquots for GC analysis.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation to separate the isomers.

Analytical Protocol: Gas Chromatography (GC) for Isomeric Purity

Objective: To separate and quantify the isomers of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column: DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dilute the sample in hexane (1 mg/mL).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the isomeric structure of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Analysis:

  • The chemical shifts and coupling patterns of the protons on the decalin ring will differ between the cis and trans isomers due to their different conformations.

  • The signals for the butyl group protons will also show slight variations depending on their axial or equatorial orientation.

¹³C NMR Analysis:

  • The number of unique carbon signals will indicate the symmetry of the isomer.

  • The chemical shifts of the bridgehead carbons and the carbon attached to the butyl group are particularly diagnostic for distinguishing between isomers.

Data Presentation

The isomeric ratio of a synthesized batch of this compound can be summarized in a table for clarity. The following table presents a hypothetical but plausible result from a catalytic hydrogenation synthesis.

Isomer Retention Time (GC) Relative Abundance (%)
trans-1-Butyl-decahydronaphthalene18.5 min65
cis-1-Butyl-decahydronaphthalene19.2 min35

Note: This data is illustrative and the actual distribution may vary based on the specific reaction conditions.

Workflow for Isomeric Purity Determination

The logical flow for synthesizing and determining the isomeric purity of this compound is outlined below.

Isomeric_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesize this compound (e.g., via Hydrogenation) GC_Analysis Gas Chromatography (GC) Analysis Synthesis->GC_Analysis Initial Screening NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_Analysis Structural Confirmation Identify_Isomers Identify Isomers by Retention Time / Spectra GC_Analysis->Identify_Isomers NMR_Analysis->Identify_Isomers Quantify_Purity Quantify Isomeric Purity (Peak Area %) Identify_Isomers->Quantify_Purity Final_Report Final Report on Isomeric Purity Quantify_Purity->Final_Report

References

An In-depth Technical Guide to the Thermodynamic Properties of Butyl-Substituted Decalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl-substituted decalins. Due to the limited availability of experimental data for these specific compounds, this guide synthesizes information on the parent decalin isomers, provides the available data for butyl-decalin derivatives, and details the experimental and computational methodologies for determining their thermodynamic properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the energetic characteristics of these molecules.

Introduction to Decalins and their Butyl-Substituted Derivatives

Decalin, or decahydronaphthalene, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which differ in the fusion of the two cyclohexane rings. The trans isomer is generally more stable due to fewer steric interactions. Butyl-substituted decalins, with the general formula C₁₄H₂₆, are derivatives where a butyl group is attached to the decalin ring. The position and isomerism of the butyl group, in addition to the cis or trans fusion of the decalin core, lead to a variety of isomers with distinct physical and thermodynamic properties. Understanding these properties is crucial for applications in areas such as fuel development and as non-polar solvents in chemical synthesis.

Quantitative Thermodynamic Data

Experimental thermodynamic data for butyl-substituted decalins are sparse in publicly available literature. However, some data for specific isomers have been reported. The following tables summarize the available quantitative data for the parent decalin isomers and the known data for a butyl-substituted decalin.

Table 1: Thermodynamic Properties of cis- and trans-Decalin

Propertycis-Decalintrans-DecalinUnits
Molar Mass138.25138.25 g/mol
Enthalpy of Formation (liquid, 298.15 K)-219.5-230.7kJ/mol
Molar Heat Capacity (liquid, 298.15 K)211.9207.8J/(mol·K)
Standard Entropy (liquid, 298.15 K)265.0264.9J/(mol·K)

Note: Data compiled from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of α-sec-Butyldecalin

PropertyValueTemperature (K)Units
Molar Mass194.36- g/mol
Molar Heat Capacity (liquid)352.3313J/(mol·K)
Molar Heat Capacity (liquid)350.6311J/(mol·K)

Note: Data for α-sec-butyldecalin is sourced from the NIST WebBook, citing Gudinowicz, B.J., Campbell, R.H., and Adams, J.S., J. Chem. Eng. Data, 1963, 8, 201-214 and Gollis, M.H., Belenyessy, L.I., et al., J. Chem. Eng. Data, 1962, 7, 311-316.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of compounds like butyl-substituted decalins relies on precise calorimetric measurements. Below are detailed methodologies for key experiments.

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid butyl-decalin (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = -C_calorimeter * ΔT where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_c) is calculated from ΔU_c using the equation: ΔH_c = ΔU_c + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law: ΔH_f°(sample) = ΣΔH_f°(products) - ΔH_c°(sample)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the butyl-decalin (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period.

  • Data Collection: The DSC measures the difference in heat flow to the sample and reference pans as a function of temperature. Three runs are typically performed: a baseline run with two empty pans, a run with a standard material of known heat capacity (e.g., sapphire), and the sample run.

  • Calculation of Heat Capacity: The heat capacity at constant pressure (C_p) is calculated using the following equation: C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * C_p(std) where DSC is the heat flow signal, m is the mass, and std refers to the standard material.

Computational Approaches to Determine Thermodynamic Properties

Given the challenges in synthesizing and purifying specific isomers of butyl-substituted decalins for experimental measurements, computational chemistry provides a powerful alternative for estimating their thermodynamic properties.

Methodology:

  • Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the butyl-decalin isomer. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Calculation of Thermodynamic Properties: The results of the frequency calculation are used to compute the translational, rotational, and vibrational contributions to the thermodynamic properties. The standard statistical mechanics equations are employed to calculate:

    • Enthalpy (H): Includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal contributions.

    • Entropy (S): Calculated from the translational, rotational, and vibrational partition functions.

    • Heat Capacity (C_v): Derived from the temperature derivative of the internal energy. The constant pressure heat capacity (C_p) can be estimated by adding the ideal gas constant R.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction (ΔH_rxn) from the computed energies and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic properties of butyl-substituted decalins, encompassing both experimental and computational pathways.

ThermodynamicWorkflow cluster_start Starting Point cluster_experimental Experimental Pathway cluster_computational Computational Pathway cluster_results Final Thermodynamic Data start Butyl-Substituted Decalin Isomer synthesis Synthesis & Purification start->synthesis For Experiment geom_opt Geometry Optimization (DFT) start->geom_opt For Computation bomb_cal Bomb Calorimetry synthesis->bomb_cal dsc Differential Scanning Calorimetry synthesis->dsc h_comb Enthalpy of Combustion bomb_cal->h_comb cp Heat Capacity dsc->cp h_form_exp Enthalpy of Formation h_comb->h_form_exp final_data Thermodynamic Properties Table cp->final_data h_form_exp->final_data freq_calc Frequency Calculation geom_opt->freq_calc isodesmic Isodesmic Reaction Design geom_opt->isodesmic stat_mech Statistical Mechanics Calculation freq_calc->stat_mech freq_calc->isodesmic h_s_cp_comp Computed H, S, Cp stat_mech->h_s_cp_comp h_form_comp Computed Enthalpy of Formation isodesmic->h_form_comp h_s_cp_comp->final_data h_form_comp->final_data

Workflow for Thermodynamic Property Determination.

Conclusion

The thermodynamic properties of butyl-substituted decalins are of significant interest for various chemical applications. While experimental data for these specific compounds are not abundant, established experimental techniques such as bomb calorimetry and differential scanning calorimetry can be employed for their determination. Furthermore, computational chemistry offers a reliable and efficient means to predict these properties. This guide provides the foundational knowledge and methodologies required for researchers to explore the thermodynamics of this important class of molecules. The synergy between experimental validation and computational prediction will be key to building a comprehensive thermodynamic database for substituted decalins, which will in turn accelerate their application in science and industry.

Methodological & Application

Application Notes and Protocols: 1-Butyl-decahydronaphthalene as a High-Boiling Point Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-butyl-decahydronaphthalene as a high-boiling point solvent in organic synthesis. The content is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries, who require robust solvents for high-temperature applications.

Introduction to this compound

This compound, a derivative of decahydronaphthalene (decalin), is a high-boiling, non-polar, aprotic solvent. Its saturated bicyclic structure, combined with an alkyl substituent, imparts chemical inertness and thermal stability, making it an excellent medium for organic reactions that require elevated temperatures. The presence of the butyl group is expected to increase the boiling point and modify the solvency characteristics compared to its parent compound, decalin.

Key Advantages:

  • High Thermal Stability: Allows for reactions to be conducted at temperatures exceeding those achievable with common solvents like toluene or xylene.

  • Chemical Inertness: The saturated hydrocarbon structure is resistant to degradation under many reaction conditions.

  • Non-Polar Nature: Effectively dissolves non-polar reactants and intermediates.

  • Low Water Solubility: Facilitates reactions sensitive to moisture and simplifies aqueous work-ups.

Physicochemical Properties

Quantitative data for this compound is summarized below, with comparisons to related high-boiling point solvents.

PropertyThis compoundDecahydronaphthalene (Decalin)1,2,4-Trichlorobenzene
Molecular Formula C₁₄H₂₆C₁₀H₁₈C₆H₃Cl₃
Molecular Weight 194.36 g/mol 138.25 g/mol 181.45 g/mol
Boiling Point (°C) ~270 - 280 (estimated)189 - 191213
Density (g/mL) ~0.89 (estimated)0.881.454
Solubility in Water InsolubleInsolubleInsoluble
Primary Hazards CombustibleFlammable, Peroxide formerToxic, Environmental Hazard

Applications in Organic Synthesis

Due to its high boiling point and chemical stability, this compound is particularly well-suited for reactions that are kinetically slow at lower temperatures. Such applications include:

  • Pericyclic Reactions: Diels-Alder and other cycloaddition reactions often benefit from thermal activation.

  • Rearrangement Reactions: Certain molecular rearrangements, such as the Claisen or Cope rearrangements, may require high temperatures.

  • Polymer Synthesis: Can serve as a polymerization medium for high-performance polymers.

  • Catalysis: As a solvent for high-temperature catalytic processes where catalyst stability is a concern.

Experimental Protocol: High-Temperature Diels-Alder Reaction

The following is a representative protocol for a high-temperature Diels-Alder reaction using this compound as the solvent. This protocol is adapted for a generic reaction between a diene and a dienophile that requires thermal promotion.

Reaction: Anthracene with Maleic Anhydride

Materials:

  • Anthracene

  • Maleic Anhydride

  • This compound (anhydrous)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracene (5.0 g, 28.0 mmol).

    • Add this compound (40 mL) to the flask.

    • Stir the mixture to dissolve the anthracene.

    • Add maleic anhydride (2.75 g, 28.0 mmol) to the solution.

    • Fit the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 180 °C using a heating mantle.

    • Maintain the temperature and stir the reaction mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product will precipitate out of the solvent upon cooling.

    • Add 50 mL of hexanes to the flask to further precipitate the product and to help wash away the high-boiling solvent.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two 20 mL portions of cold hexanes to remove any residual solvent.

    • Dry the product in a vacuum oven to obtain the Diels-Alder adduct.

Visualizing the Workflow

The following diagram illustrates the general workflow for conducting a high-temperature organic synthesis reaction using this compound.

G A Reactant and Solvent Charging B Inert Atmosphere Purge (e.g., N2 or Ar) A->B C Heating to Reaction Temperature (e.g., 180-250 °C) B->C D Reaction Monitoring (e.g., TLC, GC, LC-MS) C->D D->C Continue reaction E Cooling to Room Temperature D->E Reaction complete F Product Precipitation/ Crystallization E->F G Isolation by Filtration F->G H Washing with Low-Boiling Point Solvent G->H I Drying of Final Product H->I

General workflow for high-temperature synthesis.

Logical Relationship of Solvent Properties and Applications

The suitability of this compound for specific applications is a direct consequence of its chemical and physical properties.

G cluster_properties Solvent Properties cluster_applications Synthetic Applications P1 High Boiling Point A1 Thermally Promoted Reactions (e.g., Diels-Alder) P1->A1 P2 Chemical Inertness A2 Reactions with Highly Reactive Reagents P2->A2 P3 Non-Polar Nature A3 Dissolution of Non-Polar Substrates P3->A3

Property-application relationships.

Disclaimer: this compound is a combustible material and may form explosive peroxides upon prolonged exposure to air. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use. The provided protocol is a general guideline and should be adapted and optimized for specific substrates and reaction scales.

Application Notes and Protocols: 1-Butyl-decahydronaphthalene in High-Temperature Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the high-temperature catalytic applications of 1-Butyl-decahydronaphthalene is limited in publicly available literature. The following application notes and protocols are based on the established catalytic behavior of its parent compound, decahydronaphthalene (decalin), and general principles of how alkyl substituents influence the reactivity of cycloalkanes. The provided quantitative data and experimental parameters should be considered as hypothetical starting points for further investigation.

Introduction

This compound, a derivative of the well-studied bicyclic alkane decahydronaphthalene, presents intriguing possibilities as a solvent and reactant in high-temperature catalytic processes. Its butyl substituent is expected to influence its physical and chemical properties, such as boiling point, viscosity, and reactivity in catalytic dehydrogenation and as a hydrogen-donor solvent. These modifications may offer advantages in specific applications requiring tailored solvent properties or enhanced reactivity.

This document outlines potential applications of this compound in high-temperature catalysis, focusing on its use as a hydrogen-donor solvent for upgrading heavy oils and in catalytic dehydrogenation for hydrogen production.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₄H₂₆--INVALID-LINK--
Molar Mass194.36 g/mol --INVALID-LINK--
Density0.849 g/cm³--INVALID-LINK--
Boiling Point263.857 °C at 760 mmHg--INVALID-LINK--
Flash Point102.77 °C--INVALID-LINK--

Application Note 1: Hydrogen-Donor Solvent in Heavy Oil Upgrading

Concept: In thermal and catalytic cracking of heavy oils, hydrogen-donor solvents play a crucial role in stabilizing radical intermediates, preventing coke formation, and improving the quality of the upgraded products. Decahydronaphthalene is a known effective hydrogen donor. The presence of a butyl group in this compound is hypothesized to enhance its hydrogen-donating capacity due to electronic effects of the alkyl group, potentially leading to improved cracking efficiency and product selectivity at high temperatures.[1]

Hypothetical Performance Data: The following table presents a hypothetical comparison of this compound and Decahydronaphthalene as hydrogen-donor solvents in the catalytic cracking of a model heavy oil component.

ParameterDecahydronaphthaleneThis compound (Hypothetical)
Reaction Temperature425 °C425 °C
CatalystNi-Mo/γ-Al₂O₃Ni-Mo/γ-Al₂O₃
Solvent-to-Feed Ratio (w/w)1:51:5
Conversion of Heavy Oil (%)6572
Yield of Gasoline Range Products (%)4045
Coke Yield (%)85
Sulfur Removal (%)7580
Experimental Protocol: Catalytic Cracking with this compound as a Hydrogen-Donor Solvent

Objective: To evaluate the effectiveness of this compound as a hydrogen-donor solvent in the catalytic cracking of a heavy oil feedstock.

Materials:

  • This compound (98% purity)

  • Heavy oil feedstock (e.g., vacuum gas oil)

  • Ni-Mo/γ-Al₂O₃ catalyst pellets

  • High-pressure batch reactor (e.g., Parr reactor) with magnetic stirring

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Elemental analyzer for sulfur content determination

Procedure:

  • Catalyst Activation: The Ni-Mo/γ-Al₂O₃ catalyst is activated in a tube furnace under a flow of H₂/H₂S gas mixture at 400 °C for 4 hours.

  • Reactor Loading: The activated catalyst (5 wt% of the heavy oil) is loaded into the batch reactor.

  • Feed Preparation: A mixture of the heavy oil feedstock and this compound (1:5 weight ratio) is prepared.

  • Reaction:

    • The reactor is sealed and purged with nitrogen three times.

    • The feedstock mixture is introduced into the reactor.

    • The reactor is pressurized with N₂ to an initial pressure of 2 MPa.

    • The reactor is heated to 425 °C with a heating rate of 10 °C/min while stirring at 500 rpm.

    • The reaction is carried out for 2 hours.

  • Product Collection and Analysis:

    • The reactor is cooled to room temperature.

    • Gaseous products are collected in a gas bag and analyzed by GC.

    • Liquid products are collected, weighed, and analyzed by GC-MS to determine the product distribution.

    • The liquid product is also analyzed for sulfur content using an elemental analyzer.

    • The solid residue (coke) on the catalyst is quantified by thermogravimetric analysis (TGA).

Logical Workflow for Heavy Oil Upgrading

HeavyOilUpgrading cluster_input Inputs cluster_process Catalytic Cracking Process cluster_output Outputs HeavyOil Heavy Oil Feedstock Reactor High-Pressure Reactor (425 °C, 2 MPa) HeavyOil->Reactor Solvent This compound Solvent->Reactor Catalyst Ni-Mo/γ-Al₂O₃ Catalyst->Reactor UpgradedOil Upgraded Liquid Products (Gasoline, Diesel) Reactor->UpgradedOil GaseousProducts Gaseous Products Reactor->GaseousProducts Coke Coke Reactor->Coke

Caption: Workflow for heavy oil upgrading using this compound.

Application Note 2: Catalytic Dehydrogenation for Hydrogen Production

Concept: Decahydronaphthalene is a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity. The catalytic dehydrogenation of decahydronaphthalene to naphthalene releases this stored hydrogen. Studies on substituted cycloalkanes suggest that alkyl groups can enhance the rate of dehydrogenation.[1] Therefore, this compound could potentially exhibit a faster hydrogen release rate compared to its unsubstituted counterpart, making it a more efficient LOHC for applications requiring rapid hydrogen supply.

Hypothetical Performance Data: The following table provides a hypothetical comparison of the catalytic dehydrogenation of Decahydronaphthalene and this compound.

ParameterDecahydronaphthaleneThis compound (Hypothetical)
Reaction Temperature300 °C300 °C
Catalyst5% Pt/Al₂O₃5% Pt/Al₂O₃
Hydrogen Release Rate (mmol H₂ / g_cat·min)1.51.8
Conversion after 1 hour (%)8090
Selectivity to Butyl-naphthalene (%)N/A>98
Experimental Protocol: Catalytic Dehydrogenation of this compound

Objective: To determine the hydrogen release rate and conversion from the catalytic dehydrogenation of this compound.

Materials:

  • This compound (98% purity)

  • 5% Pt/Al₂O₃ catalyst powder

  • Fixed-bed flow reactor system

  • Mass flow controllers for gas and liquid feeds

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ analysis and a flame ionization detector (FID) for organic analysis

  • Condenser to separate liquid products

Procedure:

  • Catalyst Loading and Activation:

    • A known amount of the 5% Pt/Al₂O₃ catalyst is packed into the fixed-bed reactor.

    • The catalyst is activated in situ by heating to 350 °C under a flow of hydrogen for 2 hours.

  • Dehydrogenation Reaction:

    • The reactor temperature is adjusted to 300 °C under a continuous flow of nitrogen as a carrier gas.

    • This compound is introduced into the reactor at a constant flow rate using a liquid pump.

    • The total pressure is maintained at atmospheric pressure.

  • Product Analysis:

    • The reactor effluent is passed through a condenser to separate the liquid products (unreacted this compound, Butyl-tetralin, and Butyl-naphthalene).

    • The non-condensable gas stream (H₂ and N₂) is directed to the GC-TCD for continuous analysis of the hydrogen concentration.

    • The collected liquid products are periodically sampled and analyzed by GC-FID to determine the conversion of this compound and the selectivity to different dehydrogenation products.

  • Data Calculation:

    • The hydrogen release rate is calculated from the hydrogen concentration in the outlet gas stream and the total gas flow rate.

    • The conversion and selectivity are calculated from the GC-FID analysis of the liquid products.

Signaling Pathway for Catalytic Dehydrogenation

DehydrogenationPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products BDN This compound PtAl2O3 Pt/Al₂O₃ BDN->PtAl2O3 BTN Butyl-tetralin BDN->BTN -2H₂ H2 Hydrogen (H₂) PtAl2O3->H2 BTN->PtAl2O3 BN Butyl-naphthalene BTN->BN -2H₂ BN->PtAl2O3

References

Application Notes and Protocols for the Alkylation of Decahydronaphthalene with Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of decahydronaphthalene (also known as decalin) with butene is a chemical transformation that introduces a butyl group onto the decahydronaphthalene scaffold. This reaction is of interest for the synthesis of specialty chemicals, high-density fuels, and potentially as a building block in the development of novel pharmaceutical intermediates. The resulting butyldecahydronaphthalene isomers can exhibit unique physical and chemical properties, such as altered viscosity, thermal stability, and lipophilicity, which are of interest in various industrial and research applications.

This document provides a detailed overview of the potential synthetic routes, representative experimental protocols, and relevant data for the alkylation of decahydronaphthalene with butene. Due to the limited specific literature on this exact reaction, the protocols provided are based on well-established principles of alkane and cycloalkane alkylation, particularly the extensively studied alkylation of isobutane with butene.[1][2][3][4] These notes are intended to serve as a comprehensive guide for researchers to design and execute experiments for the synthesis and characterization of butyldecahydronaphthalene.

Reaction Principle

The alkylation of decahydronaphthalene with butene proceeds via an electrophilic addition mechanism, typically catalyzed by a strong acid. The catalyst protonates the butene to form a reactive carbocation, which then acts as an electrophile and attacks the C-H bond of decahydronaphthalene.[5][6] The reaction can be catalyzed by liquid acids, such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), or by solid acid catalysts, including zeolites and sulfated metal oxides.[1][7]

The choice of catalyst and reaction conditions significantly influences the reaction rate, product selectivity, and catalyst stability. Solid acid catalysts are often preferred due to their environmental and handling advantages over corrosive liquid acids.[1][2]

Experimental Protocols

The following protocols are representative methodologies for the alkylation of decahydronaphthalene with butene, adapted from established procedures for analogous alkylation reactions.

Protocol 1: Alkylation using a Solid Acid Catalyst (e.g., Zeolite)

This protocol describes a liquid-phase alkylation reaction using a solid acid catalyst in a batch reactor.

Materials:

  • Decahydronaphthalene (mixture of cis and trans isomers)

  • Butene (e.g., 1-butene, 2-butene, or isobutylene)

  • Solid acid catalyst (e.g., H-Y zeolite, H-beta zeolite)

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent (optional, e.g., hexane)

  • Standard laboratory glassware and equipment for organic synthesis

  • High-pressure batch reactor equipped with a stirrer, temperature control, and pressure gauge

Procedure:

  • Catalyst Activation: The solid acid catalyst (e.g., 5 wt% of decahydronaphthalene) is activated by calcination in a furnace. A typical procedure involves heating the catalyst under a flow of dry air or nitrogen to a temperature of 400-500 °C for 2-4 hours to remove adsorbed water and other impurities.

  • Reactor Setup: The high-pressure batch reactor is thoroughly cleaned and dried. The activated catalyst is quickly transferred to the reactor under an inert atmosphere to prevent re-adsorption of moisture.

  • Reactant Charging: Decahydronaphthalene and an optional solvent are added to the reactor. The reactor is then sealed and purged with an inert gas.

  • Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 80-150 °C) with vigorous stirring. Butene is then introduced into the reactor until the desired pressure is reached.

  • Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., 2-8 hours). The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, unreacted decahydronaphthalene, and any byproducts, is then subjected to distillation to isolate the butyldecahydronaphthalene isomers.

  • Product Characterization: The structure and purity of the isolated product are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and GC-MS.

Protocol 2: Alkylation using a Liquid Acid Catalyst (e.g., Sulfuric Acid)

This protocol outlines a procedure using a strong liquid acid catalyst. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive nature of sulfuric acid.

Materials:

  • Decahydronaphthalene

  • Butene

  • Concentrated Sulfuric Acid (95-98%)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is placed in an ice bath.

  • Reactant Charging: Decahydronaphthalene and concentrated sulfuric acid are added to the flask. The mixture is cooled to 0-5 °C with vigorous stirring.

  • Reaction Initiation: Butene gas is bubbled through the stirred mixture at a controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: The reaction is monitored by GC analysis of small samples taken from the organic layer.

  • Reaction Quenching and Work-up: Once the desired conversion is achieved, the stirring is stopped, and the reaction mixture is allowed to settle. The upper organic layer is carefully separated from the lower acid layer. The organic layer is washed successively with cold water, a saturated sodium bicarbonate solution, and brine.

  • Product Isolation and Characterization: The organic layer is dried over anhydrous sodium sulfate, and the solvent (if any) is removed under reduced pressure. The crude product is then purified by distillation to yield the butyldecahydronaphthalene isomers. The product is characterized as described in Protocol 1.

Data Presentation

Table 1: Typical Reaction Conditions for Alkylation of Cycloalkanes with Butene using Solid Acid Catalysts.

ParameterTypical Range
CatalystH-Y Zeolite, H-Beta Zeolite, Sulfated Zirconia
Temperature (°C)80 - 200
Pressure (bar)10 - 50
Decahydronaphthalene/Butene Molar Ratio5:1 - 20:1
Catalyst Loading (wt%)1 - 10
Reaction Time (h)1 - 8

Table 2: Performance Metrics for a Representative Solid Acid Catalyzed Alkylation.

MetricRepresentative Value
Butene Conversion (%)80 - 98
Selectivity to Butyldecahydronaphthalene (%)70 - 90
Catalyst StabilityDeactivation may occur over time due to coke formation

Visualizations

Reaction Pathway

Alkylation_Pathway Butene Butene Carbocation Butyl Carbocation Butene->Carbocation Protonation Decahydronaphthalene Decahydronaphthalene Intermediate Wheland-type Intermediate Decahydronaphthalene->Intermediate Catalyst Acid Catalyst (H+) Carbocation->Intermediate Electrophilic Attack Product Butyldecahydronaphthalene Intermediate->Product Deprotonation Byproducts Byproducts (e.g., isomers, oligomers) Intermediate->Byproducts Rearrangement/Oligomerization

Caption: Generalized reaction pathway for the acid-catalyzed alkylation of decahydronaphthalene with butene.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Activation Catalyst Activation (if solid acid) Reactor_Setup Reactor Setup & Charging Catalyst_Activation->Reactor_Setup Reaction_Execution Reaction Execution (Heating, Stirring, Butene Addition) Reactor_Setup->Reaction_Execution Monitoring Reaction Monitoring (GC, GC-MS) Reaction_Execution->Monitoring Quenching Reaction Quenching & Catalyst Removal Monitoring->Quenching Reaction Complete Purification Product Purification (Distillation) Quenching->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the alkylation of decahydronaphthalene.

References

Application Notes and Protocols: Friedel-Crafts Butylation of Decalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts butylation of decalin (decahydronaphthalene) is a classic example of electrophilic substitution on a saturated bicyclic hydrocarbon. This reaction, typically employing a tert-butylating agent such as tert-butyl chloride in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride, offers a pathway to introduce a bulky tert-butyl group onto the decalin framework. While the primary application of this reaction mentioned in the literature is the isomerization of cis-decalin to the more stable trans-decalin, the underlying chemical transformation involves the formation of a transient tert-butylated decalin species. Understanding and controlling this butylation is crucial for synthetic chemists aiming to modify the decalin scaffold for applications in drug discovery, materials science, and fragrance chemistry.

These application notes provide a comprehensive overview, a detailed experimental protocol, and relevant data for the Friedel-Crafts butylation of decalin.

Data Presentation

A summary of the physical and chemical properties of the key reactants is provided below for easy reference during experimental design and execution.

Table 1: Physical and Chemical Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Solubility
cis-DecalinC₁₀H₁₈138.25196-42.90.896Insoluble in water; soluble in organic solvents.[1]
trans-DecalinC₁₀H₁₈138.25187-30.40.870Insoluble in water; soluble in organic solvents.[1]
tert-Butyl Chloride(CH₃)₃CCl92.5751-52-260.85Sparingly soluble in water; miscible with alcohol and ether.[2][3]
Aluminum Chloride (anhydrous)AlCl₃133.34180 (sublimes)192.4 (sublimes)2.48Reacts violently with water; soluble in some organic solvents.[4]

Table 2: Safety Information for Reactants

CompoundGHS Hazard StatementsPrecautionary Statements
DecalinFlammable liquid and vapor. May be fatal if swallowed and enters airways. Causes severe skin burns and eye damage. Toxic if inhaled. Toxic to aquatic life with long lasting effects.[5][6]Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[5][6]
tert-Butyl ChlorideHighly flammable liquid and vapor.[7]Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[7][8]
Aluminum Chloride (anhydrous)Causes severe skin burns and eye damage. Reacts violently with water.[9][10]Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[11]

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts butylation of decalin. This protocol is based on general procedures for similar alkylations and should be adapted and optimized for specific research needs.

Objective: To synthesize tert-butyl decalin via Friedel-Crafts alkylation.

Materials:

  • Decalin (mixture of cis and trans isomers, or a specific isomer)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (powder)

  • Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube on top of the condenser.

    • In the flask, place decalin (e.g., 0.1 mol) and anhydrous diethyl ether (e.g., 100 mL).

    • Cool the flask in an ice-water bath.

  • Catalyst Addition:

    • While stirring, carefully add anhydrous aluminum chloride (e.g., 0.05 mol) to the cooled decalin solution in portions. The addition is exothermic, so maintain the temperature below 10 °C.

  • Addition of Alkylating Agent:

    • Place tert-butyl chloride (e.g., 0.11 mol) in the dropping funnel.

    • Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

    • Characterize the product fractions using GC-MS and NMR spectroscopy to identify the butylated decalin isomers and determine their relative ratios.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis setup 1. Assemble flame-dried glassware (flask, stirrer, funnel, condenser) reagents 2. Add decalin and anhydrous solvent setup->reagents cooling 3. Cool flask in ice bath reagents->cooling catalyst 4. Add AlCl3 catalyst in portions cooling->catalyst alkylation 5. Add tert-butyl chloride dropwise catalyst->alkylation stirring 6. Stir at 0°C then room temperature alkylation->stirring quench 7. Quench with ice and water stirring->quench extract 8. Separate organic layer quench->extract wash 9. Wash with NaHCO3 and brine extract->wash dry 10. Dry with MgSO4 wash->dry evaporate 11. Evaporate solvent dry->evaporate distill 12. Purify by distillation evaporate->distill analyze 13. Characterize by GC-MS and NMR distill->analyze

Caption: Experimental workflow for Friedel-Crafts butylation of decalin.

reaction_mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Substitution cluster_regeneration Catalyst Regeneration tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation + AlCl4- tBuCl->Carbocation + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) Decalin Decalin Intermediate Wheland-type Intermediate (Decalinium ion) Decalin->Intermediate + tert-Butyl Carbocation Product tert-Butyl Decalin Intermediate->Product - H+ Intermediate->Product Regen AlCl3 + HCl Intermediate->Regen + AlCl4-

Caption: Reaction mechanism of Friedel-Crafts butylation of decalin.

References

Application Notes and Protocols: Decahydronaphthalene and its Alkylated Derivatives as Surrogates for Jet Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Properties of Jet Fuel Surrogates and Components

The selection of surrogate components is guided by matching key physical and chemical properties with the target jet fuel. The following tables summarize important properties of common jet fuel surrogates and their components compared to standard jet fuels like Jet A-1 and JP-5.

Table 1: Physical and Chemical Properties of Jet Fuel and Surrogate Components

PropertyJet A-1JP-5n-Dodecanetrans-Decaliniso-CetaneToluene
Molecular Formula Approx. C12H23Approx. C12H23C12H26C10H18C16H34C7H8
Molecular Weight ( g/mol ) ~170~170170.34138.25226.4592.14
Density @ 20°C (g/mL) 0.775 - 0.8400.788 - 0.8450.7490.8700.7840.867
Flash Point (°C) >38>60[6]74571024
Lower Heating Value (MJ/kg) ~42.8~42.644.142.144.540.6
Cetane Number 40-5840-58~75< 20100~10

Table 2: Composition of Example Jet Fuel Surrogates (by mole fraction)

Surrogaten-Dodecaneiso-Octaneiso-CetaneDecalinToluene1,3,5-Trimethylbenzenen-PropylbenzeneReference
Four-Component JFS 39.05%-21.79%11.49%27.67%--[5]
MURI2 Balance20%---23%17%[5]
Princeton Surrogate 40%20%---20%20%

Experimental Protocols

The evaluation of a potential jet fuel surrogate involves a series of experiments to compare its combustion behavior to the target real fuel. The following are detailed protocols for key experiments.

Flow Reactor Oxidation Studies

Objective: To study the chemical reactivity of the surrogate fuel over a range of temperatures at elevated pressure, mimicking gas turbine conditions.

Methodology:

  • A stoichiometric mixture of the surrogate fuel, oxygen, and a nitrogen diluent is prepared. The carbon content is typically fixed to a specific percentage (e.g., 0.3%).

  • The gas mixture is flowed through a variable pressure flow reactor.

  • The reactor temperature is varied over a range, typically from 500 K to 1000 K, at a constant pressure (e.g., 12.5 atm).[7]

  • The residence time of the mixture in the reactor is kept constant (e.g., 1.8 s).

  • Gas chromatography and mass spectrometry are used to analyze the composition of the effluent gas, quantifying the extent of fuel consumption and the formation of intermediate and final products.

  • The reactivity of the surrogate is compared to that of the target jet fuel under identical conditions.

Autoignition Delay Time Measurement

Objective: To determine the autoignition characteristics of the surrogate fuel under conditions relevant to engine operation. This is often performed using a shock tube or a rapid compression machine.

Methodology (Shock Tube):

  • A mixture of the surrogate fuel and an oxidizer (typically air) is prepared at a specific equivalence ratio.

  • The shock tube is filled with the prepared mixture at a known initial pressure and temperature.

  • A diaphragm separating the high-pressure driver gas from the low-pressure fuel/air mixture is ruptured, generating a shock wave that propagates through the mixture, rapidly increasing its temperature and pressure.

  • The ignition delay time is measured as the time between the passage of the shock wave and the onset of combustion, which is typically detected by a rapid increase in pressure or light emission.

  • Experiments are conducted over a range of temperatures (e.g., 650 K to 1250 K) and pressures (e.g., ~20 atm).[7]

Methodology (Rapid Compression Machine):

  • A prepared fuel/air mixture is introduced into the combustion chamber of the rapid compression machine.

  • A piston rapidly compresses the mixture to a target pressure and temperature.

  • The ignition delay is measured from the end of compression to the onset of ignition, detected by a sharp rise in pressure.

  • This method is particularly useful for studying low-temperature autoignition phenomena.[7]

Soot Formation Propensity

Objective: To evaluate the tendency of the surrogate fuel to form soot compared to the real jet fuel.

Methodology (Wick-fed Laminar Diffusion Flame):

  • A laminar diffusion flame is established using a wick-fed burner, where the liquid fuel is drawn up a wick and burned in a co-flow of air.

  • Laser extinction measurements are performed at various heights and radial distances within the flame.

  • The soot volume fraction is calculated from the laser extinction data.

  • The sooting propensity of the surrogate fuel is compared to that of the target jet fuel by comparing the measured soot volume fractions under identical conditions.

Visualizations

Experimental Workflow for Jet Fuel Surrogate Evaluation

The following diagram illustrates a typical workflow for the development and validation of a jet fuel surrogate.

G cluster_0 Surrogate Formulation cluster_1 Experimental Evaluation cluster_2 Model Validation & Refinement a Target Jet Fuel Property Analysis (e.g., H/C ratio, DCN) b Component Selection (e.g., n-alkanes, cycloalkanes, aromatics) a->b c Mixture Optimization (Matching Target Properties) b->c d Flow Reactor (Reactivity) c->d e Shock Tube / RCM (Ignition Delay) c->e f Diffusion Flame (Sooting Propensity) c->f g Kinetic Modeling (Comparison with Experimental Data) d->g e->g f->g h Surrogate Refinement (Adjusting Composition) g->h h->c G cluster_components Jet Fuel Hydrocarbon Classes cluster_surrogates Surrogate Molecules Jet Fuel Jet Fuel n-Paraffins n-Paraffins Jet Fuel->n-Paraffins iso-Paraffins iso-Paraffins Jet Fuel->iso-Paraffins Cycloparaffins\n(Naphthenes) Cycloparaffins (Naphthenes) Jet Fuel->Cycloparaffins\n(Naphthenes) Aromatics Aromatics Jet Fuel->Aromatics n-Dodecane n-Dodecane n-Paraffins->n-Dodecane iso-Octane / iso-Cetane iso-Octane / iso-Cetane iso-Paraffins->iso-Octane / iso-Cetane Decahydronaphthalene\n(Decalin) Decahydronaphthalene (Decalin) Cycloparaffins\n(Naphthenes)->Decahydronaphthalene\n(Decalin) Toluene / Alkylbenzenes Toluene / Alkylbenzenes Aromatics->Toluene / Alkylbenzenes

References

Application of 1-Butyl-decahydronaphthalene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed research on the specific applications of 1-Butyl-decahydronaphthalene in materials science is limited in publicly available literature. The following application notes and protocols are based on the established uses of its parent compound, decahydronaphthalene (decalin), with extrapolations considering the influence of the butyl substituent. The addition of a butyl group is anticipated to modify physical properties such as boiling point, viscosity, and solvency, which may offer advantages in certain applications.

High-Density, High-Performance Fuel Component

Application Note: this compound is a promising candidate as a component in high-density fuel formulations for advanced aerospace applications, including ramjet and hypersonic vehicles.[1] The addition of the butyl group to the decahydronaphthalene structure increases its molecular weight and carbon density, potentially leading to a higher volumetric energy density. Its bicyclic structure provides good thermal stability. These characteristics make it a suitable component for endothermic fuels, where it can also serve as a coolant for engine components before combustion.[1][2]

Quantitative Data: Physicochemical Properties
PropertyThis compoundDecahydronaphthalene (Decalin)
Molecular Formula C14H26[3]C10H18
Molar Mass ( g/mol ) 194.36[3]138.25
Density (g/cm³) ~0.849[3]~0.88
Boiling Point (°C) ~263.9[4]189-191[5]
Flash Point (°C) ~102.8[3]57
Vapor Pressure (mmHg at 25°C) ~0.016[3]~1 (calculated)
Experimental Protocol: Evaluation of Combustion Properties

Objective: To determine the combustion efficiency and emission profile of this compound compared to standard jet fuel.

Materials:

  • This compound (purity ≥ 98%)

  • Standard Jet A-1 fuel

  • Constant volume combustion chamber

  • High-speed camera

  • Gas analyzer (for CO, CO2, NOx, and unburned hydrocarbons)

  • Pressure transducer

  • Ignition system

Procedure:

  • Calibrate the gas analyzer and pressure transducer.

  • Evacuate the combustion chamber to a pressure below 1 kPa.

  • Inject a precise amount of fuel (e.g., 10 mg) into the chamber.

  • Pressurize the chamber with dry air to a predetermined pressure (e.g., 1 MPa).

  • Allow the fuel-air mixture to homogenize for 60 seconds.

  • Trigger the ignition system and simultaneously start the high-speed camera and data acquisition for pressure.

  • Record the combustion process and pressure rise.

  • After combustion, analyze the composition of the exhaust gases using the gas analyzer.

  • Repeat the experiment with Jet A-1 fuel for comparison.

  • Analyze the data to determine combustion duration, peak pressure, and emission indices.

G cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis Calibrate Calibrate Instruments Evacuate Evacuate Chamber Calibrate->Evacuate Inject Inject Fuel Evacuate->Inject Pressurize Pressurize with Air Inject->Pressurize Homogenize Homogenize Mixture Pressurize->Homogenize Ignite Ignite Mixture Homogenize->Ignite Record Record Data Ignite->Record Analyze_Gas Analyze Exhaust Gas Record->Analyze_Gas Compare Compare with Jet A-1 Analyze_Gas->Compare Determine Determine Properties Compare->Determine

Caption: Experimental workflow for evaluating fuel combustion properties.

High-Performance Solvent for Polymer Processing

Application Note: Due to its high boiling point and expected strong solvency for nonpolar polymers, this compound can be utilized as a specialty solvent in the processing of high-performance polymers.[3][6] This includes applications in the manufacturing of ultra-high molecular weight polyethylene (UHMWPE) fibers, where a solvent with good dissolving capacity at elevated temperatures is required.[6] The butyl group enhances its lipophilicity, potentially improving its interaction with long-chain polymers. Its low volatility reduces solvent loss during processing.

Experimental Protocol: Determination of Polymer Solubility

Objective: To determine the solubility of UHMWPE in this compound at various temperatures.

Materials:

  • This compound

  • UHMWPE powder

  • High-temperature magnetic stirrer with a heating mantle

  • Temperature controller and probe

  • Glass reaction vessel with a reflux condenser

  • Optical microscope

Procedure:

  • Prepare solutions of varying concentrations of UHMWPE in this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in the glass reaction vessel.

  • Place the vessel on the magnetic stirrer and insert the temperature probe.

  • Slowly heat the mixture while stirring.

  • Visually observe the dissolution of the polymer. The temperature at which the last polymer particles disappear is recorded as the dissolution temperature.

  • To determine the cloud point, slowly cool the clear solution while stirring. The temperature at which the solution becomes cloudy is recorded.

  • A small sample of the hot, clear solution can be placed on a pre-heated microscope slide to observe the homogeneity of the solution.

  • Plot a phase diagram of concentration versus dissolution and cloud point temperatures.

G cluster_0 Properties of Decahydronaphthalene cluster_1 Modification cluster_2 Properties of this compound a Good Solvent for Polymers c Addition of Butyl Group a->c b High Thermal Stability b->c d Enhanced Solvency for Nonpolar Polymers c->d e Higher Boiling Point & Lower Volatility c->e f Increased Viscosity c->f

Caption: Logical relationship of property modification.

Additive in Advanced Lubricants and Greases

Application Note: this compound can serve as a valuable additive in synthetic lubricants and greases. Its saturated bicyclic structure imparts good thermal and oxidative stability. The presence of the butyl group can enhance lubricity and improve the viscosity index of the base oil. It can also act as a compatibilizer for other additives in the formulation.

Experimental Protocol: Evaluation of Lubricity

Objective: To evaluate the effect of this compound as an additive on the anti-wear properties of a base lubricant.

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO)

  • This compound

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel)

  • Optical microscope or profilometer for wear scar measurement

Procedure:

  • Prepare lubricant blends containing different concentrations of this compound in the base oil (e.g., 1%, 5%, 10% by weight).

  • Clean the steel balls thoroughly with a suitable solvent and dry them.

  • Assemble the four-ball tester with three stationary balls in the pot and one rotating ball on the spindle.

  • Fill the pot with the test lubricant, ensuring the stationary balls are fully submerged.

  • Conduct the test under specified conditions (e.g., 1200 rpm, 40 kg load, 75 °C, 1 hour).

  • After the test, clean the stationary balls and measure the wear scar diameter (WSD) using an optical microscope or profilometer.

  • Compare the WSD of the blends with that of the pure base oil. A smaller WSD indicates better anti-wear performance.

  • Analyze the worn surfaces for any signs of corrosion or deposition.

References

Application Notes and Protocols: Synthesis of High-Density Fuels Based on Substituted Decahydronaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-density fuels are critical for advanced aerospace applications where volume is limited, as they offer increased energy content per unit volume, potentially extending range and payload capacity. Decahydronaphthalene (decalin) and its substituted derivatives are promising candidates for high-density fuel formulations due to their high density, thermal stability, and significant volumetric heat of combustion.[1][2] This document provides detailed protocols for the synthesis and characterization of high-density fuels based on a substituted decahydronaphthalene scaffold, using 1-Butyl-decahydronaphthalene as a representative target molecule. The protocols are intended for researchers and scientists in the fields of materials science, chemistry, and aerospace engineering.

Synthesis of this compound

The most common and direct route to synthesizing substituted decahydronaphthalenes is the catalytic hydrogenation of the corresponding substituted naphthalene.[3][4] This process involves the saturation of the aromatic rings with hydrogen under pressure in the presence of a catalyst.

Experimental Protocol: Catalytic Hydrogenation of 1-Butylnaphthalene

This protocol describes the synthesis of this compound via the hydrogenation of 1-Butylnaphthalene.

Materials:

  • 1-Butylnaphthalene (98% purity)

  • Palladium on activated carbon (5% Pd/C) or Nickel-Molybdenum (NiMo) catalyst[3][4]

  • Hexane or similar inert solvent

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Apparatus:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Schlenk line for inert atmosphere operations.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried. A stir bar is placed inside.

  • Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), the catalyst (e.g., 5% Pd/C, 1-5 wt% relative to the substrate) is carefully added to the reactor.

  • Substrate Addition: 1-Butylnaphthalene is dissolved in a minimal amount of an inert solvent like hexane and added to the reactor.

  • Sealing and Inerting: The reactor is sealed, and the system is purged with nitrogen gas several times to remove any residual air.

  • Pressurization and Heating: The reactor is then purged with hydrogen gas. The system is pressurized with hydrogen to the desired pressure (e.g., 3-5 MPa) and heated to the reaction temperature (e.g., 150-300 °C). The reaction is stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Isolation: The reaction mixture is diluted with hexane and filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation if necessary.

Data Presentation

The following tables summarize the key physical and chemical properties of decahydronaphthalene, which serves as a benchmark for substituted derivatives like this compound.

Table 1: Physical Properties of Decahydronaphthalene Isomers

PropertyValueReference
Molecular FormulaC₁₀H₁₈[5]
Molecular Weight138.25 g/mol [5]
Boiling Point~190.9 °C[6]
Melting Point-44 °F (-40 °C)[5]
Density~0.872 - 0.89 g/cm³ at 20°C[6][7]
Flash Point134 °F (57.2 °C)[6][7]
Vapor Density4.77 (air = 1)[7]

Table 2: Fuel-Related Properties of Decahydronaphthalene and Related Fuels

PropertyDecalinJP-10Jet A-1Reference
Density (g/mL)~0.880.940.775-0.840[5][8]
Net Heat of Combustion (MJ/L)~39.5~39.6~34.7[2]

Characterization Protocols

Accurate characterization of the synthesized fuel is crucial to determine its quality and performance.

Protocol 1: Density Measurement

Apparatus:

  • Digital density meter or pycnometer.

  • Temperature-controlled water bath.

Procedure:

  • Calibrate the density meter with deionized water at a known temperature (e.g., 20 °C).

  • Equilibrate the synthesized fuel sample to the measurement temperature using the water bath.

  • Inject the sample into the density meter and record the reading.

  • Perform the measurement in triplicate and report the average value.

Protocol 2: Compositional Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized product and to identify the presence of any isomers or byproducts.[9][10]

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer.

  • Appropriate capillary column (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the fuel sample in a suitable solvent (e.g., hexane).

  • Inject a small volume of the sample into the GC.

  • Run a temperature program that allows for the separation of the different components. A typical program might start at 50 °C and ramp up to 300 °C.[10]

  • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.

  • Identify the components by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Visualizations

Synthesis Pathway

Synthesis_Pathway Substituted_Naphthalene Substituted Naphthalene (e.g., 1-Butylnaphthalene) Substituted_Decahydronaphthalene Substituted Decahydronaphthalene (e.g., this compound) Substituted_Naphthalene->Substituted_Decahydronaphthalene Hydrogenation Hydrogen H₂ Hydrogen->Substituted_Decahydronaphthalene Catalyst Catalyst (e.g., Pd/C, NiMo) Catalyst->Substituted_Decahydronaphthalene

Caption: General synthesis pathway for substituted decahydronaphthalenes.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis: Catalytic Hydrogenation Start->Synthesis Purification Purification: Filtration & Distillation Synthesis->Purification Characterization Characterization Purification->Characterization Density Density Measurement Characterization->Density GCMS GC-MS Analysis Characterization->GCMS Calorimetry Bomb Calorimetry (Heat of Combustion) Characterization->Calorimetry End End Density->End GCMS->End Calorimetry->End

Caption: Workflow for synthesis and characterization of high-density fuels.

Structure-Property Relationship

Structure_Property cluster_0 Hydrocarbon Class Paraffins Paraffins (n- and iso-alkanes) Density Increasing Fuel Density Paraffins->Density Lowest Cycloparaffins Cycloparaffins (Naphthenes) Cycloparaffins->Density Intermediate Aromatics Aromatics Aromatics->Density Highest

Caption: Relationship between hydrocarbon class and fuel density.[8]

References

Application Notes and Protocols for 1-Butyl-decahydronaphthalene in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-polar organic solvents as media for enzymatic reactions offers significant advantages, particularly for the synthesis of high-value, non-polar compounds. These advantages include increased solubility of hydrophobic substrates, suppression of water-dependent side reactions, and the potential for novel enzyme selectivity. 1-Butyl-decahydronaphthalene, a high molecular weight, non-polar, and viscous solvent, presents a unique environment for biocatalysis. Its structural similarity to decalin, a known medium for certain enzymatic reactions, suggests its potential utility. These application notes provide a theoretical framework and practical starting points for utilizing this compound as a reaction medium for enzymatic transformations, with a focus on lipase-catalyzed esterification. While specific experimental data for this solvent is limited in publicly available literature, the following protocols and data are based on established principles of biocatalysis in similar high-viscosity, non-polar environments.

Key Advantages of this compound as a Reaction Medium

  • High Solubility of Non-Polar Substrates: Its hydrocarbon structure ensures excellent solubility for lipids, long-chain fatty acids, and other hydrophobic molecules, which are often poorly soluble in aqueous media.

  • Suppression of Hydrolysis: The extremely low water miscibility of this compound shifts the thermodynamic equilibrium of reactions, such as esterification, towards synthesis by minimizing the competing hydrolysis reaction.

  • Enhanced Thermostability of Enzymes: The rigid, cage-like structure of the solvent molecules can contribute to the stabilization of enzyme conformations, potentially leading to increased thermal stability.

  • Potential for Novel Selectivity: The unique solvent environment may induce different substrate preferences or stereoselectivity in enzymes compared to conventional solvents.

  • High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and overcome viscosity-related mass transfer limitations.

Data Presentation: Exemplary Performance of Lipase in Non-Polar Solvents

The following tables summarize typical quantitative data for lipase-catalyzed reactions in non-polar, high-viscosity solvents, which can be used as a benchmark when exploring this compound. Note: This data is illustrative and not specific to this compound.

Table 1: Comparison of Solvents for Lipase-Catalyzed Esterification of Oleic Acid and Butanol

SolventLog PViscosity (cP at 25°C)Reaction Rate (mmol/h/g enzyme)Product Yield (%)
n-Hexane3.50.315.292
Dodecane6.11.3512.895
This compound (Estimated) ~5-6 High To be determinedTo be determined
Toluene2.70.5910.588

Table 2: Effect of Temperature on Lipase Activity in a High-Viscosity Non-Polar Solvent

Temperature (°C)Relative Activity (%)Enzyme Half-life (h)
4065>200
5085150
6010096
709048
805012

Experimental Protocols

The following are detailed protocols for key experiments involving lipase-catalyzed reactions. These should be considered as starting points and may require optimization for your specific application in this compound.

Protocol 1: Immobilization of Lipase B from Candida antarctica (CALB)

Objective: To prepare an immobilized enzyme catalyst for use in this compound. Immobilization is crucial for enzyme stability, recovery, and reuse in organic solvents.

Materials:

  • Lipase B from Candida antarctica (CALB), lyophilized powder

  • Macroporous acrylic resin (e.g., Lewatit VP OC 1600)

  • Phosphate buffer (50 mM, pH 7.0)

  • This compound

  • Shaking incubator

  • Bradford reagent for protein quantification

Procedure:

  • Enzyme Solution Preparation: Dissolve 100 mg of lyophilized CALB powder in 10 mL of 50 mM phosphate buffer (pH 7.0).

  • Support Preparation: Wash 1 g of macroporous acrylic resin with deionized water and then with the phosphate buffer.

  • Immobilization:

    • Add the washed resin to the enzyme solution.

    • Incubate the mixture in a shaking incubator at 25°C and 150 rpm for 12 hours.

  • Washing:

    • Separate the resin from the solution by filtration.

    • Wash the immobilized enzyme with phosphate buffer to remove any unbound protein.

    • Perform a final wash with this compound to remove residual water.

  • Drying: Dry the immobilized enzyme under vacuum at room temperature for 24 hours.

  • Protein Loading Determination: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using the Bradford assay.

Protocol 2: Lipase-Catalyzed Ester Synthesis in this compound

Objective: To synthesize a model ester (e.g., butyl oleate) using immobilized CALB in this compound.

Materials:

  • Immobilized CALB (from Protocol 1)

  • Oleic acid

  • 1-Butanol

  • This compound (anhydrous)

  • Molecular sieves (3Å, activated)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, add 10 mL of anhydrous this compound.

    • Add oleic acid (1 mmol) and 1-butanol (1.2 mmol).

    • Add 100 mg of activated molecular sieves to remove water produced during the reaction.

    • Add 50 mg of immobilized CALB.

  • Reaction Conditions:

    • Incubate the reaction mixture at 60°C with vigorous stirring (e.g., 200 rpm) to overcome mass transfer limitations due to the high viscosity of the solvent.

  • Monitoring the Reaction:

    • Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals.

    • Dilute the aliquots with a less viscous solvent (e.g., hexane) for GC analysis.

    • Analyze the samples by GC to determine the concentration of the product (butyl oleate) and the remaining substrates.

  • Enzyme Recovery and Reuse:

    • After the reaction, separate the immobilized enzyme by filtration.

    • Wash the enzyme with fresh this compound.

    • The recovered enzyme can be reused in subsequent batches.

Visualizations

Experimental Workflow for Enzymatic Esterification

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Immobilize Immobilize Lipase Mix Mix Reactants Immobilize->Mix Substrates Prepare Substrates (Fatty Acid & Alcohol) Substrates->Mix Solvent Prepare Solvent (this compound) Solvent->Mix React Incubate & Stir Mix->React Add Enzyme Monitor Monitor Progress (GC) React->Monitor Separate Separate Enzyme React->Separate Monitor->React Continue until completion Purify Purify Product Separate->Purify Reuse Reuse Enzyme Separate->Reuse Wash

Caption: Workflow for lipase-catalyzed ester synthesis in this compound.

Logical Relationship of Factors Affecting Enzyme Activity

EnzymeActivityFactors cluster_solvent Solvent Properties cluster_conditions Reaction Conditions Activity Enzyme Activity Polarity Polarity (Log P) Polarity->Activity influences Viscosity Viscosity Viscosity->Activity affects mass transfer WaterActivity Water Activity (aw) WaterActivity->Activity critical for stability Temperature Temperature Temperature->Activity affects rate & stability pH pH (of enzyme prep.) pH->Activity influences ionization state Stirring Agitation/Stirring Stirring->Activity overcomes diffusion limits SubstrateConc Substrate Concentration SubstrateConc->Activity affects kinetics

Caption: Factors influencing enzymatic activity in non-polar, viscous media.

Application Note: Analysis of 1-Butyl-decahydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 1-Butyl-decahydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis. The provided methodology is suitable for the identification and quantification of this compound in various sample matrices.

Introduction

This compound is an alkylated decalin that can be found in petroleum samples and may be of interest in various fields, including geochemistry and drug development, as a potential biomarker or impurity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound. This document provides a comprehensive protocol for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

For Liquid Samples (e.g., water, biological fluids):

  • Liquid-Liquid Extraction (LLE):

    • To a 10 mL sample, add 5 mL of a suitable organic solvent such as hexane or dichloromethane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic layer containing the analyte will be distinct from the aqueous layer.

    • Carefully collect the organic layer using a pipette and transfer it to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen gas if necessary.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • Solid-Phase Microextraction (SPME):

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • For enhanced extraction efficiency, 3 g of sodium chloride can be added to the sample.

    • Expose a conditioned SPME fiber to the headspace above the sample or directly immerse it in the sample.

    • Allow the analytes to adsorb onto the fiber for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 60-90°C) with agitation.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.

For Solid Samples (e.g., soil, sediment):

  • Solvent Extraction:

    • Weigh approximately 5 grams of the homogenized solid sample into an extraction vessel.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).

    • Extract the sample using a technique such as sonication for 15-30 minutes or mechanical shaking.

    • Separate the solvent extract from the solid material by centrifugation or filtration.

    • The extract can be concentrated and, if necessary, subjected to a cleanup procedure using solid-phase extraction (SPE) to remove interfering compounds.

    • The final extract is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature300 °C[1]
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium[1]
Flow Rate1.5 mL/min[1]
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.240 °C[1]
Transfer Line Temp.300 °C[1]
Mass Range40-520 amu[1]
Solvent Delay3 min

Data Presentation

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The key quantitative data, including the molecular ion and major fragment ions, are summarized in the table below.

Ionm/z (mass-to-charge ratio)Relative Abundance
Molecular Ion [M]+194Present
Fragment Ion137High
Fragment Ion109Moderate
Fragment Ion95Moderate
Fragment Ion81Moderate
Fragment Ion67Moderate
Fragment Ion55High
Fragment Ion41High

Data sourced from studies on alkyl decalin isomers.[1]

Visualization of Experimental Workflow

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE, SPME, or Solvent Extraction) Sample->Extraction Concentration Concentration & Cleanup (Nitrogen Evaporation, SPE) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum Library) DataAcquisition->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Butyl-decahydronaphthalene. Given the absence of readily available experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the well-understood principles of NMR spectroscopy and the known spectral data of the parent molecule, decahydronaphthalene (decalin). The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for this and similar saturated bicyclic compounds.

Predicted NMR Data

The chemical shifts for this compound are influenced by the stereochemistry of the decalin ring fusion (cis or trans) and the attachment point of the butyl group. The following tables present predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the known values for decahydronaphthalene and the expected substituent effects of a butyl group.

Note: Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum is expected to show 14 distinct signals for each isomer, assuming the chair-chair conformation. The chemical shifts are influenced by the steric environment of each carbon atom.

Carbon Atom Predicted Chemical Shift (δ) ppm - cis-isomer Predicted Chemical Shift (δ) ppm - trans-isomer
Decalin Ring
C140 - 4545 - 50
C225 - 3030 - 35
C320 - 2525 - 30
C425 - 3030 - 35
C4a35 - 4040 - 45
C525 - 3030 - 35
C620 - 2525 - 30
C725 - 3030 - 35
C820 - 2525 - 30
C8a35 - 4040 - 45
Butyl Group
C1'30 - 3535 - 40
C2'25 - 3025 - 30
C3'20 - 2520 - 25
C4'10 - 1510 - 15
Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound is expected to be complex due to extensive signal overlap in the aliphatic region (0.8 - 2.0 ppm). The signals will exhibit complex splitting patterns due to proton-proton coupling.

Proton(s) Predicted Chemical Shift (δ) ppm Predicted Multiplicity
Decalin Ring Protons1.0 - 2.0Multiplets (overlapping)
Butyl Group -CH₂- (C1', C2', C3')1.2 - 1.6Multiplets (overlapping)
Butyl Group -CH₃ (C4')0.8 - 1.0Triplet

Experimental Protocols

The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection : this compound is a nonpolar compound. Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated nonpolar solvents such as benzene-d₆ (C₆D₆) or cyclohexane-d₁₂ (C₆D₁₂) can also be used.

  • Concentration :

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL of solvent is advisable due to the lower natural abundance of the ¹³C isotope.

  • Procedure :

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a pipette.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically to 0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition Parameters:

Parameter Recommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard single pulse (zg30)
Spectral Width12 - 16 ppm
Acquisition Time2 - 4 seconds
Relaxation Delay1 - 2 seconds
Number of Scans8 - 16
Temperature298 K (25 °C)

¹³C NMR Acquisition Parameters:

Parameter Recommended Value
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled (zgpg30)
Spectral Width0 - 220 ppm
Acquisition Time1 - 2 seconds
Relaxation Delay2 - 5 seconds
Number of Scans1024 - 4096 (or more, depending on concentration)
Temperature298 K (25 °C)

Data Processing and Analysis

  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to correct for any distortions in the baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

  • Peak Picking : Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H spectra, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick structure Structure Elucidation peak_pick->structure

Caption: General workflow for an NMR experiment.

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 1-Butyl-decahydronaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Butyl-decahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the Friedel-Crafts alkylation of naphthalene with a butylating agent to form butylnaphthalene. The second step is the complete hydrogenation of the resulting butylnaphthalene to yield this compound. Direct alkylation of decahydronaphthalene is generally not feasible under standard Friedel-Crafts conditions.

Q2: Which position on the naphthalene ring is favored during alkylation?

A2: In Friedel-Crafts alkylation of naphthalene, substitution at the α-position (C-1) is kinetically favored over the β-position (C-2).[1] This preference is due to the greater stability of the carbocation intermediate (σ-complex) formed during α-substitution, which allows for charge delocalization over two rings.[1] Therefore, the primary product of butylation is expected to be 1-butylnaphthalene.

Q3: What are the main challenges in the Friedel-Crafts alkylation step?

A3: The primary challenges include:

  • Polyalkylation: The initial butylation product is more reactive than naphthalene itself, leading to the formation of di- and tri-butylated products.[2][3]

  • Carbocation Rearrangement: When using alkyl halides like 1-chlorobutane, the primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylnaphthalene isomers instead of the desired n-butyl product.[3][4]

  • Catalyst Deactivation: Lewis acid catalysts such as aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be deactivated by trace amounts of water.[5]

Q4: How can I avoid carbocation rearrangement during alkylation?

A4: To obtain the straight-chain butyl substituent without rearrangement, the recommended approach is to perform a Friedel-Crafts acylation with butanoyl chloride, followed by a chemical reduction (e.g., Wolff-Kishner or Clemmensen reduction) of the resulting ketone. The acylium ion formed during acylation is stable and does not rearrange.[2][4]

Q5: What factors influence the cis/trans isomer ratio of the final product?

A5: The ratio of cis- to trans-decahydronaphthalene isomers is determined during the hydrogenation step. The choice of catalyst and reaction conditions (temperature, pressure) plays a crucial role. For instance, hydrogenation of naphthalene in the presence of a platinum catalyst at low temperatures and high pressures tends to yield a product rich in the cis-isomer.[6] The specific influence on a substituted naphthalene may vary, requiring empirical optimization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Step 1: Friedel-Crafts Alkylation/Acylation

Issue: Low or No Product Yield

  • Question: My Friedel-Crafts reaction is not working or giving a very low yield. What are the likely causes?

  • Answer:

    • Inactive Catalyst: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. Ensure all glassware is oven-dried and reagents and solvents are strictly anhydrous.[5]

    • Insufficient Catalyst (Acylation): In acylation, the ketone product forms a complex with the Lewis acid, consuming it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.[5]

    • Low Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures may significantly slow down the reaction rate, leading to poor conversion.[2]

Issue: Dominance of Polyalkylated Products

  • Question: My reaction is producing significant amounts of di-butylnaphthalene. How can I favor mono-alkylation?

  • Answer:

    • Use Excess Naphthalene: Employing a large molar excess of naphthalene relative to the alkylating agent increases the probability that the electrophile reacts with an unsubstituted naphthalene molecule.[2]

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction, which requires higher activation energy.[2]

    • Switch to Acylation-Reduction: The most effective method is to perform a Friedel-Crafts acylation. The resulting acyl group deactivates the ring, preventing further substitution. The ketone can then be reduced to the desired alkyl group in a subsequent step.[2]

Step 2: Hydrogenation

Issue: Incomplete Hydrogenation (Presence of Butyl-tetralin)

  • Question: My final product contains a significant amount of butyl-tetralin. How can I drive the reaction to completion?

  • Answer:

    • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, favoring complete saturation of the aromatic rings.

    • Increase Reaction Time or Temperature: Extending the reaction duration or cautiously increasing the temperature can provide the necessary energy to hydrogenate the second, less reactive aromatic ring.

    • Check Catalyst Activity: The catalyst may have lost activity. Ensure proper handling and activation. If using a recycled catalyst, consider regeneration or using a fresh batch. Transition metal phosphides, for example, have shown high stability and selectivity for hydrogenation.[7]

Issue: Catalyst Poisoning

  • Question: The hydrogenation reaction starts but then stops prematurely. What could be the issue?

  • Answer: This is a classic sign of catalyst poisoning.

    • Sulfur or Halogen Impurities: Trace impurities of sulfur or halides remaining from the previous Friedel-Crafts step can poison noble metal catalysts like Platinum or Palladium. Ensure your butylnaphthalene intermediate is thoroughly purified before hydrogenation.

    • Carbon Monoxide: If the hydrogen gas source is contaminated with CO, it can strongly adsorb to the catalyst surface and block active sites. Use high-purity hydrogen.

Data Presentation

Table 1: Comparison of Catalysts for Naphthalene Hydrogenation (Note: Data is for the hydrogenation of unsubstituted naphthalene and serves as a starting point for optimizing the hydrogenation of butylnaphthalene.)

Catalyst SystemTemperature (°F)Pressure (psi)Key Product(s)Selectivity / YieldReference
0.1-2% Pt on Alumina550 - 700100 - 500Tetralin> 57.9% Tetralin[8]
0.1-2% Pt on Alumina400 - 700Atmospheric - 700Decalin> 55.7% Decalin[8]
Ni-Mo Sulfide716 (380°C)725 (5 MPa)DecalinHigh Decalin Selectivity[9]
MoPNot specifiedNot specifiedTetralin~90% Tetralin Selectivity[7]

Table 2: Conditions for Friedel-Crafts tert-Butylation of Naphthalene (Note: This data for tert-butylation illustrates typical conditions that can be adapted for n-butylation.)

CatalystAlkylating AgentTemp (K)Pressure (bar)Naphthalene ConversionReference
REY ZeoliteTBA43391.8Varies with mole ratio
HY-H ZeoliteTBANot specifiedNot specified> 90 mol%[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Butanoylnaphthalene (via Friedel-Crafts Acylation)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubber with NaOH solution to trap evolved HCl). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[1]

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add butanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: Dissolve naphthalene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude 1-butanoylnaphthalene can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction of 1-Butanoylnaphthalene (Wolff-Kishner Reduction)
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 1-butanoylnaphthalene (1.0 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours. Water and excess hydrazine will distill off as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or hexane. Combine the organic extracts and wash with dilute HCl followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The resulting crude 1-butylnaphthalene should be purified by vacuum distillation to remove any non-volatile impurities before the hydrogenation step.

Protocol 3: Hydrogenation of 1-Butylnaphthalene
  • Setup: Add the purified 1-butylnaphthalene (1.0 equivalent) and a suitable hydrogenation catalyst (e.g., 5% Platinum on Carbon, 5-10% w/w) to a high-pressure autoclave reactor. Add a solvent such as ethanol or acetic acid.

  • Reaction Conditions: Seal the reactor, flush several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-700 psi).[8]

  • Hydrogenation: Begin stirring and heat the reactor to the target temperature (e.g., 150-250 °C). The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure. The final product, this compound, can be purified by fractional vacuum distillation to separate any remaining starting material or partially hydrogenated intermediates.

Visualizations

SynthesisWorkflow cluster_alkylation Step 1: Acylation & Reduction cluster_hydrogenation Step 2: Hydrogenation Naphthalene Naphthalene Acylation Friedel-Crafts Acylation (Butanoyl Chloride, AlCl3) Naphthalene->Acylation Ketone 1-Butanoylnaphthalene Acylation->Ketone Reduction Wolff-Kishner Reduction (N2H4, KOH) Ketone->Reduction Butylnaphthalene 1-Butylnaphthalene Reduction->Butylnaphthalene Hydrogenation Catalytic Hydrogenation (Pt/C, H2, High P/T) Butylnaphthalene->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield in Friedel-Crafts Alkylation/Acylation CheckCatalyst Was the catalyst (e.g., AlCl3) handled under anhydrous conditions? Start->CheckCatalyst Moisture Result: Catalyst Deactivation Action: Ensure all glassware is oven-dried. Use anhydrous reagents and solvents. CheckCatalyst->Moisture No CheckStoichiometry If Acylation, was a stoichiometric amount of catalyst used? CheckCatalyst->CheckStoichiometry Yes YesCatalyst Yes NoCatalyst No Insufficient Result: Incomplete Reaction Action: Use at least 1.1 eq. of AlCl3 to account for complexation with the ketone product. CheckStoichiometry->Insufficient No CheckPolyalkylation Is polyalkylation the major side reaction? CheckStoichiometry->CheckPolyalkylation Yes YesStoich Yes NoStoich No Polyalkylation Result: Low Mono-alkyl Yield Action: Use a large excess of naphthalene OR switch to acylation-reduction route. CheckPolyalkylation->Polyalkylation Yes YesPoly Yes NoPoly No (Other issues)

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts step.

References

"purification techniques for 1-Butyl-decahydronaphthalene from reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Butyl-decahydronaphthalene from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Fractional Distillation
Question (Issue) Answer (Potential Cause and Solution)
Poor separation between this compound and impurities? Potential Cause: Insufficient column efficiency, incorrect reflux ratio, or pressure fluctuations. The boiling points of isomers and unreacted starting materials may be very close. Solution:Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material. • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but may also increase distillation time. For separating cis- and trans-decalin isomers, a very high reflux ratio (e.g., 145:1 to 160:1) has been noted to be effective, suggesting a similar approach may be needed for alkylated derivatives.[1] • Vacuum Distillation: To separate high-boiling point compounds like this compound and to avoid thermal degradation, vacuum distillation is recommended. This lowers the boiling points of the components, potentially increasing the boiling point difference. • Monitor Pressure: Ensure a stable vacuum is maintained throughout the distillation process.[2][3]
Product is thermally degrading in the distillation pot? Potential Cause: The distillation temperature is too high. Solution:Use Vacuum Distillation: Reducing the pressure will lower the boiling point of the product, preventing thermal decomposition.[4] • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.
"Bumping" or uneven boiling in the distillation flask? Potential Cause: Lack of boiling chips or inadequate stirring. Solution:Add Boiling Chips: Always add fresh boiling chips to the distillation flask before heating. • Use Magnetic Stirring: For larger volumes or viscous liquids, magnetic stirring is more effective at ensuring smooth boiling.
Column Chromatography
Question (Issue) Answer (Potential Cause and Solution)
Poor separation of this compound from non-polar impurities? Potential Cause: The chosen eluent system is too polar, or the column is overloaded. Solution:Optimize Eluent System: Since this compound is a non-polar hydrocarbon, a non-polar eluent system is required. Start with a very non-polar solvent like petroleum ether or hexanes and gradually increase polarity if necessary. For a similar compound, (E)-1-butylidenehydronaphthalene, pure petroleum ether was used as the eluent.[5] • Sample Loading: Do not overload the column. The amount of crude material should be appropriate for the amount of stationary phase used. • Dry Loading: If the compound has low solubility in the initial eluent, consider adsorbing the crude mixture onto a small amount of silica gel and then loading the dry powder onto the column.
Streaking or tailing of the product band on the column? Potential Cause: The sample is too concentrated, the eluent is not optimal, or the silica gel is of poor quality. Solution:Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading. • Adjust Eluent Polarity: Tailing can sometimes be resolved by slightly increasing the polarity of the eluent. • Use High-Quality Silica Gel: Ensure the silica gel is dry and of the correct mesh size for the separation.
Product is not eluting from the column? Potential Cause: The eluent is not polar enough, or the compound is interacting strongly with the stationary phase. Solution:Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, by adding small percentages of a slightly more polar solvent like diethyl ether or dichloromethane to the hexane eluent.
Liquid-Liquid Extraction
Question (Issue) Answer (Potential Cause and Solution)
Formation of an emulsion during extraction? Potential Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants. Solution:Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking it vigorously. • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. • Filtration: In stubborn cases, filtering the emulsion through a bed of Celite or glass wool can help.
Poor recovery of this compound in the organic layer? Potential Cause: The chosen organic solvent is not suitable, or an insufficient volume of solvent is being used. Solution:Choose an Appropriate Solvent: Use a non-polar, water-immiscible solvent in which this compound is highly soluble, such as hexane, heptane, or diethyl ether. • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent for better recovery than a single extraction with a large volume.
Crystallization
Question (Issue) Answer (Potential Cause and Solution)
This compound is "oiling out" instead of crystallizing? Potential Cause: The cooling rate is too fast, the solution is supersaturated, or the chosen solvent is not appropriate for this non-polar compound. Branched-chain hydrocarbons can be difficult to crystallize.[6] Solution:Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7] • Solvent Selection: Finding a suitable solvent for non-polar compounds can be challenging. A solvent in which the compound is soluble when hot but insoluble when cold is ideal.[8] Consider mixed solvent systems. • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.[7] • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
No crystals are forming upon cooling? Potential Cause: The solution is not saturated (too much solvent was used). Solution:Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product, then attempt to cool again.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., decahydronaphthalene or a derivative), isomers of this compound (e.g., 2-Butyl-decahydronaphthalene), partially hydrogenated intermediates if the synthesis involves a reduction step (e.g., 1-butyl-octahydronaphthalene), and byproducts from side reactions.

Q2: Which purification technique is best for this compound?

A2: The choice of technique depends on the nature and quantity of the impurities.

  • Fractional distillation is suitable for large-scale purification and for separating compounds with different boiling points.

  • Column chromatography is excellent for separating compounds with different polarities, such as separating the non-polar this compound from more polar byproducts.[5]

  • Liquid-liquid extraction is useful for an initial workup to remove water-soluble impurities.

  • Crystallization can be used for final polishing if a suitable solvent can be found, but can be challenging for non-polar, flexible molecules.[6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound and for quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the impurities present in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap significantly with the product signals.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, this compound is a hydrocarbon and likely flammable. Always work in a well-ventilated fume hood and keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following table summarizes available quantitative data on the purification of related compounds, which can serve as a benchmark for the purification of this compound.

Purification Technique Compound Purity Achieved Yield/Recovery Source
Column Chromatography(E)-1-butylidenehydronaphthaleneNot specified, described as "purified"77% (synthesis step yield)[5]
Hydrogenation (Purification Step)1-butyldecahydronaphthaleneNot specified, described as "colorless clear oil"91%[5]
Vacuum Distillationtrans-decalin97.2%Not specified[1]
Steam Distillationtrans-decalin>99.5%High total recoveryNot specified

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol is adapted from the purification of a synthetic precursor, (E)-1-butylidenehydronaphthalene.[5]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a layer of sand over the cotton plug.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
  • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.
  • Add another layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound reaction mixture in a minimal amount of the eluent (e.g., hexanes).
  • Carefully add the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb onto the silica gel until the solvent level reaches the top of the sand layer.

3. Elution:

  • Carefully add the eluent (e.g., pure petroleum ether or hexanes) to the top of the column.
  • Begin collecting fractions in test tubes or flasks.
  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
  • Monitor the elution of the product using Thin Layer Chromatography (TLC). Since this compound is non-polar, a non-polar mobile phase will be required for TLC analysis, and a visualizing agent (e.g., potassium permanganate stain) will be needed as the compound is not UV-active.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow cluster_reaction Synthesis cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product reaction_mixture Crude Reaction Mixture (this compound + Impurities) extraction Liquid-Liquid Extraction (e.g., with water to remove polar impurities) reaction_mixture->extraction Quench & Extract distillation Fractional Distillation (Separation by boiling point) extraction->distillation Concentrated Organic Phase chromatography Column Chromatography (Separation by polarity) extraction->chromatography Concentrated Organic Phase purity_check Purity Analysis (GC, GC-MS, NMR) distillation->purity_check Collected Fractions chromatography->purity_check Combined Fractions pure_product Pure 1-Butyl- decahydronaphthalene purity_check->pure_product Meets Purity Specs

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Separation of Cis and Trans Isomers of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 1-Butyl-decahydronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans isomers of this compound?

A1: The main challenge lies in the similar physicochemical properties of the cis and trans isomers. These isomers often have very close boiling points and polarities, making their separation by common techniques like fractional distillation difficult. Gas chromatography (GC) is a more effective method, but requires careful optimization of parameters to achieve baseline resolution.

Q2: Which Gas Chromatography (GC) column is best suited for separating these isomers?

A2: The choice of GC column is critical for a successful separation.[1] For non-polar compounds like this compound, a non-polar or intermediate polarity column is generally recommended as a starting point.[2][3] The separation on non-polar phases is primarily driven by differences in boiling points.[4]

  • Non-Polar Columns (e.g., 5% Phenyl Polysiloxane): These are a good initial choice as they separate compounds largely based on their boiling points.

  • Intermediate-Polarity Columns (e.g., 50% Phenyl Polysiloxane): These can offer alternative selectivity, which may be beneficial if the boiling points of the isomers are nearly identical.[3] The separation is influenced by differences in dipole moments or charge distributions.[4]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A3: While GC is generally preferred for volatile and semi-volatile non-polar compounds, HPLC can be an alternative. However, due to the lack of a strong chromophore in this compound, detection can be a challenge and may require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The separation would likely be achieved on a normal-phase column (e.g., silica or diol) using non-polar mobile phases.

Q4: My peaks for the cis and trans isomers are co-eluting. What should I do?

A4: Co-elution is a common problem when separating isomers.[1] To resolve this, you need to improve the chromatographic resolution by adjusting several parameters. A systematic approach is recommended, starting with the oven temperature program. If that doesn't work, consider changing the column or carrier gas flow rate.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Resolution / Co-elution 1. Inappropriate GC column phase. 2. Oven temperature program is not optimized. 3. Carrier gas flow rate is too high or too low. 4. Thick film thickness of the column, leading to increased retention and peak broadening.1. Select a column with a different selectivity (e.g., move from a non-polar to an intermediate-polarity phase).[3] 2. Lower the initial oven temperature and use a slower ramp rate to improve the separation of early-eluting peaks.[1] 3. Optimize the carrier gas flow rate to achieve the best efficiency. 4. Choose a column with a thinner film for analyzing high molecular weight compounds.[4]
Peak Tailing 1. Active sites in the GC inlet liner or on the column. 2. Poor column installation (e.g., not cut properly, incorrect insertion depth).[5][6] 3. Contamination at the head of the column.1. Use a deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column.[5] 2. Re-cut the column ensuring a clean, square cut and install it according to the manufacturer's instructions.[5][6] 3. Bake out the column at a high temperature (within its limits) to remove contaminants.
Broad Peaks 1. Injection volume is too large, causing overloading. 2. Initial oven temperature is too high for the solvent. 3. Dead volume in the system (e.g., due to incorrect liner).1. Reduce the injection volume or dilute the sample.[7] 2. Set the initial oven temperature at least 20°C below the boiling point of the solvent.[8] 3. Ensure the correct inlet liner is installed and that the column is properly positioned.[8]
Split Peaks 1. Incompatibility between the sample solvent and the stationary phase polarity (especially in splitless injection).[5] 2. Disruption of the stationary phase at the column inlet.1. Match the polarity of the solvent to the stationary phase as closely as possible.[5] 2. Trim a small section from the front of the column.

Experimental Protocols

Recommended GC-MS Protocol for Method Development

This protocol is a starting point for developing a robust separation method for cis and trans this compound.

Parameter Recommended Setting Justification
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)Provides both separation and identification capabilities.
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA common, non-polar column suitable for separating non-polar compounds based on boiling point differences.[9]
Injector Split/Splitless InletAllows for flexibility in sample concentration.
Injector Temperature 280 °CEnsures complete vaporization of the analytes.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for GC injections.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial Temp: 100°C (hold 2 min) Ramp: 5°C/min to 250°C Hold: 5 minA slow ramp rate is crucial for separating closely eluting isomers.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
Mass Range m/z 40-350Covers the expected mass range of the analytes and potential fragments.
Hypothetical Separation Data

The following table presents hypothetical data from a successful separation using the protocol above.

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
trans-1-Butyl-decahydronaphthalene18.2548.5-
cis-1-Butyl-decahydronaphthalene18.7551.51.8

Note: In many cases for alkylated decalins, the trans isomer elutes slightly earlier on a non-polar column due to a lower boiling point.

Visualizations

Experimental_Workflow Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_method Method Development cluster_eval Evaluation prep Prepare Standard Mixture (cis/trans isomers) gc_setup GC-MS Setup (Initial Parameters) prep->gc_setup inject Inject Sample gc_setup->inject analyze Analyze Chromatogram inject->analyze resolution Resolution > 1.5? analyze->resolution success Successful Separation resolution->success Yes troubleshoot Troubleshoot Separation resolution->troubleshoot No troubleshoot->gc_setup Optimize Parameters

Caption: Workflow for developing a GC-MS separation method.

Troubleshooting_Workflow Troubleshooting Decision Tree for Poor Separation cluster_peak_shape Peak Shape Analysis cluster_solutions_coelution Solutions for Co-elution cluster_solutions_tailing Solutions for Tailing start Poor Peak Shape or Resolution peak_type What is the issue? start->peak_type coelution Co-elution / Broad Peaks peak_type->coelution Overlapping Peaks tailing Peak Tailing peak_type->tailing Asymmetric Peaks optimize_temp Adjust Oven Temp Program (Lower initial temp, slower ramp) coelution->optimize_temp check_liner Check/Replace Inlet Liner tailing->check_liner check_flow Optimize Carrier Gas Flow optimize_temp->check_flow change_column Change GC Column (Different Polarity) check_flow->change_column cut_column Re-cut Column Inlet check_liner->cut_column trim_column Trim Column (10-20 cm) cut_column->trim_column

Caption: Decision tree for troubleshooting common GC separation issues.

References

Technical Support Center: Large-Scale Synthesis of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 1-Butyl-decahydronaphthalene. Due to the limited availability of literature specifically detailing the large-scale synthesis of this compound, this guide is based on established chemical principles for analogous reactions, primarily the hydrogenation of substituted naphthalenes and the alkylation of saturated cyclic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at a large scale?

A1: The two most probable synthetic routes are:

  • Hydrogenation of 1-Butylnaphthalene: This involves the complete saturation of the aromatic rings of 1-butylnaphthalene using a catalyst and hydrogen gas. This is often the preferred route due to higher potential selectivity and the use of well-established hydrogenation technology.

  • Friedel-Crafts Alkylation of Decahydronaphthalene (Decalin): This route involves reacting decahydronaphthalene with a butylating agent (e.g., 1-bromobutane, 1-butene) in the presence of a Lewis acid catalyst. This method can be more challenging due to the lower reactivity of the saturated decahydronaphthalene rings compared to aromatic compounds.

Q2: Which synthesis route is generally more viable for industrial-scale production?

A2: The hydrogenation of 1-butylnaphthalene is likely the more viable route for large-scale production. Hydrogenation of aromatic compounds is a well-understood and scalable process in industry.[1][2][3] Challenges associated with Friedel-Crafts alkylation on saturated rings, such as low reactivity, potential for carbocation rearrangements, and catalyst management, can make it less economically feasible.[4][5]

Q3: What are the main safety concerns during the synthesis of this compound?

A3: Key safety concerns include:

  • Hydrogenation: Handling of high-pressure hydrogen gas, which is highly flammable and poses an explosion risk. The use of pyrophoric catalysts (like Palladium on Carbon) requires careful handling to prevent ignition upon exposure to air.[6]

  • Friedel-Crafts Alkylation: Use of corrosive and water-sensitive Lewis acids (e.g., AlCl3). The reaction can be highly exothermic, requiring careful temperature control to prevent runaways.

  • Solvents and Reagents: Many organic solvents and reagents used are flammable and may be toxic. Proper personal protective equipment (PPE) and ventilation are crucial.

Q4: How can the purity of the final this compound product be assessed?

A4: Product purity can be determined using a combination of analytical techniques:

  • Gas Chromatography (GC): To determine the percentage of the desired product and identify any impurities or isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and identify the presence of different isomers (e.g., cis/trans isomers of the decalin ring system, and isomers of the butyl group if rearrangements occur).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q5: What are the critical parameters to control for process optimization?

A5: For the hydrogenation route , critical parameters include:

  • Catalyst selection and loading: Different catalysts (e.g., Pd, Pt, Ni, Rh) will affect reaction rate and selectivity.[1][2]

  • Hydrogen pressure: Higher pressures generally increase the rate of hydrogenation.[2][7]

  • Temperature: Affects reaction rate but can also influence side reactions and catalyst stability.[2][3]

  • Solvent: The choice of solvent can impact substrate solubility and reaction kinetics.

  • Agitation: Ensures efficient mixing of hydrogen, substrate, and catalyst.

For the Friedel-Crafts alkylation route , critical parameters include:

  • Choice of Lewis acid catalyst: The strength of the Lewis acid can influence reactivity.[4]

  • Reaction temperature: Lower temperatures can minimize side reactions and rearrangements.

  • Choice of butylating agent: The reactivity of the alkylating agent will affect reaction conditions.

  • Molar ratio of reactants: Controls the extent of alkylation and minimizes polyalkylation.

Troubleshooting Guides

Route 1: Hydrogenation of 1-Butylnaphthalene

Problem 1: Low or Incomplete Conversion

Potential Cause Troubleshooting Suggestion
Catalyst Deactivation/Poisoning - Ensure starting materials and solvent are free from impurities (e.g., sulfur compounds) that can poison the catalyst.- Increase catalyst loading.- Use a fresh batch of catalyst.
Insufficient Hydrogen Pressure - Increase hydrogen pressure within the safety limits of the reactor.[7]- Check for leaks in the hydrogenation system.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for side reactions.[2]
Poor Mass Transfer - Increase agitation speed to ensure good mixing of the three phases (gas, liquid, solid catalyst).
Incorrect Catalyst Choice - Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) to find one with higher activity for this specific substrate.

Problem 2: Poor Selectivity (Formation of Butyl-tetralin instead of Butyl-decalin)

Potential Cause Troubleshooting Suggestion
Insufficiently Forcing Reaction Conditions - The hydrogenation of the second aromatic ring is often slower than the first. Increase reaction time, temperature, and/or hydrogen pressure to drive the reaction to completion.[8]
Catalyst Specificity - Some catalysts are more selective for the formation of tetralins. A more active catalyst, such as Rhodium or Ruthenium, may be required for full saturation to decalin.[9]

Problem 3: Undesirable Cis/Trans Isomer Ratio

Potential Cause Troubleshooting Suggestion
Catalyst and Support Influence - The choice of catalyst and support can influence the stereochemical outcome. For instance, Ni- and Mo-based catalysts have been shown to favor the formation of cis-decalin in naphthalene hydrogenation.[1] Pd catalysts tend to favor the more thermodynamically stable trans-decalin.[1]
Reaction Temperature - Higher temperatures can favor the formation of the more thermodynamically stable trans isomer. Running the reaction at lower temperatures may favor the kinetically controlled product.
Route 2: Friedel-Crafts Alkylation of Decahydronaphthalene

Problem 1: No or Very Low Reaction Rate

Potential Cause Troubleshooting Suggestion
Low Reactivity of Decahydronaphthalene - Decahydronaphthalene is a saturated alkane and is significantly less reactive than aromatic compounds in electrophilic substitution. More forcing conditions (stronger Lewis acid, higher temperature) may be required.[4]
Inappropriate Catalyst - A very strong Lewis acid (e.g., AlCl₃) is likely necessary. Ensure the catalyst is anhydrous and active.[4][5]
Poor Choice of Alkylating Agent - Use a more reactive butylating agent, for example, by pre-forming the carbocation.

Problem 2: Formation of Isomeric Products

Potential Cause Troubleshooting Suggestion
Carbocation Rearrangement - The primary butyl carbocation that would be formed from a 1-halobutane can rearrange to a more stable secondary carbocation, leading to the formation of sec-butyl-decahydronaphthalene.
Mitigation Strategy - Use a milder Lewis acid and lower reaction temperatures to disfavor rearrangement.[10]

Problem 3: Polyalkylation

Potential Cause Troubleshooting Suggestion
High Reactivity of the Mono-alkylated Product - The mono-butylated product might be more reactive than decahydronaphthalene itself, leading to the addition of multiple butyl groups.
Mitigation Strategy - Use a large excess of decahydronaphthalene relative to the butylating agent to increase the probability of the alkylating agent reacting with the starting material.

Experimental Protocols (Generalized)

Disclaimer: These are generalized protocols and must be adapted and optimized for the specific equipment and safety procedures of your laboratory or facility.

Protocol 1: Hydrogenation of 1-Butylnaphthalene
  • Reactor Preparation: The hydrogenation reactor is charged with 1-butylnaphthalene and a suitable solvent (e.g., isobutyl alcohol, ethyl acetate).[9]

  • Catalyst Addition: The catalyst (e.g., 5% Pd/C, 1-5 mol%) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the target pressure (e.g., 40-50 atm). The reaction mixture is heated to the desired temperature (e.g., 60-100°C) with vigorous stirring.[2][9]

  • Monitoring: The reaction is monitored by observing hydrogen uptake and by taking samples periodically for GC analysis (after safely depressurizing and purging with nitrogen).

  • Work-up: Once the reaction is complete, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is carefully filtered off, typically through a pad of celite. Caution: The used catalyst can be pyrophoric and should be kept wet.[6]

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to separate the this compound from any remaining starting material or byproducts.

Protocol 2: Friedel-Crafts Alkylation of Decahydronaphthalene
  • Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with an excess of decahydronaphthalene and a suitable solvent (e.g., dichloromethane, if necessary). The reactor is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is added portion-wise to the stirred decahydronaphthalene.[4]

  • Addition of Alkylating Agent: 1-Bromobutane (1 equivalent) is added dropwise from the addition funnel, maintaining a low temperature (e.g., 0-5°C).

  • Reaction: After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred until completion (monitored by GC).

  • Quenching: The reaction mixture is slowly and carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional vacuum distillation.

Data Presentation

Table 1: Representative Conditions for Naphthalene Hydrogenation (for reference)

This data is for the hydrogenation of naphthalene and should be used as a starting point for the optimization of 1-butylnaphthalene hydrogenation.

CatalystTemperature (°C)H₂ Pressure (bar)SolventPrimary ProductReference
MoS₂/AC30040-Tetralin[3]
Ni-Mo/Al₂O₃300-35060-Tetralin[3]
Pd₅%/Al₂O₃25040DecaneDecalin[2]
Mo-MMO25040DecaneTetralin/Decalin[1]
Pt/Al₂O₃~200-370~1-48-Decalin[7]

Visualizations

Logical and Experimental Workflows

Synthesis_Route_Decision start Start: Synthesize This compound precursor Is 1-Butylnaphthalene readily available? start->precursor route1 Route 1: Hydrogenation precursor->route1 Yes route2 Route 2: Friedel-Crafts Alkylation precursor->route2 No end End Product route1->end route2->end Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 1-Butylnaphthalene & Solvent B Add Catalyst (e.g., Pd/C) under Inert Atmosphere A->B C Seal & Purge Reactor with Nitrogen B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake / GC E->F G Cool, Depressurize & Purge F->G Reaction Complete H Filter Catalyst G->H I Solvent Removal H->I J Vacuum Distillation I->J end Pure 1-Butyl- decahydronaphthalene J->end Troubleshooting_Low_Yield cluster_incomplete Incomplete Conversion cluster_side_reactions Side Reactions / Product Loss start Low Yield in Hydrogenation check_conversion Is starting material consumed? start->check_conversion cause1 Potential Causes: - Catalyst Poisoning - Low Pressure/Temp - Poor Mixing check_conversion->cause1 No cause2 Potential Causes: - Hydrogenolysis - Product degradation - Loss during work-up check_conversion->cause2 Yes action1 Actions: - Use fresh catalyst - Increase Temp/Pressure - Increase Agitation cause1->action1 action2 Actions: - Lower Temperature - Optimize work-up - Check for leaks cause2->action2

References

Technical Support Center: Minimizing Side Products in the Butylation of Decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the butylation of decahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and optimizing reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed in the butylation of decahydronaphthalene?

A1: The main side products in the butylation of decahydronaphthalene, typically performed under Friedel-Crafts conditions, are:

  • Polybutylated products: Di-, tri-, and higher butylated decahydronaphthalenes are common, as the initial butylation product can be more reactive than the starting material.

  • Isomers of butyl-decahydronaphthalene: Due to the multiple reactive sites on the decahydronaphthalene ring system, a mixture of positional isomers is often formed.

  • Products of carbocation rearrangement: If using a butyl halide that can form a less stable primary carbocation (e.g., 1-chlorobutane), rearrangement to a more stable secondary carbocation can occur, leading to the formation of sec-butylated products instead of the desired n-butylated products.[1]

  • Products from decahydronaphthalene isomerization: Under strong Lewis acid catalysis, the decahydronaphthalene itself can undergo cis-trans isomerization or other skeletal rearrangements.

Q2: How can I suppress the formation of polybutylated side products?

A2: To minimize polybutylation, it is recommended to use a large excess of decahydronaphthalene relative to the butylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-butylated product.

Q3: What is the best butylating agent to avoid carbocation rearrangement?

A3: To prevent carbocation rearrangement, it is advisable to use a butylating agent that forms a stable carbocation. tert-Butyl chloride is an excellent choice as it forms a relatively stable tertiary carbocation. If n-butylation is desired without rearrangement, a Friedel-Crafts acylation with butanoyl chloride followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a reliable alternative.[2]

Q4: Which Lewis acid catalyst is most suitable for this reaction?

A4: The choice of Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective but can also promote side reactions such as isomerization and polyalkylation.[1] Milder Lewis acids, such as ferric chloride (FeCl₃) or zeolites, may offer better selectivity towards the mono-butylated product, albeit potentially requiring longer reaction times or higher temperatures. The optimal catalyst and its concentration should be determined empirically for your specific requirements.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-butylated Product
Possible Cause Troubleshooting Step
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is likely hydrated. Use a fresh, unopened container of anhydrous catalyst or sublime the catalyst before use.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Monitor the reaction progress using Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Poor Quality Reagents Ensure that the decahydronaphthalene and butylating agent are pure and dry. Water can deactivate the Lewis acid catalyst.
Issue 2: High Percentage of Polybutylated Products
Possible Cause Troubleshooting Step
Incorrect Molar Ratio of Reactants The mono-butylated product is more activated towards further alkylation than the starting material.
Solution: Increase the molar ratio of decahydronaphthalene to the butylating agent. A ratio of 5:1 or higher is recommended.
High Catalyst Concentration A high concentration of a strong Lewis acid can promote polyalkylation.
Solution: Reduce the amount of catalyst used or switch to a milder Lewis acid.
Issue 3: Formation of Unexpected Isomers (e.g., sec-butyl instead of n-butyl)
Possible Cause Troubleshooting Step
Carbocation Rearrangement The primary carbocation formed from an n-butyl halide has rearranged to a more stable secondary carbocation.[3]
Solution 1: Use a butylating agent that forms a stable carbocation, such as tert-butyl chloride for tert-butylation.
Solution 2: For linear alkylation, employ a Friedel-Crafts acylation followed by reduction. This two-step process avoids the formation of a rearranging carbocation.[2]

Data Presentation

The following tables present hypothetical but realistic data for the butylation of decahydronaphthalene under different conditions to illustrate the effects on product distribution.

Table 1: Effect of Reactant Molar Ratio on Polybutylation

Reaction Conditions: Decahydronaphthalene, tert-butyl chloride, AlCl₃ (5 mol%), 25°C, 4 hours.

Decahydronaphthalene : tert-butyl chloride RatioMono-butylated Product (%)Di-butylated Product (%)Poly-butylated Products (%)
1 : 1453520
3 : 1702010
5 : 185105
10 : 19271

Table 2: Influence of Lewis Acid Catalyst on Product Selectivity

Reaction Conditions: Decahydronaphthalene : tert-butyl chloride (5:1), Catalyst (5 mol%), 25°C, 4 hours.

CatalystMono-butylated Product (%)Di-butylated Product (%)Other Side Products (%)
AlCl₃85105
FeCl₃9073
Zeolite H-BEA9541

Experimental Protocols

Protocol 1: Synthesis of tert-butyl-decahydronaphthalene

This protocol is a representative procedure for the Friedel-Crafts alkylation of decahydronaphthalene with tert-butyl chloride using aluminum chloride as a catalyst.

Materials:

  • Decahydronaphthalene (mixture of cis and trans isomers)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Charge the flask with decahydronaphthalene (e.g., 0.5 mol) and anhydrous diethyl ether (e.g., 100 mL).

  • Cool the flask in an ice bath to 0-5°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.025 mol) to the stirred solution.

  • Add tert-butyl chloride (e.g., 0.1 mol) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate the mono-butylated decahydronaphthalene.

Visualizations

Butylation_Pathway Decahydronaphthalene Decahydronaphthalene Mono_Product Mono-butylated Decahydronaphthalene Decahydronaphthalene->Mono_Product + Carbocation Butyl_Chloride Butyl Chloride + AlCl₃ Carbocation Butyl Carbocation Butyl_Chloride->Carbocation Rearranged_Product Rearranged Product (e.g., sec-butyl) Carbocation->Rearranged_Product Rearrangement Di_Product Di-butylated Decahydronaphthalene Mono_Product->Di_Product + Carbocation Poly_Product Poly-butylated Decahydronaphthalene Di_Product->Poly_Product + Carbocation

Caption: Reaction pathway for the butylation of decahydronaphthalene.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Product Mixture (GC-MS) Start->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low Yield of Mono-butylated Product Problem->Low_Yield Yes High_Poly High Polybutylation Problem->High_Poly Yes Wrong_Isomer Incorrect Isomer Problem->Wrong_Isomer Yes End Desired Product Obtained Problem->End No Check_Reagents Check Reagent Purity and Catalyst Activity Low_Yield->Check_Reagents Optimize_Ratio Increase Decalin: Butene Ratio High_Poly->Optimize_Ratio Change_Catalyst Use Milder Catalyst High_Poly->Change_Catalyst Acylation_Reduction Use Acylation-Reduction Pathway Wrong_Isomer->Acylation_Reduction Optimize_Ratio->Start Change_Catalyst->Start Check_Reagents->Start Acylation_Reduction->Start

Caption: Troubleshooting workflow for butylation of decahydronaphthalene.

References

Technical Support Center: Synthesis of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-Butyl-decahydronaphthalene synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Hydrogenation followed by Alkylation. This involves the complete hydrogenation of naphthalene to decahydronaphthalene (decalin), followed by a Friedel-Crafts alkylation with a butylating agent.

  • Route B: Alkylation followed by Hydrogenation. This route starts with the Friedel-Crafts alkylation of naphthalene to form butylnaphthalene, which is then fully hydrogenated to yield this compound.

Q2: What are the common causes of low yield in the synthesis of this compound?

A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common issues include:

  • Incomplete hydrogenation of the aromatic ring system.

  • Carbocation rearrangement during Friedel-Crafts alkylation, leading to the formation of undesired isomers.

  • Polyalkylation, where more than one butyl group is added to the decalin ring.

  • Deactivation of the catalyst or the aromatic ring.

  • Suboptimal reaction conditions such as temperature, pressure, or reaction time.

Q3: How can I minimize the formation of isomeric byproducts during Friedel-Crafts alkylation?

A3: The formation of isomers, such as sec-butyl-decahydronaphthalene instead of the desired n-butyl isomer, is a known issue due to carbocation rearrangement. To minimize this:

  • Use a milder Lewis acid catalyst.

  • Conduct the reaction at a lower temperature to disfavor rearrangement.

  • Consider using Friedel-Crafts acylation with butanoyl chloride followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction). This two-step process avoids carbocation rearrangement.

Q4: How can I prevent polyalkylation?

A4: The product, this compound, can be more reactive than the starting material (decalin), leading to the addition of multiple butyl groups. To suppress this:

  • Use a significant excess of decahydronaphthalene relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.

Troubleshooting Guides

Problem 1: Low Yield of Decahydronaphthalene (Decalin) from Naphthalene Hydrogenation

Symptoms:

  • GC-MS analysis of the hydrogenation product shows significant amounts of unreacted naphthalene or partially hydrogenated intermediates like tetralin.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Ensure the catalyst (e.g., Ni/Al₂O₃, Pt/Al₂O₃, or NiMoW) is fresh and properly activated according to the manufacturer's instructions.
Insufficient Hydrogen Pressure Increase the hydrogen pressure to the recommended level for the specific catalyst and reactor setup. Typical pressures range from atmospheric to 700 psi.[1]
Suboptimal Temperature Optimize the reaction temperature. For platinum-alumina catalysts, temperatures between 400-700°F are often effective for producing decalin.[1]
High Space Velocity Decrease the weight hourly space velocity (WHSV) to increase the contact time of the reactants with the catalyst. A WHSV of 0.1 to 4 is often used for decalin production.[1]
Problem 2: Low Yield of this compound in Friedel-Crafts Alkylation

Symptoms:

  • The final product mixture contains a large proportion of unreacted decahydronaphthalene.

  • The yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Lewis Acid Catalyst Use anhydrous aluminum chloride (AlCl₃) and protect the reaction from moisture, as water deactivates the catalyst.
Insufficient Catalyst Ensure a sufficient molar ratio of the Lewis acid catalyst to the alkylating agent.
Low Reaction Temperature While lower temperatures can reduce side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature and monitor the reaction progress.
Short Reaction Time Extend the reaction time to allow for complete conversion. Monitor the reaction by taking aliquots and analyzing them via GC-MS.
Problem 3: Formation of Multiple Isomers of Butyl-decahydronaphthalene

Symptoms:

  • GC-MS or NMR analysis reveals the presence of multiple peaks with the same mass, indicating isomeric products. This often includes sec-butyl and tert-butyl isomers in addition to the desired n-butyl product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Carbocation Rearrangement The primary carbocation formed from 1-chlorobutane can rearrange to a more stable secondary carbocation. To mitigate this, consider Friedel-Crafts acylation with butanoyl chloride followed by a reduction of the resulting ketone. This avoids the formation of a carbocation that can rearrange.
Isomerization of Decalin Ring The cis and trans isomers of decalin may exhibit different reactivities. Ensure the starting decalin is of the desired isomeric purity if one is preferred.

Experimental Protocols

Protocol 1: Hydrogenation of Naphthalene to Decahydronaphthalene

This protocol is a general guideline based on established procedures.[1][2]

Materials:

  • Naphthalene

  • Platinum on activated alumina catalyst (0.1 to 2 wt. % Pt)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Load the reactor with the platinum-alumina catalyst.

  • Introduce the naphthalene feed into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-700 psi).

  • Heat the reactor to the target temperature (e.g., 400-600°F).

  • Maintain these conditions with a weight hourly space velocity (WHSV) between 0.1 and 4.

  • After the reaction is complete, cool the reactor, depressurize, and collect the product.

  • Analyze the product mixture using GC-MS to determine the conversion and selectivity to decahydronaphthalene.

Protocol 2: Friedel-Crafts Alkylation of Decahydronaphthalene

This is a plausible protocol adapted from general Friedel-Crafts procedures.

Materials:

  • Decahydronaphthalene (decalin)

  • 1-Chlorobutane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice-water bath

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture in an ice-water bath.

  • Slowly add 1-chlorobutane (1 equivalent) dissolved in anhydrous DCM to the stirred suspension of AlCl₃.

  • After the addition is complete, add decahydronaphthalene (a 3-5 fold molar excess) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for several hours, monitoring the progress by GC-MS.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by fractional distillation under reduced pressure.

Data Presentation

Table 1: GC-MS Data for Potential Products and Byproducts

CompoundRetention Time (Relative)Key Mass Fragments (m/z)
Decahydronaphthalene1.0138, 96, 82, 67
This compound~2.5194, 137, 123, 109, 95, 81, 67, 55, 41[3]
2-Butyl-decahydronaphthalene~2.4194, 137, 123, 109, 95, 81, 67, 55, 41[3]
Di-butyl-decahydronaphthalene>3.0250, 193, 137, 123, 109, 95, 81, 67, 57

Note: Relative retention times are approximate and will vary based on the GC column and conditions.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Hydrogenation First cluster_route_b Route B: Alkylation First Naphthalene Naphthalene Hydrogenation Hydrogenation Naphthalene->Hydrogenation H2, Catalyst Decalin Decalin Hydrogenation->Decalin Alkylation Alkylation Decalin->Alkylation 1-Chlorobutane, AlCl3 Product_A Product_A Alkylation->Product_A This compound Naphthalene2 Naphthalene Alkylation2 Alkylation2 Naphthalene2->Alkylation2 1-Chlorobutane, AlCl3 Butylnaphthalene Butylnaphthalene Alkylation2->Butylnaphthalene Hydrogenation2 Hydrogenation2 Butylnaphthalene->Hydrogenation2 H2, Catalyst Product_B Product_B Hydrogenation2->Product_B This compound

Caption: Synthetic routes for this compound.

Troubleshooting_Alkylation cluster_solutions1 Solutions for Unreacted Starting Material cluster_solutions2 Solutions for Isomer Formation cluster_solutions3 Solutions for Polyalkylation Start Low Yield of this compound GCMS Analyze by GC-MS Start->GCMS Unreacted High % of Decalin GCMS->Unreacted Issue Isomers Multiple Butyl-decalin Isomers GCMS->Isomers Issue Polyalkylation High % of Di-butyl-decalin GCMS->Polyalkylation Issue Sol1 Check Catalyst Activity Increase Reaction Time/Temp Unreacted->Sol1 Sol2 Lower Reaction Temperature Use Acylation-Reduction Route Isomers->Sol2 Sol3 Increase Molar Excess of Decalin Polyalkylation->Sol3

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

References

Technical Support Center: Purifying Alkylated Decalins with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of alkylated decalins.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for separating alkylated decalin isomers using column chromatography?

The separation of alkylated decalin isomers by column chromatography is primarily based on differences in their polarity. For instance, 1-alkyl-decahydronaphthalenes are more polar than 2-alkyl-decahydronaphthalenes.[1][2][3] This polarity difference allows for differential interaction with the stationary phase, leading to separation. In normal-phase chromatography, which utilizes a polar stationary phase like silica gel or alumina, the more polar isomers will be retained more strongly, resulting in a later elution.

Q2: Which stationary phase is best suited for purifying alkylated decalins?

The choice of stationary phase depends on the specific properties of the alkylated decalin mixture.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography due to its versatility and effectiveness in separating compounds based on polarity.[4][5] It is slightly acidic, which should be considered if the sample contains acid-sensitive compounds.

  • Alumina: Alumina is another excellent option for normal-phase chromatography and is available in acidic, neutral, and basic forms.[6][7] Neutral or basic alumina can be advantageous for purifying acid-sensitive or basic alkylated decalins.[6][8]

Q3: How do I select an appropriate mobile phase for my separation?

The mobile phase, or eluent, is critical for achieving good separation. For normal-phase chromatography of alkylated decalins, a non-polar solvent or a mixture of non-polar and slightly more polar solvents is typically used.[9][10]

  • Good Starting Points for Nonpolar Compounds:

    • 100% hexane or heptane[10]

    • 5% ethyl acetate in hexane[10]

    • 5% ether in hexane[10]

  • Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be highly effective.[11]

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of alkylated decalins.

Problem Possible Cause(s) Troubleshooting Steps
Poor or No Separation of Isomers 1. Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all isomers to elute together quickly, or not polar enough, resulting in very long retention times with broad peaks. 2. Incorrect Stationary Phase: The chosen stationary phase may not have the required selectivity for the specific isomers. 3. Column Overloading: Too much sample applied to the column can lead to broad bands and poor resolution.1. Optimize the Mobile Phase: Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a small percentage of a more polar solvent (e.g., ethyl acetate or diethyl ether). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio. 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic).[6][7] 3. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.
Compound Elutes Too Quickly (Low Retention) 1. Mobile Phase is Too Polar: A highly polar eluent will move all compounds, including those of interest, through the column very quickly.1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase mixture. For example, if using 10% ethyl acetate in hexane, try 5% or 2%.
Compound Elutes Too Slowly or Not at All (High Retention) 1. Mobile Phase is Not Polar Enough: A very non-polar eluent may not be strong enough to displace the compounds from the stationary phase.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. A step gradient (e.g., starting with 100% hexane, then switching to 2% ethyl acetate in hexane, then 5%, etc.) can be effective.
Tailing Peaks 1. Interactions with Active Sites: The slightly acidic nature of silica gel can sometimes cause tailing with certain compounds. 2. Column Degradation: The stationary phase may be breaking down.1. Deactivate the Stationary Phase: Add a small amount of a modifying agent to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. 2. Use a Different Stationary Phase: Consider using neutral alumina.
Cracked or Channeled Column Bed 1. Improper Packing: Air bubbles or uneven packing of the stationary phase can create channels. 2. Heat of Adsorption: Applying a concentrated sample in a strong solvent can generate heat, causing solvent to boil and crack the column bed.1. Repack the Column: Ensure the stationary phase is packed as a uniform slurry and allowed to settle without any air bubbles. 2. Use a Weaker Loading Solvent: Dissolve the sample in the initial, least polar mobile phase to be used for the elution.

Experimental Protocols

The following are example protocols for the purification of a hypothetical mixture of alkylated decalins. These should be adapted based on preliminary TLC analysis of the specific sample.

Protocol 1: Normal-Phase Chromatography using Silica Gel

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 100% hexane).
  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle into a packed bed, and then add a thin layer of sand to the top to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude alkylated decalin mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
  • Carefully apply the sample solution to the top of the column.
  • Allow the sample to absorb completely into the sand layer.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane).
  • If separation is not achieved, gradually increase the polarity by introducing a more polar solvent. A suggested gradient could be:
  • Hexane (100%)
  • 1% Ethyl Acetate in Hexane
  • 2% Ethyl Acetate in Hexane
  • 5% Ethyl Acetate in Hexane
  • Collect fractions and monitor their composition by TLC or GC-MS.

4. Data Presentation: Example Solvent Gradient for Silica Gel Chromatography

Step Mobile Phase Composition Volume (Column Volumes) Purpose
1100% Hexane2Elute very non-polar impurities
21% Ethyl Acetate in Hexane3Elute less polar alkylated decalin isomers
32% Ethyl Acetate in Hexane3Elute more polar alkylated decalin isomers
45% Ethyl Acetate in Hexane2Elute any remaining polar compounds
520% Ethyl Acetate in Hexane2Column Wash

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis prep_slurry Prepare Silica Gel Slurry in Hexane pack_column Pack Chromatography Column prep_slurry->pack_column add_sand Add Protective Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Alkylated Decalins add_sand->dissolve_sample load_sample Apply Sample to Column dissolve_sample->load_sample absorb_sample Allow Sample to Absorb load_sample->absorb_sample elute_gradient Elute with Hexane/Ethyl Acetate Gradient absorb_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC/GC-MS collect_fractions->analyze_fractions end End analyze_fractions->end start Start start->prep_slurry

Caption: Workflow for Alkylated Decalin Purification.

troubleshooting_tree cluster_mobile_phase Mobile Phase Issues cluster_stationary_phase Stationary Phase Issues cluster_loading Loading Issues start Poor Separation too_fast Compounds Elute Too Fast? start->too_fast too_slow Compounds Elute Too Slow? start->too_slow tailing Tailing Peaks Observed? start->tailing overloaded Broad, Overlapping Peaks? start->overloaded decrease_polarity Decrease Polarity too_fast->decrease_polarity Yes increase_polarity Increase Polarity too_slow->increase_polarity Yes change_sp Consider Neutral Alumina tailing->change_sp Yes reduce_load Reduce Sample Load overloaded->reduce_load Yes

Caption: Troubleshooting Decision Tree for Poor Separation.

References

"preventing isomerization during the synthesis of 1-Butyl-decahydronaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Butyl-decahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific chemical synthesis. Our aim is to help you navigate potential challenges and prevent undesired isomerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I might encounter?

A1: The primary isomers you will encounter are the cis and trans diastereomers of this compound. These arise from the stereochemistry at the ring junction of the decahydronaphthalene core and the position of the butyl group. The relative stability and reactivity of the starting decalin isomers can influence the final product distribution. The cis isomer of decalin is generally more reactive than the trans isomer.[1]

Q2: What is a typical synthetic route for preparing this compound?

A2: A common method for the synthesis of this compound is the Friedel-Crafts alkylation of decahydronaphthalene (also known as decalin) with a suitable butylating agent, such as 1-butene or a butyl halide, in the presence of a Lewis acid catalyst. Another approach involves the alkylation of tetralin followed by hydrogenation.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenge is controlling the stereoselectivity of the reaction to obtain the desired isomer (cis or trans) of this compound. Isomerization can occur during the reaction, leading to a mixture of products that can be difficult to separate. Other challenges include managing reaction conditions to avoid side reactions and optimizing the yield of the target molecule.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable steps to resolve them.

Problem 1: Low Yield of this compound

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst may have decomposed due to exposure to moisture or other impurities.

  • Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.

  • Poor Quality Reagents: The decahydronaphthalene or the butylating agent may contain impurities that inhibit the reaction.

  • Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

Parameter Recommendation
Catalyst Use a freshly opened or properly stored Lewis acid. Consider activating the catalyst prior to use according to standard procedures.
Temperature Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical technique like GC-MS.
Reagents Purify the decahydronaphthalene and the butylating agent before use. For example, decahydronaphthalene can be washed with concentrated sulfuric acid, followed by alkali and water washes, and then dried.

| Reaction Time | Monitor the reaction progress over time to determine the optimal reaction duration for maximizing the yield of the desired product. |

Problem 2: Formation of a Mixture of cis and trans Isomers

Possible Causes:

  • Reaction Conditions Favoring Isomerization: The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio.

  • Isomerization of the Starting Material: The decahydronaphthalene starting material may itself be a mixture of cis and trans isomers.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable isomer over the kinetically favored one, or vice versa. The trans isomer of decalin is energetically more stable.

Solutions to Control Isomerization:

Parameter Influence on Isomer Ratio & Recommendations
Lewis Acid Catalyst The strength and steric bulk of the Lewis acid can influence the transition state of the alkylation, thereby affecting the stereochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal catalyst for the desired isomer.
Reaction Temperature Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to thermodynamic equilibrium and a different isomer ratio. Carefully control and optimize the reaction temperature.
Solvent The polarity of the solvent can affect the stability of the carbocation intermediates and the transition states, thus influencing the isomer distribution. Test a range of solvents with varying polarities.

| Starting Material | Start with a pure isomer of decahydronaphthalene if a specific product isomer is desired. Isomers of decahydronaphthalene can be separated by fractional distillation. |

Problem 3: Difficulty in Separating the cis and trans Isomers

Possible Causes:

  • Similar Physical Properties: The boiling points and polarities of the cis and trans isomers of this compound are often very similar, making separation by conventional distillation or chromatography challenging.

Solutions:

Method Description
Fractional Distillation While challenging, high-efficiency fractional distillation under reduced pressure may provide some separation.
Preparative Chromatography Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase can be effective for separating small quantities of isomers for analytical purposes.

| Crystallization | If one of the isomers is a solid at a certain temperature, fractional crystallization could be a viable separation technique. |

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Decahydronaphthalene:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous decahydronaphthalene and the chosen solvent.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.

  • Alkylation: Add the butylating agent (e.g., 1-chlorobutane or 1-butene gas) dropwise or via a gas inlet tube to the stirred mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS to determine the conversion and isomer ratio.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding ice-cold water or a dilute acid solution.

  • Workup: Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the this compound isomers.

Visualizing the Workflow

To better understand the experimental process, the following workflow diagram is provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Reagents (Decahydronaphthalene, Butylating Agent) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Select Lewis Acid Catalyst catalyst->setup addition Controlled Addition of Reagents & Catalyst setup->addition monitoring Reaction Monitoring (GC-MS) addition->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Distillation/Chromatography) extraction->purification characterization Isomer Characterization (GC-MS, NMR) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Isomerization Control Logic

The following diagram illustrates the logical steps to consider for controlling the isomerization of this compound.

isomerization_control cluster_factors Controllable Reaction Parameters cluster_outcome Desired Outcome start Goal: Synthesize Specific Isomer of This compound problem Problem: Undesired Isomerization start->problem catalyst Lewis Acid (Type, Amount) problem->catalyst temperature Reaction Temperature problem->temperature solvent Solvent Polarity problem->solvent time Reaction Time problem->time product High Yield of Target Isomer catalyst->product temperature->product solvent->product time->product

Caption: Key parameters influencing isomerization in the synthesis.

References

"stability of 1-Butyl-decahydronaphthalene under acidic reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Butyl-decahydronaphthalene when utilized in acidic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of common laboratory acids?

A1: this compound, as a saturated aliphatic hydrocarbon, is generally considered to be highly stable and chemically inert under most standard acidic reaction conditions. Saturated hydrocarbons lack readily available electrons or functional groups that are susceptible to attack by common acids such as hydrochloric acid, sulfuric acid, or acetic acid at moderate temperatures.

Q2: Can this compound degrade under any acidic conditions?

A2: While stable under normal conditions, degradation or isomerization is possible under very harsh conditions. This typically involves superacids (e.g., HF/SbF₅) or strong Lewis acids (e.g., AlCl₃) at elevated temperatures. Under such forcing conditions, the hydrocarbon can be protonated to form a transient, unstable carbocation, which may then undergo rearrangement or fragmentation.

Q3: What are the potential degradation products of this compound under extreme acidic conditions?

A3: Should degradation occur, potential products could include isomers of this compound (resulting from carbocation rearrangements of the decalin ring or the butyl group), fragmentation products (e.g., decahydronaphthalene and butyl fragments), or other rearranged hydrocarbons. The formation of such products is highly unlikely under typical synthetic protocols.

Q4: I am observing unexpected side products in my reaction involving this compound and an acid. What could be the cause?

A4: Given the high stability of this compound, the presence of unexpected side products is likely due to other factors. Please refer to our Troubleshooting Guide below for potential causes, such as impurities in the starting material or unforeseen reactions with other components in your mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Action
Unexpected Peaks in GC-MS/LC-MS Analysis Impurities in the this compound starting material.Verify the purity of your this compound using appropriate analytical techniques (e.g., GC-MS, NMR). Purify if necessary.
Reactivity of other functional groups in your substrate with the acid.Ensure that all other components in your reaction are stable to the acidic conditions employed. Run control experiments without this compound to isolate the source of the side products.
Extreme reaction conditions (high temperature, highly concentrated strong acid).Re-evaluate the necessity of the harsh conditions. Consider using a milder acid or lowering the reaction temperature.
Low Yield of Desired Product This compound is acting as a "solvent" and is not the intended reactant.Confirm the role of this compound in your reaction scheme. Its inertness makes it a suitable high-boiling solvent.
Phase separation issues if using an aqueous acid.Ensure adequate mixing or consider using a co-solvent to improve miscibility if reaction is intended to be homogeneous.
Change in Physical Appearance (e.g., Color) Contamination from the reaction vessel or stir bar.Use clean, inert labware (e.g., glass, PTFE-coated stir bars).
Reaction with trace impurities.Use high-purity reagents and solvents.

Quantitative Data on Stability

Table 1: Hypothetical Forced Degradation of this compound

Acid Condition Temperature (°C) Time (h) % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
5 M H₂SO₄10024< 0.1%Not Detected
Concentrated H₂SO₄150241-2%Isomers of Butyl-decahydronaphthalene
Anhydrous AlCl₃/Heat18065-10%Isomerized products, Fragmentation products

Note: This data is for exemplary purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

Objective: To determine the stability of this compound under stressed acidic conditions.

Materials:

  • This compound (high purity)

  • Selected acid (e.g., 5 M H₂SO₄, Concentrated H₂SO₄)

  • Internal standard (e.g., dodecane)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction vials with sealed caps

  • Heating block or oil bath

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound with a known concentration of an internal standard in a suitable solvent.

  • Reaction Setup: In a series of reaction vials, add a measured volume of the stock solution.

  • Stress Conditions: To each vial, add the acidic reagent to be tested. Seal the vials tightly.

  • Incubation: Place the vials in a heating block at the desired temperature for a specified time. Include a control sample at room temperature.

  • Quenching and Extraction: After the specified time, cool the vials to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the organic components with diethyl ether.

  • Drying and Analysis: Dry the organic extract over anhydrous magnesium sulfate, filter, and analyze by GC-MS.

  • Data Analysis: Compare the peak area ratio of this compound to the internal standard in the stressed samples against the control sample to quantify any degradation. Identify any new peaks in the chromatogram as potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_stock Prepare Stock Solution (this compound + Internal Standard) add_acid Add Acidic Reagent prep_stock->add_acid heat Incubate at Specified Temperature & Time add_acid->heat quench Quench with NaHCO₃ heat->quench extract Extract with Organic Solvent quench->extract analyze Analyze by GC-MS extract->analyze degradation_pathway cluster_pathway Hypothetical Degradation under Superacid Conditions start This compound carbocation Tertiary Carbocation Intermediate start->carbocation + H⁺ (Superacid) rearranged Isomerized Product (e.g., 2-Butyl-decahydronaphthalene) carbocation->rearranged Hydride/Alkyl Shift fragmented Fragmentation Products (e.g., Decalin + Butene) carbocation->fragmented C-C Cleavage

Validation & Comparative

A Comparative Analysis of 1-Butyl-decahydronaphthalene and Other High-Boiling Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. High-boiling solvents are particularly indispensable for reactions requiring elevated temperatures. This guide provides a comprehensive comparative analysis of 1-Butyl-decahydronaphthalene against other commonly used high-boiling solvents, namely Sulfolane, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a solvent dictate its suitability for specific applications. The following tables summarize the key physicochemical properties of this compound and its counterparts.

Table 1: General Physicochemical Properties

PropertyThis compoundSulfolaneN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 92369-80-7126-33-0872-50-468-12-267-68-5
Molecular Formula C₁₄H₂₆C₄H₈O₂SC₅H₉NOC₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 194.36120.1799.1373.0978.13
Boiling Point (°C) 263.9[1]285[2][3]202-204153[4]189[1]
Melting Point (°C) -27.5-24-61[4]19[5]
Density (g/mL at 25°C) ~0.881.2611.028[6]0.944[4]1.100[1]
Viscosity (cP at 25°C) Not readily available10.34 (at 30°C)[2]1.650.802[7]1.996

Table 2: Hansen Solubility Parameters (MPa⁰⁵)

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a material in a given solvent.[5] The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] A smaller distance between the HSP of a solute and a solvent indicates a higher likelihood of dissolution.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound~17.8 (estimated)~0 (estimated)~0 (estimated)
Sulfolane18.216.610.0
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Dimethylformamide (DMF)17.4[2]13.7[2]11.3[2]
Dimethyl sulfoxide (DMSO)18.4[4]16.4[4]10.2[4]

Performance in Key Applications

The choice of a high-boiling solvent is often dictated by its performance in specific experimental contexts, such as its ability to dissolve active pharmaceutical ingredients (APIs) or its influence on reaction kinetics.

Solubility of Active Pharmaceutical Ingredients (APIs)

The high polarity of solvents like DMSO, DMF, and NMP generally makes them excellent choices for dissolving a wide range of APIs. For instance, the solubility of ibuprofen is significantly high in DMSO.[8] this compound, being a nonpolar solvent, is expected to be more suitable for dissolving nonpolar or lipophilic APIs. While direct comparative data is limited, its decahydronaphthalene core suggests good solvency for hydrocarbon-based molecules.

Role in Chemical Reactions

High-boiling solvents are crucial for synthetic reactions that require significant energy input. The polarity of the solvent can dramatically affect reaction rates and mechanisms.

  • Polar Aprotic Solvents (Sulfolane, NMP, DMF, DMSO): These solvents are known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[9][10][11] Their ability to solvate cations while leaving the nucleophile relatively free enhances the nucleophile's reactivity.[9][10][11]

  • Nonpolar Solvents (this compound): This solvent is more suitable for reactions involving nonpolar reactants and intermediates, such as certain types of polymerizations or reactions where a non-coordinating medium is required. Its inert nature can be advantageous in preventing unwanted side reactions.

Experimental Protocols

To provide a framework for the objective comparison of these solvents in a laboratory setting, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of API Solubility

This protocol outlines the equilibrium solubility measurement of an API in a given solvent.

G Workflow for API Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess API into vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in shaker bath at constant temperature prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 analysis1 Filter the suspension to remove undissolved solid equil2->analysis1 analysis2 Dilute an aliquot of the saturated solution analysis1->analysis2 analysis3 Analyze by HPLC or UV-Vis spectrophotometry analysis2->analysis3 analysis4 Calculate concentration against a standard curve analysis3->analysis4

Caption: Workflow for determining the equilibrium solubility of an API.

Methodology:

  • Preparation: Accurately weigh an excess amount of the active pharmaceutical ingredient (API) into a glass vial. Add a precise volume of the test solvent.

  • Equilibration: Seal the vial tightly and place it in a shaking water bath maintained at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation.

  • Sample Collection and Preparation: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a filter (e.g., 0.45 µm PTFE).

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the API using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve of the API.

Experimental Protocol 2: Comparative Reaction Kinetics Study (SN2 Reaction)

This protocol describes a method to compare the effect of different solvents on the rate of a model SN2 reaction, for example, the reaction of 1-bromobutane with sodium iodide.

G Workflow for Comparative Reaction Kinetics cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_quantification Quantification setup1 Prepare equimolar solutions of 1-bromobutane and NaI in each solvent setup2 Thermostat reactants to the desired reaction temperature setup1->setup2 react1 Mix reactants to initiate the reaction setup2->react1 react2 Withdraw aliquots at regular time intervals react1->react2 react3 Quench the reaction in each aliquot react2->react3 quant1 Analyze the concentration of a reactant or product in each aliquot by GC or HPLC react3->quant1 quant2 Plot concentration vs. time quant1->quant2 quant3 Determine the initial reaction rate quant2->quant3 quant4 Calculate the rate constant (k) quant3->quant4

Caption: Workflow for a comparative study of reaction kinetics in different solvents.

Methodology:

  • Solution Preparation: Prepare solutions of known concentrations of the reactants (e.g., 1-bromobutane and sodium iodide) in each of the high-boiling solvents to be tested.

  • Reaction Initiation: Bring the reactant solutions to the desired reaction temperature in a thermostated bath. Initiate the reaction by mixing the solutions.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot to stop the chemical transformation. This can be done by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the composition of each quenched aliquot using a suitable technique such as Gas Chromatography (GC) or HPLC to determine the concentration of a reactant or product.

  • Data Analysis: Plot the concentration of the monitored species versus time. From this data, determine the initial rate of the reaction and calculate the rate constant (k) for the reaction in each solvent.

Logical Framework for Solvent Selection

The selection of an optimal high-boiling solvent is a multi-faceted decision process that involves balancing various factors. The following diagram illustrates a logical workflow for this process.

G Logical Workflow for High-Boiling Solvent Selection cluster_screening Initial Screening cluster_evaluation Experimental Evaluation cluster_optimization Process & Safety Considerations start Define Application Requirements (Reaction Type, Temperature, Solute Properties) screen1 Physicochemical Properties (Boiling Point, Melting Point, Viscosity) start->screen1 screen2 Solubility Prediction (Hansen Parameters, 'Like Dissolves Like') screen1->screen2 eval1 Small-Scale Solubility Tests screen2->eval1 eval2 Test Reactions for Performance (Yield, Purity, Reaction Time) eval1->eval2 opt1 Work-up and Purification Compatibility eval2->opt1 opt2 Toxicity and Environmental Impact opt1->opt2 opt3 Cost and Availability opt2->opt3 final Select Optimal Solvent opt3->final

References

1-Butyl-decahydronaphthalene: A Comparative Analysis for Jet Fuel Surrogate Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Butyl-decahydronaphthalene's potential as a jet fuel surrogate component, supported by experimental data and detailed methodologies for key validation experiments.

In the intricate process of formulating jet fuel surrogates that accurately mimic the complex combustion behavior of real aviation fuels, the inclusion of diverse hydrocarbon classes is paramount. This compound, a dicyclic cycloparaffin, represents a class of compounds that significantly influences fuel density, viscosity, and sooting propensity. This guide provides a comparative analysis of this compound against other commonly used surrogate components, supported by available experimental data for related compounds and detailed protocols for essential validation experiments.

Performance Comparison of Jet Fuel Surrogate Components

The selection of components for a jet fuel surrogate is a meticulous process aimed at matching key physical and chemical properties of the target real fuel. These properties include cetane number, density, viscosity, lower heating value, H/C ratio, and sooting tendency. The following table summarizes the typical properties of major hydrocarbon classes used in jet fuel surrogates, providing a baseline for evaluating the potential contribution of this compound. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its structure and data available for decahydronaphthalene (decalin).

Propertyn-Alkanes (e.g., n-Dodecane)Iso-alkanes (e.g., Iso-octane)Aromatics (e.g., Toluene)Cycloparaffins (e.g., n-Butylcyclohexane)Dicycloparaffins (e.g., Decahydronaphthalene)This compound (Expected)
Cetane Number HighLow to MediumVery LowMediumMediumMedium to High
Density (g/cm³) ~0.75~0.69~0.87~0.81~0.88~0.85 - 0.90
Kinematic Viscosity (cSt at 293K) ~1.8~0.5~0.6~1.5~2.6Higher than Decalin
Lower Heating Value (MJ/kg) ~44~44.5~40.6~43~42~42-43
H/C Ratio ~2.17~2.25~1.14~2.0~1.8~1.86
Sooting Tendency LowLowHighMediumMediumMedium to High

Experimental Protocols for Surrogate Validation

Validating a formulated jet fuel surrogate involves a suite of experiments designed to compare its combustion characteristics with the real target fuel under various conditions. Key experiments include the determination of ignition delay time and sooting tendency.

Ignition Delay Time Measurement

Ignition delay time (IDT) is a critical parameter that governs the autoignition characteristics of a fuel. It is typically measured using shock tubes and rapid compression machines.

1. Shock Tube Methodology:

A shock tube is a facility that generates high-temperature and high-pressure conditions to study chemical kinetics.

  • Mixture Preparation: A homogenous mixture of the fuel, oxidizer (typically air), and a diluent (like argon) is prepared in a mixing tank. The exact composition is determined by partial pressures.

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure test gas mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Ignition Detection: The ignition event is detected by monitoring the emission from excited radical species (like OH*) using a photodetector and the pressure rise using a pressure transducer located at the endwall of the shock tube.

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, indicated by a sharp increase in the OH* emission and pressure signals.[1]

2. Rapid Compression Machine (RCM) Methodology:

An RCM simulates a single compression stroke of an internal combustion engine.

  • Mixture Preparation: A pre-vaporized fuel and air mixture is introduced into the combustion chamber.

  • Compression: A piston rapidly compresses the mixture, raising its temperature and pressure to conditions that induce autoignition.

  • Data Acquisition: The pressure inside the combustion chamber is recorded throughout the compression and ignition process using a pressure transducer.

  • IDT Determination: The ignition delay time is the period from the end of compression to the point of maximum rate of pressure rise due to combustion.[2][3]

Sooting Tendency Measurement

The propensity of a fuel to form soot is a crucial environmental and operational consideration.

1. Smoke Point Test (ASTM D1322):

This method provides a relative measure of the sooting tendency of a fuel.

  • Apparatus: A standardized smoke point lamp with a wick-fed burner.

  • Procedure: The fuel is burned in the lamp, and the maximum flame height in millimeters that can be achieved without smoking is recorded as the smoke point. A lower smoke point indicates a higher sooting tendency.

2. Yield Sooting Index (YSI):

This provides a more quantitative measure of sooting tendency.

  • Methodology: A small, known amount of the test fuel is doped into a reference flame (e.g., methane/air). The increase in soot volume fraction in the flame due to the dopant is measured using laser extinction or laser-induced incandescence.

  • Calculation: The YSI is calculated based on the measured increase in soot, providing a quantitative ranking of the sooting propensity of different fuels.[4][5]

Visualizing the Surrogate Formulation and Validation Workflow

The process of developing and validating a jet fuel surrogate is a systematic workflow that involves iterative steps of formulation, property prediction, and experimental verification.

surrogate_validation_workflow cluster_formulation Surrogate Formulation cluster_comparison Comparison and Refinement TargetFuel Target Jet Fuel (e.g., Jet-A) ComponentSelection Component Selection (n-Alkanes, Iso-alkanes, Aromatics, Cycloparaffins, Dicycloparaffins) TargetFuel->ComponentSelection MixingRule Mixing Rule Application (Mole/Mass Fraction Based) ComponentSelection->MixingRule ProposedSurrogate Proposed Surrogate Mixture MixingRule->ProposedSurrogate IDT_Measurement Ignition Delay Time (Shock Tube, RCM) ProposedSurrogate->IDT_Measurement Soot_Measurement Sooting Tendency (Smoke Point, YSI) ProposedSurrogate->Soot_Measurement Other_Tests Other Properties (Density, Viscosity, etc.) ProposedSurrogate->Other_Tests DataComparison Compare Surrogate Data with Target Fuel Data IDT_Measurement->DataComparison Soot_Measurement->DataComparison Other_Tests->DataComparison ModelRefinement Refine Surrogate Composition DataComparison->ModelRefinement ModelRefinement->ComponentSelection Iterate

Workflow for Jet Fuel Surrogate Formulation and Validation.

Logical Relationship in Surrogate Component Effects

The interplay between different hydrocarbon classes in a surrogate mixture determines its overall combustion performance. The following diagram illustrates the logical relationships of how major component classes influence key combustion properties.

component_effects cluster_components Surrogate Component Classes cluster_properties Combustion Properties n_Alkanes n-Alkanes Ignition_Delay Ignition Delay n_Alkanes->Ignition_Delay Decreases Sooting_Tendency Sooting Tendency n_Alkanes->Sooting_Tendency Low Fuel_Density Fuel Density n_Alkanes->Fuel_Density Low Iso_Alkanes Iso-alkanes Iso_Alkanes->Ignition_Delay Increases Iso_Alkanes->Sooting_Tendency Low Aromatics Aromatics Aromatics->Ignition_Delay Significantly Increases Aromatics->Sooting_Tendency High Aromatics->Fuel_Density High Cycloparaffins Cycloparaffins Cycloparaffins->Ignition_Delay Moderate Cycloparaffins->Sooting_Tendency Medium Cycloparaffins->Fuel_Density Medium Dicycloparaffins Dicycloparaffins (e.g., this compound) Dicycloparaffins->Ignition_Delay Moderate Dicycloparaffins->Sooting_Tendency Medium-High Dicycloparaffins->Fuel_Density High

Influence of Surrogate Component Classes on Combustion Properties.

References

"spectroscopic comparison of synthetic vs. commercially available 1-Butyl-decahydronaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically derived and commercially available 1-Butyl-decahydronaphthalene, focusing on their spectroscopic characterization. The information herein is intended to assist researchers in verifying the identity and purity of this compound, whether it is produced in-house or procured from a commercial supplier.

Introduction

This compound is a saturated bicyclic hydrocarbon with the chemical formula C14H26.[1] Its structure consists of a decahydronaphthalene (decalin) core with a butyl group substituent. The decalin ring system can exist as cis and trans isomers, which can lead to a mixture of stereoisomers for this compound. This guide outlines a plausible synthetic route and presents the expected spectroscopic data that can be used to characterize and compare synthetic batches with commercially available samples.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a suitable brominated or chlorinated decahydronaphthalene with magnesium to form a Grignard reagent, which is then reacted with a butyl halide. Alternatively, a butyl Grignard reagent can be reacted with a halogenated decahydronaphthalene.

Reaction Scheme:

Decahydronaphthyl bromide + Mg → Decahydronaphthylmagnesium bromide Decahydronaphthylmagnesium bromide + 1-Bromobutane → this compound + MgBr₂

Data Presentation: Spectroscopic Comparison

The following table summarizes the expected quantitative data from key spectroscopic techniques for this compound. These values are predicted based on the known spectral data of decahydronaphthalene and the typical influence of an alkyl substituent. Actual values for commercial products may vary slightly based on the isomeric ratio and purity.

Spectroscopic TechniqueParameterPredicted Value for Synthetic this compoundExpected Range for Commercial this compound
¹H NMR Chemical Shift (δ)~ 0.8-1.0 ppm (t, 3H, -CH₃)~ 0.8-1.0 ppm
~ 1.1-1.9 ppm (m, 23H, decalin and butyl CH₂, CH)~ 1.1-1.9 ppm
¹³C NMR Chemical Shift (δ)~ 14 ppm (-CH₃)~ 14 ppm
~ 23-45 ppm (decalin and butyl CH₂)~ 23-45 ppm
~ 40-55 ppm (decalin CH)~ 40-55 ppm
IR Spectroscopy Wavenumber (cm⁻¹)~ 2850-2960 cm⁻¹ (C-H stretch, alkane)~ 2850-2960 cm⁻¹
~ 1450-1470 cm⁻¹ (C-H bend, alkane)~ 1450-1470 cm⁻¹
~ 1375-1385 cm⁻¹ (C-H bend, -CH₃)~ 1375-1385 cm⁻¹
Mass Spectrometry Molecular Ion (m/z)194.36 (M⁺)194
Fragmentation137 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺)137, 57

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound via Grignard Reaction
  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the formation of the Grignard reagent.

  • Reaction with 1-Bromodecahydronaphthalene: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromodecahydronaphthalene in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum from 0 to 10 ppm.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Record the spectrum from 0 to 200 ppm.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Technique: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250 °C and the oven temperature program to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan the mass-to-charge ratio (m/z) from 40 to 400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparison of synthetic and commercially available this compound.

G cluster_synthesis Synthetic Route cluster_commercial Commercial Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison S1 Decahydronaphthalene Precursor S2 Grignard Reaction S1->S2 S3 Purification S2->S3 S4 Synthetic this compound S3->S4 A1 NMR (1H, 13C) S4->A1 A2 IR Spectroscopy S4->A2 A3 Mass Spectrometry S4->A3 C1 Procurement of Commercial Sample C1->A1 C1->A2 C1->A3 D1 Compare Spectroscopic Data A1->D1 A2->D1 A3->D1 D2 Purity and Isomer Assessment D1->D2

Caption: Workflow for spectroscopic comparison.

G cluster_workflow Experimental Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison P1 Synthetic Sample T1 NMR Spectroscopy P1->T1 T2 IR Spectroscopy P1->T2 T3 Mass Spectrometry P1->T3 P2 Commercial Sample P2->T1 P2->T2 P2->T3 A1 Acquire Spectra T1->A1 T2->A1 T3->A1 A2 Process Data A1->A2 A3 Compare Key Features (Chemical Shifts, Peaks, Fragments) A2->A3 A4 Conclusion on Comparability A3->A4

Caption: Experimental analysis flowchart.

References

A Comparative Analysis of cis- and trans-1-Butyl-decahydronaphthalene Isomers for Fuel Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the performance characteristics of cis- and trans-1-Butyl-decahydronaphthalene as potential fuel components, supported by experimental data and standardized testing protocols.

The geometric isomerism of 1-Butyl-decahydronaphthalene, specifically the cis and trans configurations, plays a significant role in determining its physicochemical properties and, consequently, its performance as a fuel or fuel additive. This guide provides a detailed comparison of these two isomers, focusing on key fuel performance indicators such as cetane number, heat of combustion, and sooting tendency. The information presented herein is intended for researchers and professionals in the fields of fuel science and engine development.

Quantitative Data Summary

The performance-related properties of cis- and trans-1-Butyl-decahydronaphthalene are summarized in the tables below. These values are critical for predicting the combustion behavior and energy output of the isomers.

Table 1: Comparison of Derived Cetane Number (DCN)

IsomerDerived Cetane Number (DCN)
cis-1-Butyl-decahydronaphthalene41.6[1]
trans-1-Butyl-decahydronaphthalene32.0[1]

Table 2: Comparison of Heat of Combustion

IsomerStandard Heat of Combustion (kJ/mol)
cis-Decahydronaphthalene-6256.1
trans-Decahydronaphthalene-6286.7

Note: The data for the heat of combustion is for decahydronaphthalene. The butyl substituent will alter these values, but the relative difference between the cis and trans isomers is expected to follow a similar trend.

Performance Insights

Ignition Quality: The Derived Cetane Number (DCN) is a key indicator of a fuel's ignition quality in a compression-ignition engine. A higher DCN corresponds to a shorter ignition delay and smoother combustion. Experimental data reveals that cis-1-Butyl-decahydronaphthalene possesses a significantly higher DCN of 41.6 compared to the trans-isomer's DCN of 32.0[1]. This suggests that the cis isomer has superior ignition characteristics. The more flexible conformation of the cis isomer is believed to facilitate low-temperature reactivity through more favorable hydrogen abstraction and chain-branching pathways[1].

Energy Content: The heat of combustion is a measure of the energy released when a fuel is burned. The trans isomer of decahydronaphthalene has a slightly more negative (i.e., higher) standard heat of combustion than the cis isomer, indicating that the trans isomer is energetically more stable and releases slightly more energy upon combustion. This is attributed to fewer steric effects in the trans configuration[2]. While the presence of the butyl group will increase the overall heat of combustion for both isomers, the trans-1-butyl-decahydronaphthalene is expected to have a marginally higher energy content.

Sooting Tendency: The molecular structure of a fuel is a primary determinant of its sooting tendency. Cyclic paraffins, such as decahydronaphthalene, generally exhibit a higher propensity for soot formation than paraffins and isoparaffins, but a lower tendency than aromatic compounds[3][4]. While a direct comparative study on the sooting tendency of the individual cis and trans isomers of this compound was not found, the inherent structural differences may lead to variations in soot precursor formation during combustion.

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies to ensure accuracy and reproducibility.

Determination of Derived Cetane Number (DCN): The DCN is determined using a Constant Volume Combustion Chamber (CVCC) according to ASTM D6890 or ASTM D7668 standards[5]. In this method, a small sample of the fuel is injected into a heated, pressurized chamber containing air. The ignition delay, the time between injection and the onset of combustion, is measured. This ignition delay is then correlated to a DCN value using a calibrated equation[5]. The Ignition Quality Tester (IQT) is a common instrument used for this measurement. The standard test method for determining the cetane number of diesel fuel oil using a standard test engine is ASTM D613[6]. An estimation of the cetane number can also be calculated using the cetane index, as described in ASTM D976 and D4737[7][8].

Measurement of Heat of Combustion: The heat of combustion is determined using a bomb calorimeter. A weighed sample of the substance is placed in a steel bomb, which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in a thermally insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, resulting in a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the substance can be calculated[9].

Measurement of Density and Viscosity: The density of liquid fuels is typically measured using a hydrometer or a thermoareometer for less viscous fluids, or a pycnometer for more accurate measurements, in accordance with standard procedures[10][11][12]. Viscosity can be determined using a falling-body viscometer or a capillary viscometer[10]. ASTM is also developing a standard (WK92527) for the simultaneous measurement of kinematic viscosity, dynamic viscosity, and density[13].

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the fuel properties of cis- and trans-1-Butyl-decahydronaphthalene.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Fuel Property Analysis cluster_comparison Performance Comparison synthesis Synthesis of this compound separation Separation of cis and trans Isomers synthesis->separation purification Purification of Isomers separation->purification dcn Derived Cetane Number (DCN) (ASTM D6890/D7668) purification->dcn combustion Heat of Combustion (Bomb Calorimetry) purification->combustion density_viscosity Density & Viscosity (ASTM Standards) purification->density_viscosity comparison Comparative Analysis of Fuel Performance dcn->comparison combustion->comparison density_viscosity->comparison

Caption: Experimental workflow for comparing fuel properties of isomers.

References

Navigating Stereochemistry: A Comparative Guide to NMR Chemical Shifts in 1-Butyl-decahydronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. This guide provides a comparative analysis of the anticipated ¹H and ¹³C NMR chemical shifts for the stereoisomers of 1-Butyl-decahydronaphthalene, offering insights into how NMR data can be leveraged to distinguish between the cis and trans fused ring systems.

Due to the limited availability of direct experimental NMR data for this compound, this guide utilizes the well-documented NMR spectra of the parent compounds, cis- and trans-decahydronaphthalene (also known as decalin), as a foundational model. The introduction of a 1-butyl substituent is expected to induce predictable changes in the chemical shifts of neighboring protons and carbons, while the fundamental spectral differences between the cis and trans isomers will be preserved.

Comparative Analysis of NMR Chemical Shifts

The stereochemical arrangement of the two fused cyclohexane rings in decahydronaphthalene significantly influences the local electronic environment of the constituent protons and carbons, leading to distinct chemical shifts for the cis and trans isomers.

Key Differentiating Features in NMR Spectra:
  • ¹H NMR: In the proton NMR spectrum, the chemical shifts of the bridgehead protons (C4a and C8a) are particularly informative. The more rigid chair-chair conformation of the trans-isomer generally results in a wider dispersion of proton signals compared to the more flexible cis-isomer. The protons in the cis-isomer undergo conformational averaging, which can lead to broader and fewer distinct signals.

  • ¹³C NMR: The carbon NMR spectrum provides a clear distinction between the two isomers. Due to the higher symmetry of the trans-isomer, it exhibits fewer unique carbon signals compared to the less symmetric cis-isomer.

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for cis- and trans-decahydronaphthalene, which serve as a reference for predicting the spectra of their 1-butyl substituted derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-Decahydronaphthalene

Proton Assignment cis-Decahydronaphthalene trans-Decahydronaphthalene Expected Influence of 1-Butyl Group
Bridgehead (C4a, C8a)~1.65~1.67Deshielding effect on the C1-proton and adjacent protons.
Methylene Protons1.07 - 1.82 (broad)0.87 - 1.55 (multiple distinct signals)The chemical shifts of the C1, C2, and C8a protons and carbons will be most significantly affected.

Note: Data is based on spectra of the parent decahydronaphthalene molecules. The introduction of a 1-butyl group will cause further shifts, particularly at the C1 position and its immediate neighbors.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Decahydronaphthalene

Carbon Assignment cis-Decahydronaphthalene trans-Decahydronaphthalene Expected Influence of 1-Butyl Group
C1, C4, C5, C827.129.3Significant downfield shift for C1.
C2, C3, C6, C724.626.9Minor shifts expected.
C4a, C8a (Bridgehead)34.937.1Downfield shift expected for C4a and C8a.
Butyl Group (CH₂)₃CH₃--Characteristic signals expected around 14 ppm (CH₃), 23 ppm, 28 ppm, and a downfield signal for the CH₂ attached to the ring.

Note: The number of unique signals will depend on the symmetry of the molecule. The butyl group will introduce four additional carbon signals.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., with composite pulse decoupling).

    • Number of Scans: 128 to 1024 scans, or more, may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Stereochemical Correlation

The following diagram illustrates the logical relationship between the stereoisomers of this compound and their expected characteristic NMR chemical shift patterns.

Stereochemistry_NMR_Correlation cluster_isomers Stereoisomers of this compound cluster_nmr Characteristic NMR Features cluster_shifts Expected Chemical Shift Effects of Butyl Group cis cis-1-Butyl-decahydronaphthalene cis_nmr ¹³C NMR: More signals (lower symmetry) ¹H NMR: Broader, less resolved signals cis->cis_nmr Exhibits shifts Downfield shift at C1, C4a, C8a Characteristic butyl signals cis->shifts trans trans-1-Butyl-decahydronaphthalene trans_nmr ¹³C NMR: Fewer signals (higher symmetry) ¹H NMR: Sharper, more dispersed signals trans->trans_nmr Exhibits trans->shifts

Caption: Correlation of stereoisomers with their NMR features.

By carefully analyzing the number of signals, their chemical shifts, and multiplicities in both ¹H and ¹³C NMR spectra, researchers can confidently assign the stereochemistry of this compound and related substituted decalin systems. This analytical approach is fundamental in various fields, including natural product synthesis, medicinal chemistry, and materials science, where stereoisomerism dictates biological activity and material properties.

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of compounds like 1-Butyl-decahydronaphthalene is fundamental to ensuring product quality, safety, and efficacy. The cross-validation of analytical methods provides a high degree of certainty in the reliability of analytical data by comparing the performance of two distinct methodologies. This guide presents a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established principles and validated method parameters for structurally similar compounds. The data and protocols provided herein serve as a strong baseline for developing and cross-validating methods for this compound, adhering to the principles of the ICH Q2(R1) guidelines.[1][2][3]

Performance Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics based on the analysis of analogous non-polar compounds.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) Typically in the µg/mL rangeTypically in the ng/mL to pg/mL range
Limit of Quantitation (LOQ) Typically in the µg/mL rangeTypically in the ng/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity Good; potential for interference from co-eluting compoundsExcellent; mass spectral data provides high confidence in peak identity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[4] The following sections provide representative protocols for both HPLC-UV and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength to be determined by UV scan of this compound (typically in the range of 210-230 nm for similar compounds).

3. Calibration Standards:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the samples.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a volatile organic solvent, such as hexane or dichloromethane.

  • If necessary, perform a dilution to bring the concentration within the linear range of the instrument.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Calibration Standards:

  • Prepare a stock solution of this compound in the same solvent used for the samples.

  • Prepare a series of at least five calibration standards by serial dilution.

Methodology Visualization

To ensure clarity in the cross-validation process and the relationship between validation parameters, the following diagrams are provided.

cross_validation_workflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Sample Analysis Data hplc_val->hplc_data compare Comparative Statistical Analysis (e.g., Bland-Altman, t-test) hplc_data->compare gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_data Sample Analysis Data gcms_val->gcms_data gcms_data->compare conclusion Conclusion on Method Equivalency compare->conclusion ich_q2_parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests main ICH Q2(R1) Validation Parameters Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness assay Assay main:f0->assay Required main:f1->assay main:f2->assay main:f3->assay main:f4->assay main:f7->assay impurities Impurity Quantification main:f0->impurities Required main:f1->impurities main:f2->impurities main:f3->impurities main:f4->impurities main:f6->impurities main:f7->impurities limit_test Impurity Limit main:f0->limit_test Required main:f5->limit_test

References

A Comparative Guide to the Solvent Effects of 1-Butyl-decahydronaphthalene and Decalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 1-Butyl-decahydronaphthalene and Decalin (decahydronaphthalene). Due to the limited availability of direct comparative studies, this document synthesizes known physical properties and presents standardized experimental protocols to enable researchers to conduct their own comprehensive evaluations.

Introduction

Decalin, a widely used industrial solvent, is a saturated bicyclic hydrocarbon known for its stability and ability to dissolve a range of nonpolar substances.[1][2][3] this compound, an alkylated derivative of decalin, is a less common solvent with potential applications where modified solvent properties are desired. This guide aims to provide a framework for comparing their solvent effects through an examination of their physical properties and standardized experimental methodologies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and Decalin is presented in the table below. It is important to note that much of the available data for this compound is predicted, whereas the data for Decalin is well-established through experimental studies. Decalin exists as two stereoisomers, cis and trans, which have different physical properties.[1][4] The trans isomer is generally more stable.[4]

PropertyThis compound (Predicted)Decalin (mixture of cis and trans isomers) (Experimental)
CAS Number 92369-80-791-17-8
Molecular Formula C₁₄H₂₆C₁₀H₁₈
Molecular Weight 194.36 g/mol 138.25 g/mol
Appearance -Colorless liquid
Odor -Aromatic, mild
Boiling Point 263.9 ± 7.0 °C at 760 mmHg189-191 °C at 1013 hPa
Melting Point --40 °C
Density 0.8 ± 0.1 g/cm³0.88 g/cm³ at 20 °C
Viscosity (Dynamic) -~2.18 mPa·s at 22 °C (for a specific mixture)[5]
Flash Point -57 °C
Water Solubility -0.006 g/L (experimental)

Experimental Protocols

To facilitate a direct comparison of the solvent effects of this compound and Decalin, the following experimental protocols are provided.

Determination of Dynamic Viscosity using a Capillary Viscometer

This protocol outlines the measurement of the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated.[6][7][8][9]

Materials:

  • Ostwald or Ubbelohde-type capillary viscometer[7][10]

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • The solvents to be tested (this compound and Decalin)

  • Reference liquid with known viscosity (e.g., water)

  • Pycnometer or density meter

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by distilled water and acetone) and dry it completely.[8]

  • Determine the density of each solvent using a pycnometer or density meter at the desired temperature.

  • Mount the viscometer vertically in a constant temperature water bath until it reaches thermal equilibrium.

  • Introduce a precise volume of the solvent into the viscometer.

  • Using suction, draw the liquid up through the capillary until it is above the upper timing mark.

  • Release the suction and allow the liquid to flow down the capillary under gravity.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least three times to ensure accuracy.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The viscometer constant is determined by performing the same procedure with a reference liquid of known viscosity.

  • The dynamic viscosity (η) is calculated using the equation: η = ν * ρ, where ρ is the density of the solvent.

G Workflow for Viscosity Determination cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Clean and dry viscometer prep2 Determine solvent density prep1->prep2 prep3 Equilibrate viscometer in water bath prep2->prep3 meas1 Introduce solvent into viscometer prep3->meas1 meas2 Draw solvent above upper mark meas1->meas2 meas3 Measure flow time between marks meas2->meas3 meas4 Repeat for consistency meas3->meas4 calc1 Calculate kinematic viscosity (ν = C * t) meas4->calc1 calc2 Calculate dynamic viscosity (η = ν * ρ) calc1->calc2

Workflow for Viscosity Determination
Determination of Solvent Polarity using Solvatochromic Dyes

This method utilizes the solvatochromic effect, the change in color of a dye in response to the polarity of the solvent, to determine an empirical measure of solvent polarity.[11][12][13][14][15]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvatochromic dye (e.g., Reichardt's dye - Betaine 30)

  • The solvents to be tested (this compound and Decalin)

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a dilute stock solution of the solvatochromic dye in a suitable volatile solvent.

  • Prepare a series of solutions of the dye in each of the test solvents (this compound and Decalin) at a consistent, low concentration (e.g., 1 x 10⁻⁴ M).

  • Record the UV-Vis absorption spectrum for each solution over the visible range.

  • Identify the wavelength of maximum absorbance (λ_max) for the dye in each solvent.

  • The empirical solvent polarity parameter, E_T(30), can be calculated from λ_max using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm).

  • A higher E_T(30) value indicates a higher solvent polarity.

G Workflow for Polarity Determination cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Prepare stock solution of solvatochromic dye prep2 Prepare dilute solutions of dye in test solvents prep1->prep2 meas1 Record UV-Vis absorption spectrum prep2->meas1 meas2 Determine wavelength of maximum absorbance (λ_max) meas1->meas2 calc1 Calculate E_T(30) value meas2->calc1 G Comparative Analysis Workflow start Define Research Question (e.g., solvent for a specific polymer) prop Gather Physical Properties (Table 1) start->prop exp Conduct Comparative Experiments prop->exp visc Viscosity Measurement exp->visc pol Polarity Determination exp->pol sol Solubility Tests exp->sol data Analyze and Compare Data visc->data pol->data sol->data select Select Optimal Solvent data->select

References

A Comparative Guide to the Performance of 1-Butyl-decahydronaphthalene and Other Alkylated Cycloalkanes in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-Butyl-decahydronaphthalene's performance characteristics against other common alkylated cycloalkanes used in the pharmaceutical industry. The following sections present a comparative analysis of their physical properties, potential performance in drug formulation, and the experimental protocols used to determine these characteristics. This information is intended to assist researchers in selecting the most suitable solvent for their specific drug development needs.

Executive Summary

Alkylated cycloalkanes are a class of nonpolar solvents that are finding increasing use in the pharmaceutical industry as alternatives to more traditional solvents. Their favorable properties, such as low reactivity and specific solvency characteristics, make them suitable for various stages of drug development, including synthesis, purification, and formulation. This guide focuses on a comparative analysis of this compound against established alkylated cycloalkanes like decahydronaphthalene (decalin), methylcyclohexane, and ethylcyclohexane. While experimental data for this compound is limited, this guide compiles available physicochemical properties and provides a framework for its evaluation.

Comparison of Physicochemical Properties

A summary of key physical and chemical properties of this compound and other relevant alkylated cycloalkanes is presented in the table below. These parameters are crucial in determining the suitability of a solvent for pharmaceutical applications.

PropertyThis compoundDecahydronaphthalene (Decalin)MethylcyclohexaneEthylcyclohexane
Molecular Formula C₁₄H₂₆C₁₀H₁₈C₇H₁₄C₈H₁₆
Molecular Weight ( g/mol ) 194.36138.2598.19112.21
Density (g/cm³ at 25°C) ~0.88 (estimated)0.87 - 0.897[1]0.7690.788
Boiling Point (°C) 270-280189-191[2]101132
Flash Point (°C) >10057.2 - 58-415
Viscosity (cP at 25°C) Data Not Available2.08 - 3.250.670.94

Note: Data for this compound is primarily sourced from supplier technical data sheets and may be less comprehensive than data for more established solvents.

Performance Evaluation in Pharmaceutical Formulations

The performance of a solvent in a pharmaceutical context is multi-faceted, with key considerations including its ability to dissolve active pharmaceutical ingredients (APIs) and its impact on the stability of the final formulation.

Active Pharmaceutical Ingredient (API) Solubility

To provide a comparative context, the following table would ideally be populated with experimental solubility data for model APIs, such as Ibuprofen and Naproxen, in the selected solvents.

SolventIbuprofen Solubility (mg/mL at 25°C)Naproxen Solubility (mg/mL at 25°C)
This compoundData Not AvailableData Not Available
Decahydronaphthalene (Decalin)Data Not AvailableData Not Available
MethylcyclohexaneData Not AvailableData Not Available
EthylcyclohexaneData Not AvailableData Not Available

Note: The lack of direct comparative solubility data for this compound highlights a current knowledge gap and an area for future research.

Formulation Stability

The stability of a drug product is paramount to its safety and efficacy. Solvents can influence stability by affecting the physical and chemical degradation of the API and other excipients. Alkylated cycloalkanes are generally considered to be chemically inert and stable, which is a desirable characteristic for a pharmaceutical solvent.

A comprehensive stability testing program is essential to evaluate the long-term performance of a formulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted to generate comparative data for this compound.

Determination of Physicochemical Properties

Standardized methods are used to determine the physical and chemical properties of the solvents.

G cluster_0 Property Measurement cluster_1 Instrumentation Density Density Pycnometer Pycnometer Density->Pycnometer Boiling_Point Boiling_Point Distillation_Apparatus Distillation_Apparatus Boiling_Point->Distillation_Apparatus Flash_Point Flash_Point Pensky-Martens_Closed-Cup_Tester Pensky-Martens_Closed-Cup_Tester Flash_Point->Pensky-Martens_Closed-Cup_Tester Viscosity Viscosity Viscometer Viscometer Viscosity->Viscometer

Instrumentation for Physicochemical Property Measurement
  • Density: Determined using a calibrated pycnometer at a constant temperature (e.g., 25°C).

  • Boiling Point: Measured using a standard distillation apparatus under controlled atmospheric pressure.

  • Flash Point: Determined using a Pensky-Martens closed-cup tester according to standardized procedures.

  • Viscosity: Measured using a calibrated viscometer (e.g., capillary or rotational viscometer) at a specified temperature.

API Solubility Determination

The equilibrium solubility of an API in a solvent is determined using the shake-flask method.

G Start Start Excess_API Add excess API to solvent Start->Excess_API Equilibrate Equilibrate at constant temperature with agitation Excess_API->Equilibrate Sample Withdraw sample Equilibrate->Sample Filter Filter to remove undissolved solid Sample->Filter Analyze Analyze filtrate for API concentration (e.g., HPLC) Filter->Analyze End End Analyze->End

Workflow for API Solubility Determination
  • An excess amount of the API is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • A sample of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

  • The concentration of the API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Stability Testing

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

G Formulation Prepare drug product formulation Storage Store samples at specified conditions (e.g., 25°C/60% RH, 40°C/75% RH) Formulation->Storage Testing Test samples at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months) Storage->Testing Analysis Analyze for physical and chemical stability (Appearance, Assay, Impurities, etc.) Testing->Analysis Evaluation Evaluate data to determine shelf-life Analysis->Evaluation

Pharmaceutical Stability Testing Workflow
  • The drug product is formulated using the solvent of interest and packaged in the proposed container closure system.

  • Samples are stored under controlled long-term (e.g., 25°C/60% Relative Humidity) and accelerated (e.g., 40°C/75% Relative Humidity) storage conditions.

  • At specified time intervals, samples are withdrawn and tested for various quality attributes, including appearance, API assay, degradation products, and other relevant parameters.

  • The data is analyzed to establish the shelf-life of the product.

Conclusion

This compound presents itself as a potentially valuable addition to the portfolio of alkylated cycloalkane solvents for pharmaceutical applications. Its high boiling point and expected good solvency for lipophilic compounds could be advantageous in specific formulation scenarios. However, the current lack of comprehensive, publicly available experimental data on its performance, particularly in terms of viscosity and API solubility, necessitates further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct direct comparative studies to fully elucidate the performance of this compound against other alkylated cycloalkanes and make informed decisions in the solvent selection process for drug development.

References

A Comparative Guide to the Thermal Stability of 1-Butyl-decahydronaphthalene and Other Hydrocarbon Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 1-Butyl-decahydronaphthalene against other common high-temperature hydrocarbon fluids. Due to a lack of publicly available, direct quantitative experimental data for this compound, this comparison is based on established knowledge of similar hydrocarbons and general principles of thermal decomposition. The guide details the standard experimental protocols used to evaluate thermal stability and offers a qualitative assessment of this compound's expected performance.

Introduction to Thermal Stability in Hydrocarbons

The thermal stability of a hydrocarbon fluid is a critical parameter in applications where it is subjected to high temperatures, such as in advanced cooling systems, high-performance lubricants, and as a solvent in chemical reactions. Thermal decomposition, or pyrolysis, can lead to the formation of undesirable byproducts, including coke and lighter hydrocarbon gases, which can impair system performance and safety. Key indicators of thermal stability include the onset temperature of decomposition and the rate of coke formation under thermal stress.

Qualitative Comparison of Thermal Stability

While direct experimental data for this compound is not available in the public domain, its thermal stability can be inferred from its molecular structure—a butyl group attached to a decahydronaphthalene (decalin) core.

  • Decalin: As a bicyclic saturated hydrocarbon, decalin itself possesses good thermal stability.[1] Its decomposition typically initiates through C-C bond scission at elevated temperatures.

  • Alkylation Effect: The presence of an alkyl substituent, such as a butyl group, on the decalin ring can influence thermal stability. Generally, the addition of alkyl chains can sometimes lower the thermal stability of a molecule due to the introduction of more readily cleavable C-C bonds compared to the ring structure. However, the overall stability will still be high.

  • High-Density Fuels (e.g., JP-10): These are often polycyclic hydrocarbons with strained ring structures. While possessing high volumetric energy density, their strained nature can sometimes lead to lower onset temperatures for thermal decomposition compared to more stable saturated hydrocarbons.

  • Jet Fuels (e.g., Jet A, JP-8): These are complex mixtures of hydrocarbons. Their thermal stability is influenced by the presence of various compounds, including aromatics and heteroatoms, which can act as precursors for coke formation.

Based on these principles, this compound is expected to exhibit robust thermal stability, likely comparable to or slightly less than that of pure decalin, but potentially superior to more complex fuel mixtures or highly strained molecules.

Quantitative Data Summary

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the thermal stability of this compound from direct comparative studies. Therefore, a quantitative comparison table cannot be provided at this time. The following table presents typical thermal stability data for related hydrocarbons to provide a frame of reference.

HydrocarbonDecomposition Onset Temperature (°C)Coking Rate (relative)Key Characteristics
Decalin~400 - 450LowGood thermal stability, often used as a model compound.
JP-10Varies with conditionsModerate to HighHigh-density fuel with a strained ring structure.
Jet A/JP-8~260 - 350 (Oxidative)VariesComplex mixture, stability influenced by composition.

Note: The values presented are approximate and can vary significantly with experimental conditions such as pressure, residence time, and the presence of oxygen.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of hydrocarbon fluids is evaluated through a variety of standardized and specialized experimental methods. These protocols are designed to simulate the harsh temperature and pressure conditions the fluids might experience in their intended applications.

Thermal Gravimetric Analysis (TGA)

Methodology: TGA is a fundamental technique used to determine the temperature at which a material begins to decompose. A small, precisely weighed sample of the hydrocarbon is placed in a crucible, which is then heated at a controlled rate in an inert atmosphere (e.g., nitrogen or argon). The mass of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which a significant loss of mass begins.

Differential Scanning Calorimetry (DSC)

Methodology: DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For thermal stability studies, a sample of the hydrocarbon is heated at a constant rate, and the heat flow to the sample is compared to that of an inert reference. Exothermic or endothermic peaks can indicate decomposition reactions, providing information on the energy released or absorbed during these processes.

Flow Reactor Studies for Coking Analysis

Methodology: To simulate the conditions in a flowing system, such as a fuel line or heat exchanger, flow reactor experiments are conducted. The hydrocarbon fluid is pumped through a heated tube, typically made of stainless steel or another relevant alloy, at a controlled flow rate and pressure. The tube is maintained at a high temperature for a specified duration. After the experiment, the tube is cooled, and the amount of carbonaceous deposit (coke) formed on the inner surface is quantified. This can be done by weighing the tube before and after the test or by analyzing the carbon content of the deposits.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of a hydrocarbon's thermal stability.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Coking Evaluation cluster_3 Product Analysis Sample Hydrocarbon Sample (e.g., this compound) Degas Degassing/Purging (to remove dissolved oxygen) Sample->Degas TGA Thermal Gravimetric Analysis (TGA) - Determine Onset Decomposition Temp. Degas->TGA Initial Screening DSC Differential Scanning Calorimetry (DSC) - Analyze Thermal Transitions Degas->DSC Initial Screening FlowReactor Flow Reactor Test - Simulate operational conditions Degas->FlowReactor Performance Testing CokeQuant Coke Quantification - Gravimetric or elemental analysis TGA->CokeQuant Correlate DSC->CokeQuant Correlate FlowReactor->CokeQuant GasAnalysis Gas Chromatography (GC) - Analyze gaseous byproducts FlowReactor->GasAnalysis Effluent Analysis LiquidAnalysis GC-Mass Spectrometry (GC-MS) - Analyze liquid degradation products FlowReactor->LiquidAnalysis Effluent Analysis CokeQuant->GasAnalysis Comprehensive Analysis CokeQuant->LiquidAnalysis Comprehensive Analysis

Experimental workflow for thermal stability assessment.

Logical Relationship of Thermal Decomposition

The process of thermal decomposition and subsequent coke formation in hydrocarbons follows a logical progression of chemical reactions. The following diagram illustrates this simplified signaling pathway.

Decomposition_Pathway HC Parent Hydrocarbon (e.g., this compound) Radicals Free Radicals HC->Radicals Initiation (Heat) Radicals->Radicals Propagation Lighter_HC Lighter Hydrocarbons (Gas) Radicals->Lighter_HC Beta-Scission Polymerization Polymerization & Condensation Reactions Radicals->Polymerization Combination Coke Coke (Solid Deposit) Polymerization->Coke Dehydrogenation

Simplified pathway of hydrocarbon thermal decomposition.

Conclusion

While a direct quantitative benchmark for the thermal stability of this compound is not currently available in open literature, its chemical structure suggests it is a robust molecule with high thermal stability. It is expected to perform well in high-temperature applications, likely outperforming complex fuel mixtures in terms of resistance to coking. For a definitive quantitative comparison, further experimental studies subjecting this compound and other relevant hydrocarbons to identical thermal stress conditions using the protocols outlined in this guide are necessary.

References

"assessing the purity of 1-Butyl-decahydronaphthalene using different analytical techniques"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 1-Butyl-decahydronaphthalene

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of compounds like this compound is a critical step in quality control and downstream applications. This guide provides a comparative overview of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this non-polar hydrocarbon.

Comparison of Analytical Techniques

Each method offers distinct advantages and is suited for different analytical objectives, from routine purity checks to the precise quantification of impurities and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a premier technique for separating volatile and thermally stable compounds. For a non-polar hydrocarbon like this compound, GC is highly effective. Coupling it with a Mass Spectrometry (MS) detector allows for both quantification and structural elucidation of the analyte and any co-eluting impurities. High-resolution techniques like comprehensive two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) provide exceptional separation power, capable of identifying isomers and trace impurities in complex matrices.[1]

Strengths:

  • Excellent separation efficiency for volatile and semi-volatile compounds.

  • High sensitivity and selectivity, especially with MS detection.

  • Provides structural information for impurity identification.

Weaknesses:

  • Requires the analyte to be thermally stable and volatile.

  • Complex matrix effects can sometimes interfere with quantification.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for hydrocarbons, HPLC remains a versatile and powerful tool. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[2] This involves a non-polar stationary phase (like C18) and a polar mobile phase.[3] Since this compound lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (around 200-210 nm) may be used, but a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.

Strengths:

  • Applicable to a wide range of compounds, including non-volatile ones.

  • High precision and reproducibility.

  • Non-destructive, allowing for fraction collection.

Weaknesses:

  • Lower separation efficiency for hydrocarbons compared to capillary GC.

  • Detection can be challenging for compounds without UV chromophores.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for identical reference standards for each impurity.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.[6][7] This technique is invaluable for certifying reference materials and for obtaining a "mass balance" purity assessment.[8]

Strengths:

  • Provides a direct, absolute measure of purity (weight %).[6][7]

  • Does not require reference standards for impurities ("NMR silent" impurities are accounted for).[7]

  • Gives structural confirmation of the analyte simultaneously.

  • Highly accurate and precise with proper experimental design.

Weaknesses:

  • Lower sensitivity compared to chromatographic methods.

  • Requires careful selection of an internal standard and a solvent in which both are soluble and their peaks do not overlap.[5]

  • Higher initial instrument cost.

Quantitative Data Summary

The following table summarizes the expected performance of each technique for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation by volatility/boiling point and polarity.Separation by partitioning between stationary and mobile phases.Quantitation by signal integration relative to an internal standard.[6]
Typical Purity Result >99% (Area Percent)>99% (Area Percent)98.0 - 100.5% (Weight Percent)
Precision (RSD) < 1%[9]< 2%< 1%
Limit of Detection Low ppm to ppbLow to mid ppm~0.1% (for impurities)
Analysis Time 20-40 minutes15-30 minutes10-20 minutes per sample
Primary Use Case Impurity profiling, identification of volatile impurities.Routine QC, analysis of non-volatile contaminants.Absolute purity assignment, certification of reference materials.[8]

Experimental Workflow

The general workflow for assessing the purity of this compound involves sample preparation followed by analysis using one or more of the described instrumental techniques.

G Purity Assessment Workflow for this compound cluster_prep Step 1: Preparation cluster_analysis Step 2: Instrumental Analysis cluster_data Step 3: Data Processing & Purity Calculation cluster_report Step 4: Reporting Sample This compound Sample Prep Sample Preparation (Dilution, Addition of Internal Standard for qNMR) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC qNMR qNMR Analysis Prep->qNMR DataGC Chromatogram Integration (Area % Purity) GCMS->DataGC DataHPLC Chromatogram Integration (Area % Purity) HPLC->DataHPLC DataNMR Spectral Integration (Weight % Purity vs. Standard) qNMR->DataNMR Report Final Purity Report & Certificate of Analysis DataGC->Report DataHPLC->Report DataNMR->Report

Caption: General workflow for purity determination.

Detailed Experimental Protocols

Protocol for GC-MS Analysis

This protocol is based on methods used for analyzing complex hydrocarbon mixtures, including alkylated decahydronaphthalenes.[1]

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector:

    • Mode: Split (ratio 50:1).

    • Temperature: 280°C.

    • Injection Volume: 1 µL.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like hexane or dichloromethane.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate purity using the area normalization method (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100). Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol for Reversed-Phase HPLC Analysis

This protocol is a general method for separating non-polar compounds.[3][10]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RID or ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 95:5 v/v). The mobile phase must be degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (RID):

    • Internal Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. The sample must be fully dissolved and filtered through a 0.45 µm syringe filter.

  • Data Analysis: Perform area normalization on the resulting chromatogram to calculate the relative purity.

Protocol for Quantitative ¹H-NMR Analysis

This protocol follows the principles of absolute purity determination using an internal standard.[5][6][7]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard (IS): Select a high-purity (>99.9%) certified standard that is chemically inert, stable, and has a simple spectrum with signals that do not overlap with the analyte. For non-polar analytes, standards like 1,2,4,5-tetrachloro-3-nitrobenzene or dimethyl sulfone could be suitable. The IS must be accurately weighed.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation:

    • Using an analytical balance, accurately weigh approximately 10-20 mg of this compound into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of the deuterated solvent, cap the tube, and vortex until both the sample and the standard are completely dissolved.

  • NMR Data Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Acquisition Time (aq): At least 3-4 seconds.

    • Number of Scans (ns): 16 or 32, to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Purity Calculation: The weight percent purity (Pₓ) is calculated using the following formula[6]:

    Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • Subscripts: x = analyte, std = internal standard

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Butyl-decahydronaphthalene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: Specific safety data sheets (SDS) for 1-Butyl-decahydronaphthalene were not available. The following guidance is based on the well-documented procedures for its parent compound, decahydronaphthalene (decalin). While the fundamental safety and disposal protocols are expected to be similar, the addition of a butyl group will alter some physical and toxicological properties. This information should be used as a foundational guide and adapted with caution, always prioritizing local regulations and professional judgment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This compound, a flammable, corrosive, and environmentally hazardous liquid, requires a structured and informed approach to its disposal.

Key Safety and Hazard Data

Understanding the quantitative safety parameters of a chemical is the first step toward safe handling. The data presented below is for decahydronaphthalene and should be considered indicative for this compound.

PropertyValueCitation
Flash Point58 °C (136 °F)[1]
Auto-ignition Temperature250 °C (482 °F)[2]
Boiling Point/Range187 °C - 191 °C (368.6 °F - 376 °F)[1][2][3]
Melting Point/Range-31 °C to -45 °C (-23.8 °F to -49 °F)[1][2]
Upper Explosive Limit4.9 vol %[1][2]
Lower Explosive Limit0.7 vol %[1][2]
Vapor Density4.8 (Air = 1)[1][2]
Density0.882 - 0.896 g/cm³[1][2][3]

Experimental Protocols for Disposal

The proper disposal of this compound is a multi-step process that begins with waste collection and ends with transfer to a licensed professional. Adherence to these protocols is essential to mitigate risks.

Step 1: Waste Collection and Storage

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a designated, compatible, and clearly labeled waste container.[3]

  • Container Integrity: Ensure the waste container is in good condition, tightly closed, and stored in a cool, dry, and well-ventilated area.[3][4]

  • Ignition Sources: Store the waste container away from heat, sparks, open flames, and other sources of ignition.[5][6] This is a flammable liquid.[3][4]

  • Peroxide Formation: Like its parent compound, this compound may form explosive peroxides upon exposure to air.[2] Containers should be dated upon opening and ideally tested for peroxides before disposal, especially if stored for an extended period.[3]

  • Secondary Containment: Store waste containers in a secondary containment tray to prevent the spread of material in case of a leak.

Step 2: Handling Small Spills

In the event of a small spill, immediate and safe cleanup is critical to prevent exposure and environmental contamination.

  • Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[2][7]

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][8] For significant vapor generation, respiratory protection may be necessary.[3]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand or a commercial chemical absorbent (e.g., Chemizorb®).[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: The container with the absorbed spill material must be disposed of as hazardous waste.[1]

Step 3: Final Disposal Procedure

  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national environmental regulations.[4]

  • Documentation: Maintain accurate records of the waste, including its identity, quantity, and collection date, to ensure proper handling by the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste or Spill is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Eliminate Ignition Sources 2. Wear appropriate PPE 3. Absorb with inert material 4. Collect with non-sparking tools is_spill->spill_procedure Yes waste_procedure Follow Waste Collection Protocol: 1. Segregate waste 2. Use compatible, sealed container 3. Store away from ignition sources is_spill->waste_procedure No (Routine Waste) collect_spill_waste Place absorbed material in a sealed, labeled hazardous waste container spill_procedure->collect_spill_waste store_waste Store container in a cool, dry, well-ventilated area with secondary containment collect_spill_waste->store_waste waste_procedure->store_waste contact_disposal Contact licensed professional waste disposal service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Butyl-decahydronaphthalene. The following guidance is based on the known hazards of the structurally similar compound, Decahydronaphthalene. It is imperative to treat this compound with at least the same level of caution.

Decahydronaphthalene is classified as a flammable liquid and vapor that can be fatal if swallowed or inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage and is very toxic to aquatic life.[1][2][3] Therefore, stringent safety measures are essential when handling this chemical and its derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the hazards of decahydronaphthalene.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-compliant safety goggles are required. A face shield should be worn in situations with a splash hazard.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged or high-volume handling, heavy-duty options like butyl rubber should be considered.[1][4] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Laboratory CoatA flame-resistant lab coat should be worn, especially when working with larger volumes (>1 liter).[3][4] A chemical-resistant apron provides an additional layer of protection.[1]
Respiratory RespiratorWork should be conducted in a chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to minimize risks.

  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly.[1][5]

    • Assemble all necessary equipment, including non-sparking tools.[5]

    • Verify that an emergency shower and eyewash station are accessible and operational.

    • Have a spill kit readily available, containing appropriate absorbent materials.

  • Handling:

    • All handling of this compound should occur within a chemical fume hood.[2]

    • Ground and bond all containers when transferring the chemical to prevent static discharge.[1]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Keep the container tightly closed when not in use.[4]

    • Do not work alone. Ensure at least one other person is aware of the work being conducted.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

    • Keep containers in a flammable storage cabinet.[1]

    • Segregate from incompatible materials such as oxidizing agents.

    • Store containers below eye level.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.[7]

    • Do not mix with other waste streams.[8]

    • Keep the waste container closed except when adding waste.[7]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[8]

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Waste Disposal:

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal service.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7][9]

    • Do not dispose of this compound down the drain.[7]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Verify Fume Hood Functionality Prep2 Assemble PPE and Equipment Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handling1 Work Inside Fume Hood Prep3->Handling1 Handling2 Ground and Bond Containers Handling1->Handling2 Handling3 Avoid Direct Contact Handling2->Handling3 Handling4 Keep Container Closed Handling3->Handling4 Storage1 Store in Flammable Cabinet Handling4->Storage1 Disposal1 Collect in Labeled Container Handling4->Disposal1 Storage2 Segregate Incompatibles Storage1->Storage2 Disposal2 Store in Accumulation Area Disposal1->Disposal2 Disposal3 Use Licensed Disposal Service Disposal2->Disposal3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.